molecular formula C15H23NO5 B1217521 Vanilol CAS No. 78100-57-9

Vanilol

货号: B1217521
CAS 编号: 78100-57-9
分子量: 297.35 g/mol
InChI 键: MKDCAESMSRQHIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vanilol, also known as this compound, is a useful research compound. Its molecular formula is C15H23NO5 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

78100-57-9

分子式

C15H23NO5

分子量

297.35 g/mol

IUPAC 名称

methyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-methoxybenzoate

InChI

InChI=1S/C15H23NO5/c1-10(2)16-8-12(17)9-21-13-6-5-11(15(18)20-4)7-14(13)19-3/h5-7,10,12,16-17H,8-9H2,1-4H3

InChI 键

MKDCAESMSRQHIN-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=C(C=C(C=C1)C(=O)OC)OC)O

规范 SMILES

CC(C)NCC(COC1=C(C=C(C=C1)C(=O)OC)OC)O

同义词

1-(2-methoxy-4-methoxycarbonyl-1-phenoxy)-3-isopropylamino-2-propanol
vanilol

产品来源

United States

Foundational & Exploratory

Vanillin from Lignin: A Technical Guide to Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Vanillin, a primary component of vanilla flavor, is a widely used aromatic compound in the food, pharmaceutical, and fragrance industries. While traditionally extracted from vanilla beans, the majority of vanillin is produced synthetically. Lignin, an abundant and renewable biopolymer, presents a sustainable alternative to petrochemical-based precursors for vanillin synthesis. This technical guide provides a comprehensive overview of the core methodologies for producing vanillin from lignin, focusing on alkaline oxidation, enzymatic conversion, and microbial fermentation.

Alkaline Oxidation of Lignin

Alkaline oxidation is the most established industrial method for vanillin production from lignin, particularly from lignosulfonates, a byproduct of the sulfite pulping process.[1][2] This process involves the oxidative depolymerization of lignin in an alkaline environment, typically using oxygen or air as the oxidant and often employing metal catalysts.[2][3]

Experimental Protocol: Alkaline Oxidation of Lignosulfonates

This protocol is a generalized representation based on common industrial practices.

Materials:

  • Lignosulfonate solution

  • Sodium hydroxide (NaOH)

  • Copper (II) sulfate (CuSO4) or other suitable catalyst

  • Oxygen or air source

  • Acid for precipitation (e.g., sulfuric acid, carbon dioxide)

  • Solvent for extraction (e.g., toluene, benzene)

  • Sodium bisulfite for purification

Procedure:

  • Reaction Mixture Preparation: Prepare an aqueous solution of lignosulfonates and sodium hydroxide to create a highly alkaline environment (pH > 12).[4][5]

  • Catalyst Addition: Introduce a metal catalyst, such as copper sulfate, to the reaction mixture.[2][6]

  • Oxidation Reaction: Heat the mixture to a high temperature (typically 100-200°C) and pressurize with an oxygen source (up to 10 bar) in a suitable reactor.[5] Maintain these conditions for a specific reaction time (e.g., 70-90 minutes).

  • Lignin Precipitation: After the reaction, cool the mixture and acidify it to precipitate the remaining high-molecular-weight lignin.[7]

  • Extraction: Separate the precipitated lignin and extract the vanillin from the aqueous solution using an organic solvent like toluene.[7]

  • Purification: The vanillin is then typically purified through a series of steps, which may include bisulfite extraction and subsequent crystallization to achieve the desired purity.[8]

Quantitative Data: Alkaline Oxidation
Lignin SourceCatalystOxidantTemperature (°C)Pressure (bar)Reaction Time (min)Vanillin Yield (wt%)Reference
LignosulfonatesCopper (II)Oxygen/Air100-200up to 10-5-10[2][5]
Pine Kraft LigninCuSO4 and Fe2(SO4)3Oxygen150-< 200~1.8 (39.6% on NBO)[9]
Pinus eldarica Kraft Lignin-Oxygen---4.2[10]
Pinus eldarica Kraft Lignin-Nitrobenzene170-1801.2 - 3.9[10][11]
Kraft LigninCuO/Al2O3-100-320---[6]

NBO: Nitrobenzene Oxidation

Enzymatic Conversion of Lignin

Enzymatic methods offer a milder and more selective approach to lignin depolymerization for vanillin production.[3] Laccases, in combination with mediator compounds, are commonly employed to overcome the recalcitrance of non-phenolic lignin units.[7][12]

Experimental Protocol: Laccase-Mediator System (LMS) for Vanillin Synthesis

This protocol outlines a general procedure for the enzymatic treatment of lignin.

Materials:

  • Kraft Lignin

  • Laccase (e.g., from Trametes versicolor or Myceliophthora thermophila)

  • Mediator (e.g., ABTS, HBT, or methyl syringate)

  • Sodium phosphate buffer (pH 4)

  • Sodium azide (to stop the reaction)

Procedure:

  • Reaction Setup: Dissolve lignin and the mediator in a sodium phosphate buffer.

  • Enzyme Addition: Add the laccase enzyme to the mixture to initiate the reaction. A typical enzyme loading could be 0.1 U/mL.[7][12]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with agitation.[7][12]

  • Reaction Termination: After the desired incubation time, stop the reaction by adding a laccase inhibitor such as sodium azide.[7][12]

  • Product Analysis: Analyze the reaction mixture for vanillin and other phenolic compounds using techniques like HPLC or GC-MS.

Quantitative Data: Enzymatic Conversion
Lignin TypeEnzymeMediatorIncubation TimeVanillin/Phenolic ProductsReference
Alkali LigninLaccase from Trametes versicolorMethyl Syringate-3-hydroxy-4-methoxy-benzaldehyde (34.7 wt% relative yield)[13]
Kraft LigninLaccase from Bacillus licheniformisTEMPO2 hVanillin isolated[14]

Microbial Fermentation

Microbial fermentation presents a promising biotechnological route for converting lignin-derived compounds into vanillin.[15] This often involves a two-step process: the liberation of ferulic acid from the lignin structure, followed by its biotransformation into vanillin by specific microorganisms.[15][16]

Key Microorganisms and Pathways

Several microorganisms have been identified and engineered for vanillin production, including:

  • Pseudomonas fluorescens : This bacterium can metabolize ferulic acid to vanillin through a CoA-dependent pathway.[1][17][18]

  • Rhodococcus jostii : Engineered strains of this bacterium can accumulate vanillin from lignocellulose.[19][20][21]

  • Aspergillus niger : This fungus is effective in converting ferulic acid to vanillic acid, a precursor to vanillin.[22][23]

  • Pycnoporus cinnabarinus : This white-rot fungus can reduce vanillic acid to vanillin.[22][24][25]

The primary metabolic route involves the conversion of ferulic acid, which is structurally similar to vanillin.

Experimental Protocol: Two-Step Bioconversion of Ferulic Acid to Vanillin

This protocol combines the use of Aspergillus niger and Pycnoporus cinnabarinus.[22]

Step 1: Ferulic Acid to Vanillic Acid with Aspergillus niger

  • Cultivation: Culture A. niger in a suitable medium containing ferulic acid as the precursor.

  • Biotransformation: Allow the fungus to transform ferulic acid into vanillic acid. This process can achieve high molar yields.[22]

  • Harvesting: After the transformation is complete, harvest the culture medium containing vanillic acid.

Step 2: Vanillic Acid to Vanillin with Pycnoporus cinnabarinus

  • Inoculation: Inoculate a culture of P. cinnabarinus with the vanillic acid-enriched medium from Step 1.

  • Bioconversion: P. cinnabarinus reduces the vanillic acid to vanillin.

  • Product Recovery: Extract and purify the vanillin from the fermentation broth. The addition of a resin like Amberlite XAD-2 can improve the yield by adsorbing the produced vanillin.[25]

Quantitative Data: Microbial Fermentation
Microorganism(s)PrecursorVanillin YieldMolar Yield (%)Reference
Aspergillus niger & Pycnoporus cinnabarinusFerulic Acid237 mg/L22[22]
Aspergillus niger & Pycnoporus cinnabarinus (with glucose & resin)Ferulic Acid from Rice Bran Oil2.8 g/L-[23]
Rhodococcus jostii RHA1 (gene deletion mutant)Wheat Straw Lignocellulose96 mg/L-[19][21]
Pseudomonas fluorescens (engineered)Ferulic Acid8.41 mM-[26]
Bacillus aryabhattaiFerulic Acid from Coconut Coir640.96 mg/L-[27]

Visualizing the Processes

Experimental Workflows

Alkaline_Oxidation_Workflow Lignin Lignin Source (e.g., Lignosulfonate) Alkaline_Treatment Alkaline Treatment (NaOH) Lignin->Alkaline_Treatment Oxidation Catalytic Oxidation (e.g., CuSO4, O2, High T & P) Alkaline_Treatment->Oxidation Crude_Product Crude Product Mixture Oxidation->Crude_Product Precipitation Acidification & Lignin Precipitation Crude_Product->Precipitation Extraction Solvent Extraction Precipitation->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Vanillin Pure Vanillin Purification->Vanillin

Caption: Alkaline Oxidation Workflow for Vanillin Synthesis.

Enzymatic_Conversion_Workflow Lignin Lignin Substrate LMS Laccase-Mediator System (LMS) Treatment Lignin->LMS Depolymerization Enzymatic Depolymerization LMS->Depolymerization Product_Mixture Phenolic Monomers Mixture Depolymerization->Product_Mixture Separation Separation & Purification Product_Mixture->Separation Vanillin Vanillin Separation->Vanillin

Caption: Enzymatic Conversion Workflow using Laccase-Mediator System.

Microbial_Fermentation_Workflow cluster_step1 Step 1: Ferulic Acid Liberation/Conversion cluster_step2 Step 2: Vanillin Production Lignin Lignin-rich Biomass Ferulic_Acid Ferulic Acid Lignin->Ferulic_Acid Pre-treatment/ Enzymatic Hydrolysis Microbe1 Microorganism 1 (e.g., Aspergillus niger) Ferulic_Acid->Microbe1 Vanillic_Acid Vanillic Acid Microbe1->Vanillic_Acid Microbe2 Microorganism 2 (e.g., Pycnoporus cinnabarinus) Vanillic_Acid->Microbe2 Vanillin_Crude Crude Vanillin Microbe2->Vanillin_Crude Purification Purification Vanillin_Crude->Purification Vanillin_Pure Pure Vanillin Purification->Vanillin_Pure

Caption: Two-Step Microbial Fermentation Workflow for Vanillin Production.

Signaling Pathway

Ferulic_Acid_to_Vanillin_Pathway Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA Feruloyl-CoA synthetase (fcs) Intermediates Hydrated Intermediates Feruloyl_CoA->Intermediates Enoyl-CoA hydratase/aldolase (ech) Vanillin Vanillin Intermediates->Vanillin ech Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Vanillin dehydrogenase (vdh) Protocatechuic_Acid Protocatechuic Acid Vanillic_Acid->Protocatechuic_Acid Vanillate-O-demethylase

Caption: Metabolic Pathway of Ferulic Acid to Vanillin in Pseudomonas.

References

The Burgeoning Bio-potential of Vanillin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of vanilla bean extract, is a widely utilized flavoring agent in the food, beverage, and pharmaceutical industries.[1][2] Beyond its characteristic aroma, vanillin and its synthetic derivatives have garnered significant attention from the scientific community for their diverse pharmacological activities.[1][3][4] Structural modifications of vanillin's core—containing aldehyde, hydroxyl, and ether functional groups—have yielded a plethora of derivatives with enhanced biological potencies.[1][5] This technical guide provides an in-depth overview of the in vitro biological activities of vanillin derivatives, focusing on their antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Antioxidant Activity of Vanillin Derivatives

The phenolic hydroxyl group in vanillin and its derivatives is a key contributor to their antioxidant properties, enabling them to scavenge free radicals and mitigate oxidative stress, a key factor in numerous chronic diseases.[6] Various chemical modifications have been shown to significantly enhance this antioxidant capacity.

Quantitative Analysis of Antioxidant Capacity

The antioxidant activities of vanillin derivatives have been extensively evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant potential, representing the concentration of a compound required to scavenge 50% of free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values of several vanillin derivatives from prominent antioxidant assays.

DerivativeAssayIC50 (µM)Reference
VanillinDPPH810 µg/mL[7]
Vanillyl acetate (E-1)DPPH630 µg/mL[7]
o-methoxy-p-methyl cyclohexan-1-ol (J-1)DPPH590 µg/mL[7]
2aDPPH16.67[8]
Vanillin-based pyrido-dipyrimidine ADPPH81 µg/mL[9]
Vanillin-based pyrido-dipyrimidine AABTS100 µg/mL[9]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Experimental Protocols for Antioxidant Assays

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • A solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Various concentrations of the test compound (vanillin derivative) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • A control solution (DPPH without the test compound) and a blank (methanol) are also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[6]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (Violet) Mix Mix & Incubate DPPH->Mix Antioxidant Vanillin Derivative (Test Compound) Antioxidant->Mix Measure Measure Absorbance (517 nm) Mix->Measure Color Change (Violet to Yellow) Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Workflow for the DPPH antioxidant assay.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • The test compound is added to the FRAP reagent.

  • The reaction mixture is incubated at 37°C.

  • The absorbance of the resulting blue-colored complex is measured at 593 nm.

  • A standard curve is generated using a known antioxidant, such as Trolox.

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Procedure:

  • A fluorescent probe (e.g., fluorescein) is mixed with the test compound.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the reaction.

  • The fluorescence decay is monitored over time.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.

Antimicrobial Activity of Vanillin Derivatives

Vanillin and its derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[1][3] Their mechanism of action often involves the disruption of the cytoplasmic membrane.[10]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of vanillin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[11]

Derivative/CompoundMicroorganismMIC (µg/mL)Reference
VanillinEscherichia coli strains1250[11]
VanillinSalmonella strains1250-2500[11]
VanillinMDR Staphylococcus aureus ATCC433002500[11]
Vanillin 1,2,3-triazole derivativesVarious fungi32 to >512[12]
o-vanillinCryptococcus neoformans4[13]
o-ethyl vanillinCryptococcus neoformans4[13]
Vanillic acidStaphylococcus sp.- (Inhibition zone: 22.67 mm)[14]
Vanillyl alcoholAlternaria alternata- (Inhibition zone: 20.00 mm)[14]
Experimental Protocol for Antimicrobial Susceptibility Testing

This is a common method used to determine the MIC of an antimicrobial agent.[11]

Procedure:

  • A serial two-fold dilution of the vanillin derivative is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (microorganism without the test compound) and negative (medium only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 16-18 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

MIC_Determination_Workflow start Start prep_compound Prepare Serial Dilutions of Vanillin Derivative start->prep_compound inoculate Inoculate with Standardized Microorganism prep_compound->inoculate incubate Incubate Plate inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Anticancer Activity of Vanillin Derivatives

Emerging research highlights the potential of vanillin derivatives as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines.[4][5][15] Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways.[5][16]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity is often expressed as the IC50 value, which represents the concentration of the compound that inhibits the growth of cancer cells by 50%.

DerivativeCell LineIC50 (µg/mL)Reference
Vanillin hydrazone (Van2)MDA-MB-231 (Breast Cancer)< 50 (viability reduced to <40%)[17]
Signaling Pathways in Anticancer Activity

Vanillin and its derivatives have been shown to induce apoptosis in cancer cells.[16] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. A key event in the apoptotic pathway is the depolarization of the mitochondrial membrane and the production of reactive oxygen species (ROS).[16]

Apoptosis_Pathway Vanillin_Derivative Vanillin Derivative Mitochondria Mitochondria Vanillin_Derivative->Mitochondria Induces Stress ROS Increased ROS Production Mitochondria->ROS MMP_Loss Mitochondrial Membrane Depolarization Mitochondria->MMP_Loss Caspase_Activation Caspase Activation ROS->Caspase_Activation MMP_Loss->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Simplified pathway of apoptosis induction by vanillin derivatives.

Some vanillin derivatives have been found to suppress the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway.[3] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.

Enzyme Inhibition

Vanillin derivatives have also been investigated as inhibitors of various enzymes, which can be a valuable strategy for the treatment of several diseases.

Quantitative Analysis of Enzyme Inhibition
DerivativeEnzymeIC50 (µM)Reference
2aButyrylcholinesterase (BuChE)0.27[8]
Vanillin hydrazone (Van1)Acetylcholinesterase (AChE)- (50% inhibition at 10 mg/mL)[17]
Nitro vanillin analogue 4fAnti-glycation95.0[18]
Nitro vanillin analogue 4aAnti-glycation121[18]
Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease. Certain vanillin derivatives have shown potent and selective inhibition of BuChE.[8]

Conclusion

Vanillin and its derivatives represent a versatile and promising class of bioactive compounds with a wide range of in vitro biological activities. Their antioxidant, antimicrobial, anticancer, and enzyme-inhibiting properties, supported by a growing body of quantitative data, underscore their potential as lead compounds in drug discovery and development. The ability to readily modify the vanillin scaffold allows for the fine-tuning of their pharmacological profiles, opening up new avenues for the creation of novel therapeutics. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these compounds. This guide provides a foundational resource for researchers to navigate the expanding landscape of vanillin derivatives and their multifaceted biological activities.

References

The Aromatic World of Vanillin Isomers: A Technical Guide to Their Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, natural occurrence, and biosynthesis of vanillin and its isomers, isovanillin and ortho-vanillin. It provides a comprehensive overview of their significance, natural sources, and the analytical methodologies used for their extraction and quantification, serving as a valuable resource for professionals in research and drug development.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the primary compound responsible for the characteristic flavor and aroma of vanilla.[1] First isolated in 1858 by Nicolas-Theodore Gobley, it has since become one of the most widely used flavoring agents globally.[2] Beyond its pleasant taste, vanillin and its isomers, isovanillin (3-hydroxy-4-methoxybenzaldehyde) and ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), possess a range of biological activities that are of increasing interest to the scientific community. This guide delves into the natural world of these fascinating aromatic aldehydes.

Discovery and Natural Sources

While vanillin is famously extracted from the cured seed pods of the vanilla orchid, Vanilla planifolia, it is also found in other natural sources.[1][3] Its isomers, though less abundant, are also products of plant metabolism.

Vanillin: The most prominent natural source of vanillin is the vanilla bean, where it can constitute about 2% of the dry weight.[1] It exists in the green bean primarily as its glucoside, glucovanillin, which is then hydrolyzed by enzymes during the curing process to release the characteristic vanilla flavor.[1]

Isovanillin: This isomer has been identified in various plants, including Vanilla tahitensis, Bowdichia virgilioides, and Ficus erecta var. beecheyana.[4][5][6] While present in smaller quantities than vanillin, its unique biochemical properties make it a subject of scientific curiosity.

Ortho-vanillin: o-Vanillin is a naturally occurring compound found in the extracts and essential oils of various plants, including Vanilla planifolia and the fruit of the Korean pine (Pinus koraiensis).[7]

Quantitative Data on Natural Occurrence

The concentration of vanillin and its isomers varies significantly depending on the plant species, geographical origin, and processing methods. The following table summarizes available quantitative data.

CompoundNatural SourceConcentrationReferences
Vanillin Vanilla planifolia (cured beans)1.7 - 3.6% of dry matter[4]
Vanilla tahitensis (cured beans)1.0 - 2.0% of dry matter[4]
Vanilla planifolia (commercial extract)51.1 - 137.1 mg/100 mL[8]
Isovanillin Vanilla tahitensisDetected, but not quantified[4]
Ortho-vanillin Pinus koraiensis (fruit)Data not available[7]

Note: Specific quantitative data for isovanillin and ortho-vanillin in their natural sources is limited in the available literature.

Biosynthesis of Vanillin Isomers

The biosynthesis of vanillin in plants primarily follows the phenylpropanoid pathway. The pathways for its isomers are less understood but are believed to diverge from this central metabolic route.

Vanillin Biosynthesis

Vanillin can be synthesized in plants through multiple branches of the phenylpropanoid pathway. One of the major proposed routes starts with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine to ferulic acid, a key intermediate. The final step involves the conversion of ferulic acid to vanillin, which can then be glucosylated to form glucovanillin for storage within the plant cell. The diagram below illustrates a simplified representation of this pathway.

Vanillin_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Vanillin Vanillin Ferulic_Acid->Vanillin VpVAN (Vanillin Synthase) Glucovanillin Glucovanillin Vanillin->Glucovanillin UGT Extraction_Workflow Plant_Material Plant Material (e.g., Vanilla Beans) Grinding Grinding Plant_Material->Grinding Extraction Ultrasonic-Assisted Extraction (Ethanol/Water) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Reconstitution Reconstitution in Methanol Concentration->Reconstitution Analysis HPLC or GC-MS Analysis Reconstitution->Analysis

References

Physical and chemical properties of D-Valinol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of D-Valinol

Introduction

D-Valinol, systematically known as (2R)-2-amino-3-methylbutan-1-ol, is a chiral amino alcohol derived from the D-enantiomer of the amino acid valine. It serves as a crucial and versatile building block in modern organic and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a primary alcohol, combined with a defined stereocenter, makes it an invaluable chiral auxiliary and intermediate in the asymmetric synthesis of pharmaceuticals, agrochemicals, and other enantiomerically pure compounds.[1] This guide provides a comprehensive overview of the core physical and chemical properties of D-Valinol, detailed experimental protocols for their determination, and relevant safety information, tailored for researchers, scientists, and professionals in drug development.

General and Structural Information

D-Valinol is identified by several names and registry numbers. Its fundamental structural and identifying information is summarized below.

IdentifierValue
IUPAC Name (2R)-2-amino-3-methylbutan-1-ol[2]
Synonyms (R)-(-)-2-Amino-3-methyl-1-butanol, (R)-Valinol, D-2-Amino-3-methyl-1-butanol[1][2][3]
CAS Number 4276-09-9[1][2][4]
Molecular Formula C₅H₁₃NO[1][2][4]
Molecular Weight 103.16 g/mol [2][5]
SMILES CC(C)--INVALID-LINK--CO
InChI Key NWYYWIJOWOLJNR-YFKPBYRVSA-N[2]

Physical Properties

The physical state and solubility of D-Valinol are critical for its handling, storage, and application in various reaction conditions. The key physical properties are presented in the table below.

PropertyValueConditions / Notes
Appearance White crystals or colorless to pale yellow transparent liquid.[1][6]The physical state is dependent on ambient temperature due to its low melting point.
Melting Point 32-36 °C[1]Other sources report ranges of 30-34 °C[7] and 35-36 °C.
Boiling Point 189-190 °C[7]At atmospheric pressure.
Density 0.926 g/mL[7]At 25 °C.
Solubility Very soluble in water.[6][7]Also reported as soluble in ethanol and ether.
Optical Rotation [α] = -15° to -16°c=10 in Ethanol, at 25 °C, D line (589 nm).[1]
[α] = -17°c=1 in Chloroform, at 20 °C, D line (589 nm).
[α] = +10°c=10 in H₂O, at 25 °C, D line (589 nm).

Chemical Properties and Synthesis

D-Valinol's chemical reactivity is governed by its amino and hydroxyl functional groups. It is primarily utilized as a chiral auxiliary or a precursor for synthesizing more complex chiral molecules.

Key Reactivity:

  • Chiral Auxiliary: The stereocenter adjacent to the functional groups allows for stereoselective control in reactions, making it a valuable tool in asymmetric synthesis.[1]

  • Ligand Formation: The amine and alcohol groups can coordinate with metal centers, enabling its use in the preparation of chiral catalysts.

  • Functional Group Derivatization: The amine can be acylated, alkylated, or used in imine formation, while the alcohol can be esterified, etherified, or oxidized.

Synthesis: D-Valinol is commonly synthesized by the reduction of the carboxylic acid group of its parent amino acid, D-valine. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a sodium borohydride/iodine mixture.[7]

Synthesis cluster_reagents DValine D-Valine DValinol D-Valinol DValine->DValinol Reduction ReducingAgent 1. LiAlH₄, THF 2. H₂O workup

Caption: General synthesis pathway of D-Valinol from D-Valine via reduction.

Experimental Protocols

Accurate determination of physical properties is essential for quality control and research applications. The following sections detail standard laboratory protocols for key measurements.

Determination of Melting Point

This protocol describes the capillary method, suitable for small sample quantities.

Apparatus:

  • Melting point apparatus (e.g., MelTemp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the D-Valinol sample is a dry, fine powder. If it consists of larger crystals, gently grind them using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount of the solid in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a sample column of 2-3 mm is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Measurement:

    • Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point (32-36 °C).

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

Determination of Boiling Point (Micro-Reflux Method)

This method is ideal for determining the boiling point of small liquid volumes.

BoilingPointWorkflow start Start prep Add ~0.5 mL D-Valinol to test tube start->prep setup Place tube in heating block Insert thermometer ~1 cm above liquid prep->setup heat Heat gently with stirring setup->heat observe Observe for reflux ring (vapor condensation) heat->observe measure Align thermometer bulb with reflux ring and record stable temperature observe->measure Refluxing cool Stop heating and allow apparatus to cool measure->cool end_node End cool->end_node

Caption: Workflow for micro-reflux boiling point determination.

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of liquid D-Valinol into a small test tube. Add a small magnetic stir bar for smooth boiling.

  • Apparatus Setup: Clamp the test tube in a heating block on a stirrer/hotplate. Suspend a thermometer inside the test tube so that the bulb is about 1 cm above the liquid's surface.[8]

  • Heating: Turn on the stirrer to a low setting. Begin heating the block gently.

  • Observation: Watch for the liquid to boil and for a ring of condensing vapor (refluxing liquid) to form on the inner wall of the test tube.[8]

  • Measurement: Adjust the thermometer's height so the bulb is level with the vapor-condensation ring. The temperature will stabilize at this point. Record this stable temperature as the boiling point.[8]

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before disassembling.

Measurement of Optical Rotation

This protocol outlines the use of a polarimeter to measure the specific rotation of D-Valinol.

Apparatus:

  • Polarimeter

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Polarimeter cell (e.g., 1 dm)

  • Appropriate solvent (e.g., ethanol, water)

Procedure:

  • Solution Preparation:

    • Accurately weigh a specific amount of D-Valinol. For a concentration (c) of 10 in ethanol, this corresponds to 1.0 g of D-Valinol per 10 mL of solution (c = g/100mL).

    • Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

    • Dissolve the sample in a small amount of the chosen solvent (e.g., ethanol).

    • Carefully add more solvent until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Polarimeter Calibration: Calibrate the polarimeter by filling the cell with the pure solvent (blank) and setting the reading to zero.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared D-Valinol solution, then fill the cell completely, ensuring no air bubbles are trapped in the light path.

    • Place the filled cell in the polarimeter.

    • Record the observed rotation (α) at the specified temperature (e.g., 25 °C) and wavelength (D-line, 589 nm).

  • Calculation of Specific Rotation [α]:

    • Use the formula: [α] = α / (l × c)

    • Where:

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration in g/mL.

Safety and Handling

D-Valinol requires careful handling due to its potential hazards. Adherence to standard laboratory safety practices is mandatory.

Safety AspectInformation
GHS Pictogram GHS07 (Exclamation mark)[7]
Signal Word Warning[7]
Hazard Statements H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7]H335: May cause respiratory irritation.[7]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Flash Point 78 °C (172.4 °F) - closed cup
Storage Store at 0-8 °C.[1] Keep in a cool, dry place.[6] Some suppliers recommend -20°C for long-term storage of the pure form.[5]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat. Use in a well-ventilated area or fume hood.

D-Valinol is a foundational chiral building block with well-defined physical and chemical properties. Its low melting point, high solubility in common solvents, and distinct optical activity are key characteristics that dictate its use in synthetic chemistry. A thorough understanding of these properties, coupled with precise analytical methods and appropriate safety precautions, is essential for its effective and safe application in research and development, particularly in the creation of novel stereochemically-defined molecules for the pharmaceutical and agrochemical industries.

References

Vanillin's Antioxidant Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of vanilla bean extract, is a widely used flavoring agent that also possesses significant antioxidant properties. Its protective effects against oxidative stress stem from a dual mechanism of action: direct scavenging of free radicals and modulation of endogenous antioxidant signaling pathways. This guide provides an in-depth look at these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers in drug development and life sciences.

Direct Radical Scavenging Activity

Vanillin can directly neutralize various reactive oxygen species (ROS) through hydrogen atom or electron transfer from its phenolic hydroxyl group. However, its efficacy varies significantly depending on the type of radical and the assay used.

Studies have shown that vanillin's activity against the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is particularly potent, in some cases stronger than the standard antioxidants ascorbic acid and Trolox.[1][2] This enhanced activity is attributed to a self-dimerization mechanism that increases its reaction stoichiometry with ABTS and AAPH-derived radicals.[1][2][3]

Conversely, its ability to scavenge the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical is comparatively weak.[1][3] At a concentration of 1 mM, vanillin exhibited only 22.9% DPPH radical scavenging activity.[4][5] The reaction rate constant for vanillin with DPPH is 1.7 ± 0.1 M⁻¹s⁻¹, significantly lower than that of Trolox (360.2 ± 10.1 M⁻¹s⁻¹).[4][5]

Table 1: Quantitative Radical Scavenging Activity of Vanillin

AssayMetricResultReference CompoundReference
DPPH Scavenging% Inhibition (at 1 mM)22.9%-[4][5]
DPPH ScavengingRate Constant1.7 ± 0.1 M⁻¹s⁻¹Trolox: 360.2 ± 10.1 M⁻¹s⁻¹[4][5]
ABTS ScavengingIC5016.25 µM-[3]
ABTS ScavengingActivity ComparisonStronger than Ascorbic Acid & TroloxAscorbic Acid, Trolox[1][2]
Superoxide ScavengingIC502,945 ± 247 µM-[3]
ORAC AssayActivity ComparisonMuch stronger than Ascorbic Acid & TroloxAscorbic Acid, Trolox[1][2]

Modulation of Cellular Antioxidant Pathways

Beyond direct scavenging, vanillin exerts significant antioxidant effects by modulating key signaling pathways that control the expression of cytoprotective genes.

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.[6][7] Under normal conditions, Keap1 targets Nrf2 for degradation.[8][9] In the presence of oxidative stress or electrophilic compounds, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the transcription of numerous protective genes.[9][10][11]

Vanillin has been shown to activate this pathway. In a study on cisplatin-induced nephrotoxicity in rats, prophylactic administration of vanillin (100 mg/kg) upregulated the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).[12][13] This activation contributes to the reduction of oxidative damage and inflammation.[12][13]

Nrf2_Pathway_Activation_by_Vanillin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vanillin Vanillin Keap1_Nrf2 Keap1-Nrf2 Complex Vanillin->Keap1_Nrf2 Induces dissociation Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Maf Maf Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription

Caption: Vanillin-mediated activation of the Nrf2-ARE signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is closely linked to cellular responses to oxidative stress and can influence apoptosis.[14] Vanillin has been shown to modulate MAPK pathways, including ERK1/2, p38, and JNK, particularly in the context of neuroprotection.

In a model of doxorubicin-induced cardiotoxicity, vanillin treatment decreased the phosphorylation of ERK1/2, a downstream effect of its ability to reduce ROS production.[14] Similarly, in a neurotoxicity model using rotenone, pretreatment with vanillin (100 nM) attenuated the upregulation of p38 and JNK-MAPK pathway proteins, thereby reducing mitochondrial dysfunction and apoptosis.[15][16]

MAPK_Pathway_Modulation Oxidant Oxidative Stressor (e.g., Doxorubicin, Rotenone) ROS Increased ROS Oxidant->ROS MAPK_Kinases MAPK Kinases (p38, JNK, ERK1/2) ROS->MAPK_Kinases Activates Vanillin Vanillin Vanillin->ROS Inhibits Apoptosis Apoptosis MAPK_Kinases->Apoptosis Promotes

Caption: Vanillin's inhibition of ROS-mediated MAPK signaling.

A key outcome of vanillin's activity on signaling pathways is the increased production of endogenous antioxidant enzymes. In various in vivo models of toxicity (e.g., induced by carbon tetrachloride, maneb, or potassium bromate), vanillin treatment restored the activities of key enzymes.[3][17][18]

Table 2: Effect of Vanillin on Endogenous Antioxidant Enzyme Activity in vivo

Toxin ModelOrganVanillin DoseEffect on Enzyme LevelsReference
Carbon TetrachlorideLiver150 mg/kgIncreased Catalase and SOD activity[3][18]
ManebLiver50 mg/kgModulated SOD, Catalase, and GPx[17]
Potassium BromateKidney100 mg/kg/dayReversed antioxidant enzyme activities[3]
Chronic StressTestes150 mg/kgIncreased Catalase and Nrf2 levels[19]

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare various concentrations of vanillin in methanol.

  • Assay Procedure:

    • In a 96-well plate or cuvette, mix a fixed volume of the DPPH solution (e.g., 100 µL) with an equal volume of the vanillin solution at different concentrations.

    • Include a control (methanol instead of vanillin) and a blank (methanol instead of DPPH).

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a spectrophotometer.[4][5]

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting scavenging percentage against vanillin concentration.

This protocol describes a general workflow for evaluating the cytoprotective effects of vanillin against an induced oxidative insult in a cell culture model (e.g., H9c2 cardiomyocytes or SH-SY5Y neuroblastoma cells).[14][15][20]

  • Cell Culture:

    • Culture cells (e.g., HaCaT keratinocytes) in appropriate media and conditions until they reach ~80% confluency.

  • Pre-treatment:

    • Treat the cells with various non-toxic concentrations of vanillin (e.g., 10-500 µM) for a specified period (e.g., 1-24 hours).[20][21] Include a vehicle control group.

  • Induction of Oxidative Stress:

    • After the pre-treatment period, expose the cells to an oxidizing agent (e.g., 750 µM hydrogen peroxide, doxorubicin, or rotenone) for a duration sufficient to induce cell death or stress in control cells.[14][15][21]

  • Endpoint Analysis:

    • Cell Viability: Assess using assays like MTT or Trypan Blue exclusion.[14]

    • ROS Measurement: Quantify intracellular ROS levels using fluorescent probes like DCFH-DA.[14]

    • Apoptosis: Measure markers like caspase-3 activation or PARP cleavage via Western blot or specific activity assays.[14]

    • Protein Expression/Phosphorylation: Analyze key proteins in signaling pathways (e.g., Nrf2, HO-1, p-ERK) using Western blot.[12][14]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., H9c2, SH-SY5Y) Vanillin_Pretreat 2. Pre-treatment with Vanillin Cell_Culture->Vanillin_Pretreat Oxidant_Stress 3. Induce Oxidative Stress (e.g., H2O2, Rotenone) Vanillin_Pretreat->Oxidant_Stress Viability 4a. Cell Viability (MTT Assay) Oxidant_Stress->Viability ROS 4b. ROS Levels (DCFH-DA) Oxidant_Stress->ROS Western 4c. Protein Analysis (Western Blot) Oxidant_Stress->Western

Caption: General workflow for assessing vanillin's cytoprotective effects.

Conclusion

Vanillin employs a multifaceted mechanism to combat oxidative stress. Its activity is not limited to direct radical scavenging, where its effectiveness is highly dependent on the specific radical species. More significantly, vanillin modulates crucial intracellular signaling pathways, primarily the Keap1-Nrf2-ARE axis, to bolster endogenous antioxidant defenses. It also mitigates stress-activated pro-apoptotic pathways like MAPK. This dual action—directly neutralizing immediate threats and upregulating the cell's own protective machinery—makes vanillin a compound of significant interest for therapeutic strategies aimed at mitigating conditions rooted in oxidative damage.

References

The Pivotal Role of Valinol in Asymmetric Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Valinol, a chiral amino alcohol derived from the natural amino acid L-valine, has emerged as a cornerstone in the field of asymmetric catalysis. Its rigid stereochemical structure, ready availability, and synthetic versatility make it an invaluable building block for a wide array of chiral ligands and catalysts. These valinol-derived entities have demonstrated exceptional efficacy in orchestrating a variety of stereoselective transformations, including enantioselective reductions of ketones, asymmetric aldol reactions, and Diels-Alder reactions. This technical guide provides an in-depth exploration of valinol's application in these key areas, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights to researchers, scientists, and professionals in drug development.

Enantioselective Reduction of Ketones

One of the most significant applications of valinol in asymmetric catalysis is in the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This transformation is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required.

Valinol-Derived Oxazaborolidine Catalysts (CBS Reagents)

A prominent class of catalysts derived from valinol are the oxazaborolidines, famously known as Corey-Bakshi-Shibata (CBS) reagents. These catalysts, in conjunction with a stoichiometric reducing agent like borane, facilitate highly enantioselective reductions of a broad range of ketones.

Quantitative Data: Enantioselective Reduction of Ketones with Valinol-Borane Reagents

Ketone SubstrateValinol Derivative/CatalystReducing AgentYield (%)Enantiomeric Excess (ee, %)Reference
n-Propyl phenyl ketone(S)-Valinol-boraneBorane-65-73[1]
Acetophenone(S)-Valinol-derived oxazaborolidineBorane>9595 (R)[2]
4-Methoxyacetophenonevol-UiO-Fe(OEt)₂MeSiH>9999[3]
1-Tetralonevol-UiO-Fe(OEt)₂MeSiH>9998[3]
2-Chloroacetophenonevol-UiO-Fe(OEt)₂MeSiH>9999[3]

Experimental Protocol: Asymmetric Reduction of n-Propyl Phenyl Ketone with (S)-Valinol-Borane Reagent

This protocol is adapted from the work of Itsuno et al.[1]

  • Preparation of the Reagent: In a flame-dried, nitrogen-purged flask, a solution of (S)-valinol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to -78 °C.

  • A solution of borane in THF (1.0 M, 2.0-3.0 mL, 2.0-3.0 mmol) is added dropwise to the (S)-valinol solution.

  • The reaction mixture is allowed to warm gradually. Hydrogen evolution is typically observed, starting around -60 °C and becoming more rapid at -30 °C. The mixture is stirred for 1 hour as it warms, allowing for the formation of the active amino-alkoxy-amine-borane species.

  • Reduction: The solution of the chiral reducing agent is re-cooled to -78 °C.

  • A solution of n-propyl phenyl ketone (0.5 mmol) in anhydrous THF (2 mL) is added dropwise to the reagent solution.

  • The reaction is stirred at -78 °C for a specified time (typically several hours, monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of 1 M HCl at -78 °C. The mixture is allowed to warm to room temperature.

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting (R)-1-phenylbutan-1-ol is determined by chiral HPLC or GC analysis.

Catalytic Cycle: CBS Reduction of a Ketone

The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst, borane, and the ketone substrate. The chiral environment of the catalyst directs the hydride transfer from the borane to one face of the ketone, leading to the formation of a specific enantiomer of the alcohol.

CBS_Reduction Catalyst Chiral Oxazaborolidine (from Valinol) Complex Catalyst-Borane Complex Catalyst->Complex Coordination Borane BH₃ Borane->Complex Ketone Prochiral Ketone (R¹COR²) TransitionState Ternary Complex (Ketone-Catalyst-Borane) [Transition State] Ketone->TransitionState Complex->TransitionState Coordination of Ketone ProductComplex Alkoxyborane Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst Release & Regeneration Alcohol Chiral Alcohol (R¹CH(OH)R²) ProductComplex->Alcohol Hydrolysis Aldol_Workflow Start Prochiral Ketone Derivative Attach Attach Valinol-derived Chiral Auxiliary Start->Attach Intermediate Chiral N-Acyl Imidazolidinone Attach->Intermediate Enolize Enolate Formation (e.g., with Bu₂BOTf, Et₃N) Intermediate->Enolize Enolate Z-Boron Enolate Enolize->Enolate React Diastereoselective Aldol Addition Enolate->React Aldehyde Aldehyde (R-CHO) Aldehyde->React Adduct Aldol Adduct with Auxiliary React->Adduct Cleave Cleavage of Auxiliary (e.g., Hydrolysis) Adduct->Cleave Product Enantiomerically Enriched β-Hydroxy Ketone Cleave->Product Recover Recovered Chiral Auxiliary Cleave->Recover Diels_Alder_Pathway Dienophile Chiral N-Acryloyl Oxazolidinone (from Valinol) Coordination Coordination to Carbonyl Dienophile->Coordination LewisAcid Lewis Acid (e.g., Et₂AlCl) LewisAcid->Coordination ActivatedComplex Activated Chiral Dienophile Complex Coordination->ActivatedComplex Cycloaddition [4+2] Cycloaddition ActivatedComplex->Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->Cycloaddition TransitionState endo/exo Transition State Cycloaddition->TransitionState ProductComplex Cycloadduct-Lewis Acid Complex TransitionState->ProductComplex Product Enantiomerically Enriched Diels-Alder Adduct ProductComplex->Product Work-up

References

The Intricate Pathways of Vanillin Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of natural vanilla flavor, is one of the most popular and economically significant flavoring agents worldwide.[1][2] While synthetic vanillin dominates the market, the demand for natural vanillin, extracted from the cured pods of the orchid Vanilla planifolia, remains high due to its complex and superior flavor profile.[3] Understanding the intricate biosynthetic pathways of vanillin in plants is crucial for metabolic engineering efforts aimed at improving its production in both its natural host and alternative biological systems. This technical guide provides an in-depth exploration of the core biosynthetic routes, key enzymatic players, regulatory networks, and the experimental methodologies used to elucidate these processes.

Core Biosynthetic Pathways

The biosynthesis of vanillin in plants is a complex process that primarily originates from the phenylpropanoid pathway.[4] Several routes have been proposed and investigated, with the ferulate and benzoate pathways being the most prominent.[1][2]

The Phenylpropanoid Pathway to Ferulic Acid: The Primary Feeder Route

The journey to vanillin begins with the aromatic amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions convert L-phenylalanine into key intermediates, ultimately leading to ferulic acid, a direct precursor to vanillin.[4][5]

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[5]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[5]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[6]

  • Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

  • p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Another cytochrome P450 enzyme that hydroxylates the p-coumaroyl moiety to a caffeoyl group.

  • Caffeoyl-CoA O-Methyltransferase (COMT): Methylates the 3'-hydroxyl group of the caffeoyl moiety to produce the feruloyl group.[7]

These steps lead to the formation of feruloyl-CoA, which can then be converted to ferulic acid.

Phenylpropanoid_Pathway cluster_enzymes Enzymes L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Ferulic_Acid Ferulic Acid p_Coumaroyl_CoA->Ferulic_Acid HCT, C3'H, COMT Vanillin Vanillin Ferulic_Acid->Vanillin VpVAN PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate-4-Hydroxylase _4CL 4CL: 4-Coumarate:CoA Ligase HCT HCT: Hydroxycinnamoyl-CoA Transferase C3H C3'H: p-Coumaroyl 3'-Hydroxylase COMT COMT: Caffeoyl-CoA O-Methyltransferase VpVAN VpVAN: Vanillin Synthase

Fig. 1: The Phenylpropanoid Pathway leading to Vanillin.
Conversion of Ferulic Acid to Vanillin

The final step in the primary proposed pathway is the conversion of ferulic acid to vanillin. Recent studies have identified a key enzyme, Vanillin Synthase (VpVAN) , in Vanilla planifolia that directly catalyzes this conversion.[8][9] This hydratase/lyase type enzyme facilitates the shortening of the C3 side chain of ferulic acid to produce vanillin.[7]

The Benzoate Pathway: An Alternative Route

An alternative biosynthetic route, the benzoate pathway, has also been proposed.[1] This pathway diverges from the phenylpropanoid pathway at the level of p-coumaric acid. In this route, p-coumaric acid is first converted to 4-hydroxybenzaldehyde. Subsequent hydroxylation and methylation steps would then lead to vanillin.[1] However, the conversion of ferulic acid to vanillin is considered the major pathway in Vanilla planifolia.[8]

Quantitative Data on Metabolite Accumulation

The accumulation of vanillin and its precursors is tightly regulated during the development of the vanilla pod. The following tables summarize quantitative data from studies on Vanilla planifolia pod development, providing insights into the dynamics of the biosynthetic pathway.

Table 1: Concentration of Key Metabolites in the Ferulate Pathway during Vanilla planifolia Pod Development (µg/g Dry Weight) [5]

Months After Pollination (MAP)trans-Cinnamic Acidp-Coumaric Acid
1.5~48~27
2~28-
4Detected-
6-~134
Harvest-~60

Table 2: Concentration of Vanillin and its Glucoside during Vanilla planifolia Pod Development [1][2]

Months After Pollination (MAP)Vanillin (µg/mg Dry Weight)Vanillin Glucoside (µg/mg Dry Weight)
2Detected-
6Peak ConcentrationIncreasing
8DecliningHighest Concentration

Note: "-" indicates data not reported in the cited sources.

Experimental Protocols

Elucidating the vanillin biosynthetic pathway requires a combination of enzymatic, analytical, and molecular biology techniques.

Enzyme Activity Assays

1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This assay measures the enzymatic conversion of L-phenylalanine to trans-cinnamic acid, which absorbs light at 290 nm.

  • Protein Extraction:

    • Grind 0.5 g of plant tissue in liquid nitrogen.

    • Add 5 ml of ice-cold extraction buffer (0.1 M Tris-HCl pH 8.8, 5 mM EDTA, 1 mM PMSF, 0.05% w/v spermidine, and β-mercaptoethanol).

    • Add 80 mg of polyvinylpolypyrrolidone (PVPP) and stir for 5 minutes at 4°C.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.

    • Purify the supernatant using a Sephadex G-25 column.

  • Assay Reaction:

    • Mix 300 µl of the protein extract with 150 µl of L-phenylalanine solution.

    • Incubate at 37°C for 3 hours.

    • Measure the absorbance at 290 nm at regular intervals to monitor the formation of trans-cinnamic acid.[10]

2. Vanillin Synthase (VpVAN) Enzyme Assay

A definitive in-vitro assay protocol for VpVAN is not yet widely established. However, its activity has been demonstrated through coupled transcription/translation systems and heterologous expression.[8][9] The assay principle involves incubating the enzyme with its substrate, ferulic acid, and detecting the formation of vanillin using analytical techniques like LC-MS.

  • Reaction Mixture:

    • Combine purified VpVAN enzyme (from heterologous expression) with a buffered solution containing ferulic acid.

    • Incubate at an optimal temperature and pH.

    • Stop the reaction at different time points.

    • Extract the products with an organic solvent.

    • Analyze the extract for vanillin content using UPLC-MS/MS.[8]

Metabolite Analysis: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the separation and quantification of vanillin and its precursors.

  • Sample Preparation:

    • Grind 5 mg of dried and ground vanilla pod powder.

    • Extract with 980 µL of a solvent mixture (e.g., MeOH/ACN/Water 4:4:2).

    • Add an internal standard (e.g., Vanillin (Ring-13C6)).

    • Vortex for 5 minutes and centrifuge at 20,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.20 μm nylon membrane syringe filter.[10]

  • Chromatographic Conditions (Example):

    • Column: Gemini 3 µm C18 110 Å (150 x 3 mm, 3 µm) at 40°C.[10]

    • Mobile Phase A: 0.1% formic acid in water.[10]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

    • Flow Rate: 0.4 mL/min.[10]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest.[10]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI), often in negative mode for phenolic compounds.[5]

    • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of specific precursor-product ion transitions.

UPLC_MS_Workflow Sample_Prep Sample Preparation (Extraction, Centrifugation, Filtration) UPLC UPLC Separation (C18 Column, Gradient Elution) Sample_Prep->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI Mass_Analyzer Mass Analyzer (Quadrupole) ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

Fig. 2: A typical workflow for UPLC-MS/MS analysis.
Gene Expression Analysis: qRT-PCR

Quantitative real-time PCR is used to measure the expression levels of genes encoding the biosynthetic enzymes.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissues using a suitable kit.

    • Synthesize first-strand cDNA from the RNA template using reverse transcriptase.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

    • Perform the PCR amplification in a real-time PCR cycler.

    • Monitor the fluorescence signal at each cycle to determine the cycle threshold (Ct) value.

  • Data Analysis:

    • Normalize the Ct values of the target genes to a reference gene (e.g., actin or tubulin).

    • Calculate the relative expression levels using the ΔΔCt method.

Table 3: Example Primer Sequences for qRT-PCR of Vanillin Biosynthesis Genes [4]

GeneForward Primer (5'-3')Reverse Primer (5'-3')
4CL1TCTTGACGGTTTCGACTTACGATTCTCTCCATCAACCTGT
4CL2GAGCTGACTAATTCCGACGACATGATCACGACCGTTGCT
4CL3ACGACAAGAAGCTCCCGAAATAGGATGACTCCCTTGGGCA
4CL4TCGTCATGCTCTTGCTCCATTCGATGCACGCGATCCTCA

Transcriptional Regulation of Vanillin Biosynthesis

The expression of genes in the phenylpropanoid pathway is under the control of a complex network of transcription factors, primarily from the NAC and MYB families.[11][12] These transcription factors act as master switches, regulating the entire pathway leading to the biosynthesis of various secondary metabolites, including the precursors of vanillin.

  • NAC Transcription Factors: Members of the NAC (NAM, ATAF1/2, CUC2) domain protein family, such as VND and NST proteins, are considered first-layer master switches that can activate the entire secondary cell wall biosynthetic program, which is intrinsically linked to the phenylpropanoid pathway.[11][13]

  • MYB Transcription Factors: Downstream of the NAC transcription factors, MYB proteins act as second-layer master switches.[12] For instance, MYB46 and MYB83 can activate the expression of downstream genes involved in the biosynthesis of lignin and other phenylpropanoids.[14] Specific MYB factors, like MYB58 and MYB63, are known to be transcriptional activators of lignin biosynthesis genes, including PAL, C4H, and 4CL.[12]

Regulatory_Network cluster_signals Upstream Signals cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Developmental_Cues Developmental Cues NAC NAC (e.g., VND, NST) Developmental_Cues->NAC Environmental_Stimuli Environmental Stimuli Environmental_Stimuli->NAC MYB_master MYB Master Regulators (e.g., MYB46, MYB83) NAC->MYB_master MYB_lignin Lignin-Specific MYBs (e.g., MYB58, MYB63) MYB_master->MYB_lignin PAL PAL MYB_lignin->PAL C4H C4H MYB_lignin->C4H _4CL 4CL MYB_lignin->_4CL Vanillin_Precursors Vanillin Precursors VpVAN VpVAN

Fig. 3: Transcriptional regulation of vanillin biosynthesis.

Conclusion

The biosynthesis of vanillin in plants is a multifaceted process involving a well-defined metabolic pathway fed by the general phenylpropanoid metabolism and regulated by a hierarchical network of transcription factors. While significant progress has been made in identifying the key enzymes and pathways, further research is needed to fully elucidate the regulatory mechanisms and to develop robust enzymatic assays for all the key steps. A deeper understanding of these intricate processes will be instrumental in the development of novel strategies for the sustainable and enhanced production of natural vanillin, catering to the growing demands of the flavor and fragrance industries and potentially uncovering new applications in drug development.

References

Methodological & Application

Application Note: Quantification of Vanillin in Food Matrices by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the primary flavor component of vanilla and a widely used flavoring agent in the food, beverage, and pharmaceutical industries.[1][2][3][4] Its concentration is a key indicator of quality and authenticity in vanilla extracts and finished products. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and widely adopted method for the accurate quantification of vanillin in complex food matrices.[5] This method offers high separation efficiency, sensitivity, and rapid analysis times, making it suitable for routine quality control and regulatory compliance.[1][5][6][7] This application note provides a detailed protocol for the determination of vanillin in various food products using a reversed-phase HPLC-UV method.

Principle

The method involves the extraction of vanillin from the food matrix, followed by separation and quantification using a reversed-phase HPLC system. Samples are separated on a C18 column, and vanillin is detected by its UV absorbance, typically at a wavelength between 231 nm and 280 nm.[2][6][8][9] Quantification is achieved by comparing the peak area of vanillin in the sample to that of a known standard, using an external calibration curve. The method is designed to be specific, accurate, and precise for the analysis of vanillin in diverse food samples.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1100/1260 series or equivalent, equipped with a vacuum degasser, quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[1][10]

  • Chromatography Column: A C18 reversed-phase column (e.g., ZORBAX StableBond Aq, 4.6 x 250 mm, 5 µm; or Hypersil ODS, 100 x 4 mm, 3 µm).[1][8]

  • Reagents and Solvents:

    • Vanillin reference standard (≥98% purity).[2][3]

    • Methanol (HPLC grade).[2][6]

    • Acetonitrile (HPLC grade).

    • Ultrapure water (18.2 MΩ·cm).[6]

    • Acetic acid or Phosphoric acid (analytical grade).[2][4]

  • Lab Equipment: Analytical balance, ultrasonic bath, vortex mixer, centrifuge, syringe filters (0.22 µm or 0.45 µm), volumetric flasks, and pipettes.

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of vanillin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored in an amber bottle at 4°C.[6]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock standard solution with the mobile phase. These solutions are used to construct the calibration curve.

Sample Preparation Protocols

The sample preparation procedure varies depending on the food matrix. The goal is to extract vanillin efficiently while minimizing interferences.

A. Liquid Samples (e.g., Vanilla Extracts, Beverages)

  • Pipette a known volume (e.g., 250 µL) of the liquid sample into a 25 mL volumetric flask.[1]

  • Add methanol to the mark and sonicate for 10 minutes to ensure homogeneity.[1]

  • For concentrated extracts, a further 10-fold dilution with the mobile phase may be necessary.[1]

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[1]

B. Solid Samples (e.g., Powders, Biscuits, Cakes)

  • Weigh 1 g of the homogenized sample into a 100 mL volumetric flask.[1]

  • Add 100 mL of methanol and sonicate for 30 minutes to extract the vanillin.[1]

  • Allow the solution to cool to room temperature.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.[1] For samples like biscuits and cakes, recovery values between 94.41% and 103.18% have been reported with this approach.[10]

C. Semi-Solid & High-Fat Samples (e.g., Pastes, Ice Cream, Yogurt)

  • Weigh 1 g of the sample and sonicate with 10 mL of methanol for 10 minutes.[1]

  • For dairy products like ice cream, protein precipitation may be required. This can be achieved by adding an appropriate precipitating agent.[11]

  • Centrifuge the mixture to separate the solid components.

  • Dilute the supernatant as needed (e.g., 1 mL diluted to 25 mL with methanol).[1]

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Chromatographic Conditions

The following conditions provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used.

ParameterCondition A (Methanol-based)Condition B (Acetonitrile-based)
Column C18, 4.6 x 250 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase 60:40 (v/v) Methanol:Water[6][10]55:45 (v/v) Acetonitrile:Water with 1% Acetic Acid[9]
Elution Mode IsocraticIsocratic
Flow Rate 1.0 mL/min[1][9]1.0 mL/min[9][11]
Column Temp. 35 °C[1]30 °C[11]
Injection Vol. 10 µL[1][4]10 µL
Detection λ 231 nm or 280 nm[2][6][8]275 nm or 280 nm[9][11]
Run Time ~8 minutes[1]~5-10 minutes
Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of vanillin against the concentration of each standard.

  • Linearity: Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of >0.999 is typically desired.[12]

  • Quantification: Inject the prepared sample solutions. Identify the vanillin peak by comparing its retention time with that of the standard.

  • Calculation: Calculate the concentration of vanillin in the sample using the linear regression equation from the calibration curve. Account for all dilution factors used during sample preparation to report the final concentration in the original food matrix (e.g., in mg/100g or mg/mL).

Data Presentation

The performance of HPLC-UV methods for vanillin quantification is summarized below. These tables compile data from various studies to provide an overview of expected method performance.

Table 1: Method Validation Parameters
ParameterFood MatrixReported ValueSource
Linearity (R²) Milk Powder0.9997[12]
Vanilla Tincture>0.99[3]
LOD Milk Powder0.03 µg/kg[12]
Ice Cream / Custard0.05 µg/mL[11]
LOQ Milk Powder0.10 µg/kg[12]
Ice Cream / Custard0.17 µg/mL[11]
Precision (RSD) Vanilla Tincture< 0.90% (Repeatability)[3]
Ice Cream / Custard< 3%[11]
Vanilla Extract1.3%[9]
Table 2: Recovery Rates in Different Food Matrices
Food MatrixSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Source
Milk Powder1, 10, 50 ng89.45 - 98.56%2.46 - 4.95%[12]
Vanilla Extract250, 500, 1000 µg/g97.8%1.3%[9]
Vanilla TinctureNot Specified93.12 - 113.74%< 1.09%[3][10]
Biscuits, CakesNot Specified94.41 - 103.18%N/A[10]
Infant FormulaNot Specified96.0 - 100.2%N/A[5]

Mandatory Visualization

The overall workflow for the quantification of vanillin in food matrices is illustrated below.

Vanillin_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Food Sample Homogenize Homogenize Sample (if solid/semi-solid) Sample->Homogenize Extract Extraction with Solvent (e.g., Methanol, Sonication) Homogenize->Extract Dilute Dilution Extract->Dilute Filter Filter (0.22 µm Syringe Filter) Dilute->Filter HPLC HPLC-UV System (C18 Column, UV Detector) Filter->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integrate Identify & Integrate Vanillin Peak Chromatogram->Integrate CalCurve Prepare Calibration Curve from Standards Quantify Quantify Concentration (mg/kg or mg/L) CalCurve->Quantify Integrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for Vanillin Quantification by HPLC-UV.

References

Synthesis of Chiral Oxazolines from L-Valinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral oxazolines are a critical class of ligands in asymmetric catalysis, widely employed in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. Their utility stems from a combination of steric and electronic properties that effectively control the stereochemical outcome of metal-catalyzed reactions. L-valinol, a readily available and optically pure amino alcohol derived from the natural amino acid L-valine, serves as a key chiral building block for the synthesis of a diverse range of oxazoline ligands. This document provides detailed protocols for the synthesis of chiral oxazolines from L-valinol, a comparative analysis of different synthetic methodologies, and an overview of their applications in asymmetric synthesis.

Introduction

The synthesis of chiral oxazolines from L-valinol typically involves the cyclization of the amino alcohol with a suitable electrophilic partner, such as a carboxylic acid derivative, a nitrile, or an aldehyde. The choice of synthetic route can significantly impact the reaction yield, enantiomeric purity, and substrate scope. This document outlines several common and effective protocols for the preparation of (S)-4-isopropyl-2-oxazoline derivatives, providing researchers with the necessary information to select the most appropriate method for their specific needs.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data for various methods of synthesizing chiral oxazolines from L-valinol, allowing for a direct comparison of their efficiencies.

Precursor TypeReagents and ConditionsProductYield (%)Enantiomeric Excess (e.e., %)Reference
Acyl Chloride L-Valinol, 2,2-Dimethylpropanedioyl dichloride, Et₃N, CH₂Cl₂(-)-(S,S)-Bis(4-isopropyloxazoline)83>99--INVALID-LINK--
Acyl Chloride L-Valinol, Benzoyl chloride, Et₃N, CH₂Cl₂(S)-4-Isopropyl-2-phenyloxazoline~94>98[General method, typical yield]
Nitrile L-Valinol, Benzonitrile, ZnCl₂ (cat.), Chlorobenzene, reflux(S)-4-Isopropyl-2-phenyloxazolineGood to Excellent>99[General method]
Aldehyde L-Valinol, Benzaldehyde, then NBS or I₂(S)-4-Isopropyl-2-phenyloxazolineModerate to Good>98[General method]

Experimental Protocols

Protocol 1: Synthesis of (-)-(S,S)-Bis(4-isopropyloxazoline) from an Acyl Dichloride

This protocol details the synthesis of a C₂-symmetric bis(oxazoline) ligand, a widely used class of ligands in asymmetric catalysis.

Materials:

  • L-Valinol

  • 2,2-Dimethylpropanedioyl dichloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Tosyl chloride (TsCl)

  • 4-Dimethylaminopyridine (DMAP)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Pentane

Procedure:

Part A: Synthesis of (−)-(S,S)-N,N'-Bis(1-hydroxymethyl-2-methylpropyl)-2,2-dimethyl-malonamide

  • To a nitrogen-purged, oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, add L-valinol (5.13 g, 0.050 mol).

  • Cool the flask in an ice bath to 0 °C and add triethylamine (17.4 mL, 0.124 mol) dropwise.

  • In a separate flask, dissolve 2,2-dimethylpropanedioyl dichloride (3.3 mL, 0.025 mol) in dry dichloromethane (25 mL).

  • Add the solution of the diacid dichloride dropwise to the L-valinol solution over 25 minutes, maintaining the temperature between 0 and 10 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 45 minutes.

  • Dissolve the resulting precipitate by adding dry dichloromethane (120 mL).

  • Transfer the mixture to a separatory funnel and wash with 1N HCl (30 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the crude diamide.

  • Recrystallize the crude product from ethyl acetate to obtain the pure diamide (Total yield: 84%).[1]

Part B: Synthesis of (−)-(S,S)-Bis(4-isopropyloxazoline)

  • To a nitrogen-purged, oven-dried two-necked round-bottom flask, add the diamide from Part A (5.5 g, 18.4 mmol), 4-dimethylaminopyridine (0.204 g, 1.67 mmol), and dry dichloromethane (130 mL).

  • Add triethylamine (10.25 mL, 73.4 mmol) slowly via syringe.

  • Dissolve tosyl chloride (7.10 g, 37 mmol) in dry dichloromethane (15 mL) and add it dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction mixture for 27 hours at room temperature.

  • Quench the reaction with saturated NH₄Cl solution (70 mL) followed by water (40 mL).

  • Separate the aqueous layer and extract with dichloromethane (3 x 55 mL).

  • Combine the organic layers and dry over MgSO₄.

  • Filter and concentrate the organic solution under vacuum.

  • Treat the oily residue with hot pentane (4 x 40 mL), decanting the supernatant each time.

  • Combine the pentane layers and concentrate under vacuum to yield the final product as a colorless oil (Yield: 83%).[1]

Mandatory Visualizations

Experimental Workflow for Bis(oxazoline) Synthesis

experimental_workflow cluster_part_a Part A: Diamide Formation cluster_part_b Part B: Oxazoline Formation valinol L-Valinol reaction_a Reaction (0°C to RT) valinol->reaction_a reagents_a 2,2-Dimethylpropanedioyl dichloride, Et3N, CH2Cl2 reagents_a->reaction_a workup_a Aqueous Workup (HCl, NaHCO3, Brine) reaction_a->workup_a purification_a Recrystallization (Ethyl Acetate) workup_a->purification_a diamide Diamide Intermediate purification_a->diamide reaction_b Cyclization (RT, 27h) diamide->reaction_b reagents_b TsCl, Et3N, DMAP, CH2Cl2 reagents_b->reaction_b workup_b Aqueous Workup (NH4Cl) reaction_b->workup_b purification_b Pentane Extraction workup_b->purification_b bisoxazoline Bis(oxazoline) Product purification_b->bisoxazoline

Caption: Workflow for the two-part synthesis of a chiral bis(oxazoline).

Application in Asymmetric Catalysis

Chiral oxazolines derived from L-valinol are primarily used as ligands in a multitude of asymmetric catalytic transformations. The isopropyl group at the 4-position of the oxazoline ring provides a well-defined chiral environment around the metal center, enabling high levels of stereocontrol.

asymmetric_catalysis cluster_ligand Ligand Synthesis cluster_catalysis Asymmetric Catalysis valinol L-Valinol oxazoline (S)-4-Isopropyloxazoline Ligand valinol->oxazoline precursor Electrophilic Precursor precursor->oxazoline catalyst Chiral Metal Catalyst oxazoline->catalyst metal Metal Precursor (e.g., Cu(OTf)₂, Pd(OAc)₂) metal->catalyst reaction Asymmetric Reaction (e.g., Diels-Alder, Allylic Alkylation) catalyst->reaction substrate Prochiral Substrate substrate->reaction reagent Reagent reagent->reaction product Enantioenriched Product reaction->product

Caption: Logical flow from L-valinol to asymmetric catalysis.

Application Notes

Chiral oxazoline ligands, particularly those derived from L-valinol, have proven to be highly effective in a wide array of asymmetric catalytic reactions. The stereochemical outcome of these reactions is dictated by the formation of a chiral metal-ligand complex that preferentially binds to one prochiral face of the substrate.

Key Applications Include:

  • Diels-Alder Reactions: Copper(II) complexes of bis(oxazolines) are excellent catalysts for enantioselective Diels-Alder reactions, providing access to chiral cyclohexene derivatives with high diastereo- and enantioselectivity.

  • Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation reactions often employ phosphino-oxazoline (PHOX) ligands, where the oxazoline moiety is derived from L-valinol. These reactions are crucial for the formation of chiral carbon-carbon and carbon-heteroatom bonds.

  • Michael Additions: The conjugate addition of various nucleophiles to α,β-unsaturated compounds can be rendered highly enantioselective using copper(II)-bis(oxazoline) catalysts.

  • Aldol Reactions: Chiral bis(oxazoline) complexes of various metals catalyze enantioselective aldol reactions, a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds.

  • Hydrosilylation of Ketones: Rhodium complexes of pyridine bis(oxazoline) (PyBOX) ligands have been successfully used for the asymmetric hydrosilylation of ketones, affording chiral secondary alcohols with high enantiomeric excess.[2]

The modular nature of oxazoline ligand synthesis allows for the fine-tuning of steric and electronic properties by varying the substituent at the 2-position, enabling the optimization of catalyst performance for specific transformations.

Conclusion

The synthesis of chiral oxazolines from L-valinol provides a versatile and reliable platform for the development of powerful ligands for asymmetric catalysis. The protocols and data presented herein offer a valuable resource for researchers in academia and industry, facilitating the efficient synthesis of these important chiral auxiliaries. The continued exploration of new oxazoline ligand architectures and their applications in novel catalytic transformations promises to further advance the field of asymmetric synthesis and the development of enantiomerically pure pharmaceuticals.

References

Application of Vanillin in the Synthesis of Bio-based Polymers: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanillin, a phenolic aldehyde primarily known for its pleasant aroma and flavor, is emerging as a versatile and sustainable building block for the synthesis of a wide range of high-performance polymers.[1][2] Derived from lignin, the second most abundant terrestrial biopolymer, vanillin offers a renewable alternative to petroleum-based monomers, contributing to the development of greener and more environmentally friendly materials.[3][4] Its aromatic structure provides rigidity and thermal stability to polymers, while its reactive aldehyde and hydroxyl groups allow for a variety of chemical modifications to create monomers with diverse functionalities.[2][5] This has led to the development of vanillin-based thermosets, thermoplastics, and advanced polymer networks with applications in coatings, adhesives, composites, and more.[3][6][7]

This document provides detailed application notes and experimental protocols for the synthesis of various polymers from vanillin and its derivatives, intended for researchers, scientists, and professionals in drug development and material science.

I. Synthesis of Vanillin-Based Monomers

Vanillin can be chemically modified to produce a variety of monomers suitable for different polymerization techniques.[8][9] Key derivatives include vanillic acid for polyesters, methacrylated vanillin for free-radical polymerization, and divanillin for polyazomethines.[10][11][12]

A. Oxidation of Vanillin to Vanillic Acid

Vanillic acid is a key intermediate for the synthesis of bio-based polyesters.[10][13]

Experimental Protocol:

  • Materials: Vanillin, silver oxide (Ag₂O), sodium hydroxide (NaOH), hydrochloric acid (HCl), deionized water.

  • Procedure:

    • Dissolve vanillin in an aqueous solution of NaOH.

    • Add Ag₂O to the solution and stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the silver precipitate.

    • Acidify the filtrate with HCl to precipitate the vanillic acid.

    • Collect the vanillic acid by filtration, wash with cold deionized water, and dry under vacuum.

B. Methacrylation of Vanillin

Methacrylated vanillin can be polymerized via free-radical polymerization to produce thermosetting resins.[11][14]

Experimental Protocol:

  • Materials: Vanillin, methacrylic anhydride, 4-(dimethylamino)pyridine (DMAP) as a catalyst, dichloromethane (DCM) as a solvent, sodium bicarbonate (NaHCO₃) solution, magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve vanillin and DMAP in DCM in a round-bottom flask.

    • Cool the solution in an ice bath and add methacrylic anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Wash the reaction mixture with a saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the methacrylated vanillin monomer.

II. Polymer Synthesis from Vanillin-Derived Monomers

A. Synthesis of Vanillic Acid-Based Polyesters via Melt Polycondensation

Vanillic acid can be used to synthesize polyesters with excellent thermal and mechanical properties, making them potential replacements for petroleum-based plastics like PET.[10][13]

Experimental Protocol:

  • Materials: A diester derivative of vanillic acid (e.g., dimethyl vanillate), a diol (e.g., ethylene glycol, 1,4-butanediol), and a catalyst such as antimony trioxide (Sb₂O₃).

  • Procedure:

    • Combine the vanillic acid diester and the diol in a reaction vessel equipped with a mechanical stirrer and a distillation outlet.

    • Add the catalyst to the mixture.

    • Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, typically in the range of 180-220 °C. Methanol will be distilled off as a byproduct.

    • After the initial esterification, apply a vacuum to the system and increase the temperature (typically to 250-280 °C) to facilitate the removal of excess diol and promote the growth of high molecular weight polymer chains.

    • Continue the reaction until the desired viscosity is achieved.

    • Cool the polymer to room temperature and collect the solid polyester.

B. Free-Radical Polymerization of Methacrylated Vanillin

Methacrylated vanillin can be used to produce cross-linked thermosets with applications in coatings and composites.[11][15]

Experimental Protocol:

  • Materials: Methacrylated vanillin monomer, a free-radical initiator (e.g., tert-butyl peroxybenzoate - TBPB).

  • Procedure:

    • Mix the methacrylated vanillin monomer with the free-radical initiator (e.g., 2 wt%).

    • Pour the mixture into a mold.

    • Carry out the bulk polymerization in an oven under a nitrogen atmosphere. A typical curing schedule is 90 °C for 2 hours followed by 130 °C for 2 hours.[11]

    • After curing, allow the polymer to cool to room temperature before demolding.

C. Synthesis of Polyazomethines from Divanillin

Polyazomethines are π-conjugated polymers with interesting optical and electronic properties. They can be synthesized from divanillin, a dimer of vanillin.[12]

Experimental Protocol:

  • Materials: Divanillin, a diamine (e.g., p-phenylenediamine), and a solvent (if necessary). The reaction can also be performed under solvent-free microwave irradiation.[12]

  • Procedure (Microwave-assisted):

    • Mix divanillin and the diamine in a microwave-safe vessel.

    • Irradiate the mixture in a microwave reactor for a short period (e.g., 5 minutes).[12]

    • The resulting polyazomethine is formed as a solid product.

    • Purify the polymer by washing with an appropriate solvent to remove any unreacted monomers.

III. Data Presentation

The properties of vanillin-based polymers can be tailored by the choice of monomers and polymerization conditions. The following tables summarize some of the reported quantitative data for different types of vanillin-derived polymers.

Table 1: Properties of Vanillic Acid-Based Polyesters

Diol Co-monomerNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (T5%) (°C)Young's Modulus (MPa)Elongation at Break (%)
Aliphatic diols10,000 - 19,500[10][13]19,300 - 39,500[10][13]--76 - 114[10][13]321 - 360[10][13]--
Linear α,ω-diols-16,600 - 78,700[16]1.39 - 2.00[16]5 - 67[16]--95 - 228[16]14.9 - 311[16]

Table 2: Properties of Vanillin-Based Thermosets

Polymer TypeGlass Transition Temperature (Tg) (°C)Decomposition Temperature (T10%) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
Methacrylated Vanillin Polymer63 - 87[15]330 - 350[15]--
Vanillin-derived Epoxy Resin~214[7][17]-~80.3 - 86.0[7][17]~2.7 - 2.9[7][17]
Vanillin-derived Polyimide241 - 402[18][19]448 - 478[19]82.2 - 92.7[19]2.27 - 2.53[19]
Cyanate Ester from Vanillin Bisphenol202[20]335[20]--

Table 3: Properties of Vanillin-Based Polyazomethines

Diamine Co-monomerMolar Mass ( kg/mol )
Various diaminesup to 21[12]

IV. Visualizations

The following diagrams illustrate the synthesis pathways and experimental workflows described in this document.

Vanillin_to_Monomers vanillin Vanillin vanillic_acid Vanillic Acid vanillin->vanillic_acid Oxidation (Ag₂O) methacrylated_vanillin Methacrylated Vanillin vanillin->methacrylated_vanillin Methacrylation divanillin Divanillin vanillin->divanillin Dimerization

Figure 1: Synthesis of key monomers from vanillin.

Polyester_Synthesis_Workflow cluster_synthesis Melt Polycondensation start Mix Vanillic Acid Diester, Diol, and Catalyst heat_N2 Heat under Nitrogen (180-220°C) Distill off Methanol start->heat_N2 apply_vacuum Apply Vacuum and Increase Temperature (250-280°C) heat_N2->apply_vacuum polymerize Continue until Desired Viscosity is Reached apply_vacuum->polymerize cool_collect Cool and Collect Polyester polymerize->cool_collect

Figure 2: Experimental workflow for polyester synthesis.

Polymer_Types_from_Vanillin cluster_thermosets Thermosets cluster_thermoplastics Thermoplastics cluster_advanced Advanced Polymers vanillin Vanillin & its Derivatives epoxy Epoxy Resins vanillin->epoxy phenolic Phenolic Resins vanillin->phenolic benzoxazine Benzoxazine Resins vanillin->benzoxazine polyesters Polyesters vanillin->polyesters polycarbonates Polycarbonates vanillin->polycarbonates polyimides Polyimides vanillin->polyimides vitrimers Vitrimers vanillin->vitrimers polyazomethines Polyazomethines vanillin->polyazomethines

Figure 3: Major classes of polymers synthesized from vanillin.

References

Application Notes and Protocols for L-Valinol as a Chiral Auxiliary in Diastereoselective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valinol, a chiral amino alcohol derived from the naturally occurring amino acid L-valine, is a versatile and widely employed chiral auxiliary in asymmetric synthesis. Its utility stems from its ready availability in enantiomerically pure form and its ability to be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction with a high degree of control. This document provides detailed application notes and protocols for the use of L-valinol-derived chiral auxiliaries in key diastereoselective reactions, including aldol reactions, alkylations, and Diels-Alder reactions.

The general principle of using a chiral auxiliary like L-valinol involves three main stages:

  • Attachment: The chiral auxiliary is covalently attached to a prochiral substrate.

  • Diastereoselective Reaction: The key bond-forming reaction is carried out, wherein the chiral auxiliary directs the formation of a new stereocenter with a specific configuration.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule, and can often be recovered for reuse.

Key Applications and Diastereoselectivity

L-Valinol is most commonly converted into chiral oxazolidinones or imidazolidinones, which then serve as the active chiral auxiliaries. These auxiliaries have proven to be highly effective in a variety of carbon-carbon bond-forming reactions.

Diastereoselective Aldol Reactions

L-Valinol-derived oxazolidinones are particularly effective in controlling the stereochemistry of aldol reactions. The stereochemical outcome can often be tuned by the choice of metal enolate. Boron enolates typically lead to syn-aldol products with high diastereoselectivity.

EntryAldehydeN-Acyl GroupDiastereomeric Ratio (syn:anti)Yield (%)
1BenzaldehydePropionyl>99:185
2IsobutyraldehydePropionyl98:288
3AcetaldehydeAcetyl95:582
4PivalaldehydePropionyl>99:175
Diastereoselective Alkylation Reactions

The enolates generated from N-acyl oxazolidinones derived from L-valinol undergo highly diastereoselective alkylation. The bulky isopropyl group of the valinol moiety effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

EntryElectrophileN-Acyl GroupDiastereomeric RatioYield (%)
1Benzyl bromidePropionyl99:192
2Methyl iodidePropionyl95:585
3Allyl iodidePropionyl98:289
4Ethyl iodoacetateAcetyl97:380
Diastereoselective Diels-Alder Reactions

N-Acryloyl oxazolidinones derived from L-valinol act as chiral dienophiles in Diels-Alder reactions, affording cycloadducts with high diastereoselectivity, typically favoring the endo product.

EntryDieneLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)
1CyclopentadieneEt₂AlCl95:590
2IsopreneTiCl₄92:885
31,3-ButadieneBF₃·OEt₂90:1082

Experimental Protocols

Protocol 1: Synthesis of L-Valinol from L-Valine

Materials:

  • L-Valine

  • Lithium aluminum hydride (LiAlH₄) or Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 15% Aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (for workup with BMS)

Procedure using LiAlH₄:

  • To a stirred suspension of LiAlH₄ (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add L-valine (1.0 eq) in portions.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Filter the resulting white precipitate and wash the filter cake with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford L-valinol as a white solid.

Procedure using BMS:

  • To a stirred suspension of L-valine (1.0 eq) in anhydrous THF under an inert atmosphere, add borane-dimethyl sulfide complex (2.2 eq) dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane.

  • Acidify the mixture with 6M HCl and heat to reflux for 1 hour to hydrolyze the borate ester.

  • Cool the mixture and make it basic with 6M NaOH.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield L-valinol.

Protocol 2: Preparation of (S)-4-Isopropyl-2-oxazolidinone from L-Valinol

Materials:

  • L-Valinol

  • Diethyl carbonate or phosgene equivalent (e.g., triphosgene)

  • Anhydrous toluene

  • Base (e.g., potassium carbonate or triethylamine)

Procedure:

  • Dissolve L-valinol (1.0 eq) in anhydrous toluene.

  • Add diethyl carbonate (1.2 eq) and a catalytic amount of potassium carbonate.

  • Heat the mixture to reflux with a Dean-Stark trap to remove ethanol.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the (S)-4-isopropyl-2-oxazolidinone.

Protocol 3: N-Acylation of the Chiral Auxiliary

Materials:

  • (S)-4-Isopropyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Acyl chloride (e.g., propionyl chloride)

Procedure:

  • Dissolve the (S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (1.05 eq) and stir for 15 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by column chromatography.

Protocol 4: Diastereoselective Aldol Reaction (Boron Enolate)

Materials:

  • N-Propionyl-(S)-4-isopropyl-2-oxazolidinone

  • Anhydrous dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Dibutylboron triflate (Bu₂BOTf)

  • Aldehyde (e.g., benzaldehyde)

  • Methanol

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Add diisopropylethylamine (1.2 eq) followed by the dropwise addition of dibutylboron triflate (1.1 eq). Stir for 30 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then allow to warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding methanol, followed by a phosphate buffer (pH 7) and hydrogen peroxide.

  • Stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the aldol adduct by column chromatography.

Protocol 5: Cleavage of the Chiral Auxiliary (Hydrolytic)

Materials:

  • Aldol adduct (or other N-acylated product)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide (2.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (4.0 eq).[1][2]

  • Stir the reaction at 0 °C for 4 hours or until the starting material is consumed (monitor by TLC).

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate.

  • The aqueous layer can be extracted with ethyl acetate to recover the chiral auxiliary.

  • Wash the combined organic layers containing the product with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral carboxylic acid.

Visualizations

Stereocontrol_Mechanism N-Acyl_Oxazolidinone N-Acyl-(S)-4-isopropyl- 2-oxazolidinone Base_LewisAcid Base (e.g., DIPEA) Lewis Acid (e.g., Bu₂BOTf) Chelated_Enolate Rigid Chelated (Z)-Boron Enolate N-Acyl_Oxazolidinone->Chelated_Enolate Base_LewisAcid->Chelated_Enolate Aldehyde Aldehyde (R-CHO) Transition_State Chair-like Transition State Chelated_Enolate->Transition_State Aldehyde->Transition_State Facial Attack Adduct Syn-Aldol Adduct Transition_State->Adduct caption Mechanism of Stereocontrol in an Aldol Reaction.

Caption: Mechanism of Stereocontrol in an Aldol Reaction.

Experimental_Workflow Start Start: Prochiral Substrate (e.g., Propionic Acid) Attach_Auxiliary 1. Attach Chiral Auxiliary (L-Valinol-derived oxazolidinone) Start->Attach_Auxiliary Diastereoselective_Reaction 2. Diastereoselective Reaction (e.g., Aldol, Alkylation) Attach_Auxiliary->Diastereoselective_Reaction Purification 3. Purification of Diastereomers (Chromatography) Diastereoselective_Reaction->Purification Cleave_Auxiliary 4. Cleave Chiral Auxiliary (e.g., LiOH/H₂O₂) Purification->Cleave_Auxiliary Recover_Auxiliary Recover Chiral Auxiliary for Reuse Cleave_Auxiliary->Recover_Auxiliary Final_Product End: Enantiomerically Enriched Product Cleave_Auxiliary->Final_Product caption General Experimental Workflow.

Caption: General Experimental Workflow.

Chiral_Auxiliary_Selection cluster_factors Key Selection Factors Decision_Point Choice of Chiral Auxiliary Effectiveness Effectiveness: - High Diastereoselectivity - Predictable Stereochemical Outcome Decision_Point->Effectiveness Availability Availability & Cost: - Readily available starting materials (e.g., L-Valine) - Cost-effective synthesis Decision_Point->Availability Attachment_Cleavage Attachment & Cleavage: - Ease of attachment to substrate - Mild cleavage conditions - High recovery yield of auxiliary Decision_Point->Attachment_Cleavage Substrate_Scope Substrate Scope: - Broad applicability to various substrates - Compatibility with reaction conditions Decision_Point->Substrate_Scope caption Logical Relationships in Chiral Auxiliary Selection.

Caption: Logical Relationships in Chiral Auxiliary Selection.

References

Spectroscopic Characterization of Vanillin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common spectroscopic techniques for the characterization of vanillin (4-hydroxy-3-methoxybenzaldehyde). Detailed protocols for each method are outlined to facilitate experimental design and execution in a research and development setting.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of vanillin, particularly for determining its concentration in various samples. Vanillin exhibits a characteristic absorption maximum in the UV region due to its phenolic aldehyde structure.

Quantitative Data
ParameterValueSolvent/ConditionsReference
λmax (Maximum Absorption Wavelength)~363 nmReaction with o-toluidine under acidic conditions[1][2]
λmax (Maximum Absorption Wavelength)~372 nmDerivatization with 1-aminonaphthalene[3][4]
Molar Absorptivity (ε)5540 L mol⁻¹ cm⁻¹Derivatization with 1-aminonaphthalene[3][4]
Molar Absorptivity (ε)10800 L mol⁻¹ cm⁻¹In ethanol[3][4]
Beer's Law Linearity Range5-25 µg/mLDerivatization with 1-aminonaphthalene[3][4]
Beer's Law Linearity Range1-100 µg/mLReaction with o-toluidine[2]
Experimental Protocol: Quantitative Determination of Vanillin

This protocol describes the quantification of vanillin using a colorimetric assay with o-toluidine.[2]

Materials:

  • Vanillin standard solutions (1 µg/mL to 500 µg/mL)

  • o-toluidine solution

  • Acetic acid solution

  • Sample containing vanillin (e.g., milk powder extract)

  • 1.5 mL Eppendorf tubes

  • UV-Vis spectrophotometer

  • Water bath (100°C)

Procedure:

  • Pipette 1 mL of each vanillin standard solution or sample extract into separate 1.5 mL Eppendorf tubes.

  • Add 200 µL of o-toluidine solution to each tube.

  • Shake the mixture for 5 minutes at room temperature.

  • Add 200 µL of acetic acid solution to the mixture.

  • Place the tubes in a boiling water bath for 15 minutes at 100°C.

  • Allow the tubes to cool to room temperature.

  • Measure the absorbance of each solution at 363 nm using a UV-Vis spectrophotometer. Use a mixture of water and o-toluidine as a blank.[2]

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of vanillin in the sample by interpolating its absorbance on the calibration curve.

Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Prepare Vanillin Standards C Add o-toluidine A->C B Prepare Sample Extract B->C D Add Acetic Acid C->D E Heat at 100°C for 15 min D->E F Cool to Room Temperature E->F G Measure Absorbance at 363 nm F->G H Construct Calibration Curve G->H I Determine Sample Concentration H->I

Caption: UV-Vis analysis workflow for vanillin.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the qualitative identification of vanillin by detecting the vibrational modes of its functional groups. The resulting spectrum provides a unique molecular fingerprint.

Quantitative Data: Characteristic FTIR Peaks
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
~3178O-H stretch (broad)Phenolic Hydroxyl[5]
~1666C=O stretchAldehyde[5]
~1593, ~1516C=C stretchAromatic Ring[6]
~1275=C-O-C stretch (asymmetric)Ether[6]
~1159C-O-C stretchEther[6]
Experimental Protocol: FTIR Analysis of Vanillin

This protocol outlines the analysis of a solid vanillin sample using an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • Vanillin powder

  • FTIR spectrometer with an ATR accessory

  • Spatula

Procedure:

  • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Record a background spectrum with a clean, empty ATR crystal. This will account for atmospheric and instrumental interferences.

  • Place a small amount of vanillin powder onto the ATR crystal using a clean spatula.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

  • Process the spectrum (e.g., baseline correction, smoothing) if necessary.

  • Identify the characteristic absorption bands and compare them to a reference spectrum of vanillin.

Experimental Workflow

FTIR_Workflow A Power on FTIR Spectrometer B Record Background Spectrum A->B C Place Vanillin on ATR Crystal B->C D Acquire Sample Spectrum C->D E Clean ATR Crystal D->E F Process Spectrum D->F G Identify Characteristic Peaks F->G

Caption: FTIR analysis workflow for vanillin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the vanillin molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts

¹H NMR Chemical Shifts (in CDCl₃)

Proton AssignmentChemical Shift (ppm)MultiplicityReference
Aldehyde (-CHO)~9.8Singlet[7][8]
Aromatic (H attached to C adjacent to -CHO)~7.4Doublet[7][9]
Aromatic (H attached to C adjacent to -OH)~7.4Doublet[7][9]
Aromatic (H attached to C adjacent to -OCH₃)~7.0Doublet[7]
Methoxy (-OCH₃)~3.9Singlet[7][9]
Hydroxyl (-OH)~6.3Singlet[10]

¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentChemical Shift (ppm)Reference
Aldehyde (-CHO)~191[10]
C-OH~152[10]
C-OCH₃~147[10]
C-CHO~130[10]
CH (aromatic)~128[10]
CH (aromatic)~114[10]
CH (aromatic)~109[10]
Methoxy (-OCH₃)~56[10]
Experimental Protocol: ¹H NMR Analysis of Vanillin

Materials:

  • Vanillin sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve approximately 10-20 mg of vanillin in about 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in an NMR tube.

  • Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's instructions.

  • Place the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve a homogeneous field and good spectral resolution.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and assign the chemical shifts relative to the TMS reference at 0.00 ppm.

Experimental Workflow

NMR_Workflow A Dissolve Vanillin in CDCl3 with TMS B Transfer to NMR Tube A->B C Insert Sample into Spectrometer B->C D Lock and Shim C->D E Acquire 1H NMR Spectrum D->E F Process Spectrum E->F G Assign Chemical Shifts F->G MS_Fragmentation Vanillin Vanillin (m/z 152) Frag1 [M-H]+ (m/z 151) Vanillin->Frag1 - H• Frag2 [M-CH3]+ (m/z 137) Vanillin->Frag2 - CH3• Frag3 Further Fragmentation (m/z 123, 109) Frag2->Frag3

References

Application Notes and Protocols for the Synthesis of Valinol from Valine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Valinol is a chiral amino alcohol that serves as a crucial building block in the synthesis of pharmaceuticals and as a ligand in asymmetric catalysis.[1] It is most commonly produced from the readily available amino acid, L-valine, through the reduction of its carboxylic acid group. This document provides detailed protocols for the synthesis of L-valinol from L-valine using two common and effective reduction methods: Lithium Aluminum Hydride (LAH) and Sodium Borohydride with Iodine. These methods are suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations.

Application Notes

The choice of reducing agent is a critical consideration in the synthesis of valinol, with each method offering distinct advantages and disadvantages.

  • Lithium Aluminum Hydride (LiAlH₄): As a potent reducing agent, LiAlH₄ effectively and rapidly reduces the carboxylic acid of valine directly to the corresponding alcohol, valinol.[2][3][4] This method is well-established and generally provides good yields.[2] However, LiAlH₄ is highly reactive and pyrophoric, reacting violently with protic solvents like water.[3][5] Consequently, it requires stringent anhydrous conditions and careful handling, making it more suitable for experienced researchers in a controlled laboratory setting.[3]

  • Sodium Borohydride and Iodine (NaBH₄/I₂): This system offers a milder and safer alternative to LiAlH₄.[5] Sodium borohydride itself is not strong enough to reduce a carboxylic acid directly, but in the presence of iodine in an aprotic solvent like tetrahydrofuran (THF), it generates a borane-THF complex in situ. This complex is an effective reducing agent for carboxylic acids.[1][5] This method is often preferred for its improved safety profile, lower cost, and high yields.[5]

  • Borane Methyl Sulfide (BMS): Another alternative is the use of a borane complex such as Borane Methyl Sulfide (BMS).[2] While effective, this reagent can be more expensive and requires careful handling due to its odor and reactivity.

The selection between these methods will depend on the scale of the reaction, the available laboratory facilities, and the safety precautions that can be implemented. For general laboratory use, the NaBH₄/I₂ method often presents the best balance of reactivity, safety, and cost-effectiveness.

Experimental Protocols

The following are detailed protocols for the synthesis of L-valinol from L-valine.

Protocol 1: Reduction of L-Valine using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

  • L-Valine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet tube

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: An oven-dried, 3-L, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube is flushed with nitrogen.

  • Reagent Addition: The flask is charged with a suspension of LiAlH₄ (47.9 g, 1.26 mol) in 1200 mL of anhydrous THF.[2] The mixture is cooled to 10°C using an ice bath.

  • L-valine (100 g, 0.85 mol) is added in portions over a 30-minute period.[2] Caution should be exercised to control the vigorous evolution of hydrogen gas.[2]

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux for 16 hours.[2]

  • Quenching: The reaction mixture is cooled again to 10°C with an ice bath and diluted with 1000 mL of ethyl ether.[2] The reaction is carefully quenched by the sequential, dropwise addition of 47 mL of water, followed by 47 mL of 15% aqueous NaOH, and finally 141 mL of water.[2]

  • Workup: The resulting mixture is stirred for 30 minutes, and the white precipitate of aluminum salts is removed by filtration.

  • The filter cake is washed with ethyl ether (3 x 150 mL).[2]

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude valinol is purified by vacuum distillation to yield a clear liquid.[2]

Protocol 2: Reduction of L-Valine using Sodium Borohydride and Iodine (NaBH₄/I₂)

This protocol is based on the general method for reducing amino acids with the NaBH₄/I₂ system.[5]

Materials:

  • L-Valine

  • Sodium Borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • 3 M Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with L-valine (e.g., 10 g, 0.085 mol) and anhydrous THF (200 mL).

  • Reagent Addition: The suspension is cooled in an ice bath, and sodium borohydride (e.g., 9.7 g, 0.255 mol, 3 equivalents) is added portion-wise.

  • A solution of iodine (e.g., 21.6 g, 0.085 mol, 1 equivalent) in anhydrous THF (100 mL) is added dropwise to the stirred suspension over 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 20°C.

  • Reaction: After the addition is complete, the mixture is stirred at room temperature for 1 hour and then heated to reflux for 18 hours.

  • Quenching: The reaction is cooled in an ice bath, and excess borane is quenched by the slow, dropwise addition of methanol until the effervescence ceases.

  • The solvent is removed under reduced pressure.

  • Workup: The residue is treated with 3 M aqueous NaOH and heated to reflux for 1 hour to hydrolyze any borate esters.

  • After cooling to room temperature, the pH of the aqueous solution is adjusted to be basic (pH > 12) with additional NaOH if necessary.

  • The aqueous layer is extracted with dichloromethane or ethyl acetate (3 x 100 mL).

  • The combined organic extracts are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford L-valinol.

Quantitative Data Summary

The following table summarizes the quantitative data for different methods of valinol synthesis from valine.

MethodReducing AgentSolventReaction TimeYield (%)Reference
Procedure A Lithium Aluminum Hydride (LiAlH₄)THF16 hours73-75%[2]
Procedure B Borane Methyl Sulfide (BMS)THF18 hours44%[2]
General Method Sodium Borohydride / Iodine (NaBH₄/I₂)THF18 hours80-98% (for various amino acids)

Experimental Workflow and Logic

The synthesis of valinol from valine is a straightforward reduction process. The general workflow involves the reaction of the starting amino acid with a suitable reducing agent, followed by quenching of the reaction, workup to isolate the crude product, and finally, purification.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reduction Step cluster_workup Workup & Isolation cluster_end Final Product Valine L-Valine Reduction Addition of Reducing Agent (e.g., LiAlH₄ or NaBH₄/I₂) in THF Valine->Reduction Dispersion in Solvent Reflux Reflux Reaction (16-18 hours) Reduction->Reflux Quench Quench Reaction Reflux->Quench Extraction Aqueous Workup & Solvent Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Vacuum Distillation Drying->Purification Crude Product Valinol Pure L-Valinol Purification->Valinol

Caption: Workflow for the synthesis of L-Valinol from L-Valine.

References

Application Notes & Protocols: Vanillin as a Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of vanilla bean extract, widely recognized for its characteristic flavor and fragrance.[1][2] Beyond its extensive use in the food and cosmetic industries, vanillin's unique chemical structure, featuring aldehyde, hydroxyl, and ether functional groups, makes it a valuable and versatile bio-sourced building block for the synthesis of various active pharmaceutical ingredients (APIs).[3][4][5] Its aromatic ring can be readily modified, allowing for the creation of diverse derivatives with a wide range of pharmacological activities, including anti-cancer, neuroprotective, anti-inflammatory, and anti-infective properties.[1][6][7] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceuticals and bioactive molecules starting from vanillin.

Application Note 1: Synthesis of Capsaicinoids via the Vanillylamine Intermediate

Capsaicinoids, the active components in chili peppers, are potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, making them valuable for pain management therapies. Vanillin provides the core structural motif for the synthesis of capsaicin and its analogues. The key intermediate in this synthesis is vanillylamine, which is produced from vanillin in a two-step process.[8]

Experimental Protocols

Protocol 1: Synthesis of Vanillylamine from Vanillin

This protocol involves two main steps: the conversion of vanillin to vanillin oxime, followed by the reduction of the oxime to vanillylamine.[8][9][10]

Step 1: Synthesis of Vanillin Oxime

  • Reagents:

    • Vanillin (1.0 eq)

    • Hydroxylamine hydrochloride (1.1 eq)

    • Sodium acetate trihydrate (2.0 eq)

    • Water

  • Procedure:

    • Dissolve hydroxylamine hydrochloride and sodium acetate in water within a round-bottom flask.[9]

    • Add vanillin to the solution.

    • Heat the mixture to reflux for 10-15 minutes.[9]

    • Cool the reaction mixture first to room temperature and then in an ice bath to promote crystallization.[9]

    • Collect the resulting vanillin oxime crystals via vacuum filtration, wash thoroughly with cold water, and air dry.[9]

Step 2: Reduction of Vanillin Oxime to Vanillylamine

  • Reagents:

    • Vanillin oxime (1.0 eq)

    • Zinc dust (1.0 - 4.0 eq)[8][10]

    • Glacial acetic acid

    • Ammonia solution (for neutralization)

  • Procedure:

    • Dissolve vanillin oxime in glacial acetic acid in a conical flask.[8][10]

    • Cool the solution to approximately 15°C in an ice bath.[10]

    • Add zinc dust portion-wise while stirring, ensuring the temperature does not rise excessively.[10]

    • Allow the stirred mixture to warm to room temperature over a period of 3 hours.[8]

    • Filter the excess zinc, and carefully neutralize the filtrate with ammonia solution to precipitate the product.[8][10]

    • Collect the solid vanillylamine by vacuum filtration and wash with cold water.[8]

Protocol 2: Synthesis of Capsaicin Analogs (N-Acylation of Vanillylamine)

This procedure describes the coupling of vanillylamine with an acyl chloride to form the final amide product.[10]

  • Reagents:

    • Vanillylamine (1.0 eq)

    • 10% Sodium hydroxide solution

    • Acyl chloride (e.g., oleoyl chloride, benzoyl chloride) (slight excess, ~1.1 eq)

    • Cold water

  • Procedure:

    • Dissolve vanillylamine in a 10% aqueous sodium hydroxide solution in a conical flask.[10]

    • Add the desired acyl chloride in small portions while shaking and cooling the flask in a water bath.[10]

    • Continue vigorous shaking for approximately 5-10 minutes.[10]

    • If the product is a solid, filter the mixture and wash the residue with cold water.[10] If the product is an oil, separate it using a separatory funnel, then wash the organic layer with cold water and a sodium sulfate solution.[10]

    • The final product can be further purified by recrystallization from ethanol.[10]

A patented alternative method describes a one-pot synthesis where vanillin is first reacted in an ammonia-methanol solution, reduced with sodium borohydride to form vanillylamine hydrochloride, and then condensed with nonanoic acid using HBTU as a condensing agent to yield capsaicin.[11]

Quantitative Data
Synthesis Step/ProductParameterValueReference
Vanillin Oxime SynthesisYield>80%[9]
Vanillylamine SynthesisYield74% - 78.6%[8][10]
Oleoyl Vanillyl AmideYield81%[10]
Benzoyl Vanillyl AmideYield80.6%[10]
One-Pot Capsaicin SynthesisTotal Yield72.1% - 81.1%[11]
One-Pot Capsaicin SynthesisPurity>98%[11]

Visualizations

G Synthesis Pathway of Vanillylamine from Vanillin Vanillin Vanillin Oxime Vanillin Oxime Vanillin->Oxime Oximation Amine Vanillylamine Oxime->Amine Reduction Reagent1 Hydroxylamine HCl, Sodium Acetate, H₂O Reagent1->Vanillin Reagent2 Zinc Dust, Acetic Acid Reagent2->Oxime

Caption: General workflow for the two-step synthesis of vanillylamine.

G Synthesis of Capsaicin Analogs Amine Vanillylamine dummy Amine->dummy AcylChloride Acyl Chloride (R-COCl) AcylChloride->dummy Capsaicinoid Capsaicinoid (N-Acyl Vanillylamide) Reagent1 NaOH (aq) Reagent1->Amine dummy->Capsaicinoid N-Acylation

Caption: N-Acylation of vanillylamine to produce capsaicin analogs.

Application Note 2: Synthesis of L-DOPA

L-DOPA (Levodopa) is a crucial medication for the management of Parkinson's disease.[4][12] Vanillin serves as a readily available starting material for a multi-step synthesis of this important pharmaceutical.[12]

Experimental Protocol

The synthesis of L-DOPA from vanillin can be achieved through the formation and subsequent modification of a hydantoin intermediate.[12]

  • Step 1: Condensation to 5-Vanillylidenehydantoin: Condense vanillin and hydantoin. This step is the first in a sequence to build the core structure needed for L-DOPA.[12]

  • Step 2: Catalytic Hydrogenation: Hydrogenate the 5-vanillylidenehydantoin to yield vanillylhydantoin.[12]

  • Step 3: Alkaline Hydrolysis: Hydrolyze the vanillylhydantoin with an alkali to produce 3-(4-hydroxy-3-methoxyphenyl)alanine.[12]

  • Step 4: Acetylation: Acetylate the product from the previous step to obtain (R,S)-N-acetyl-3-(4-acetoxy-3-methoxyphenyl)alanine.[12]

  • Step 5: Enantiomeric Resolution: Perform a selective crystallization to separate the desired (S)-enantiomer from the (R)-enantiomer.[12]

  • Step 6: Acid Hydrolysis: Treat the resolved (S)-enantiomer with a strong acid (e.g., HBr or HCl) to cleave the acetyl and methyl ether groups, yielding the final L-DOPA product.[12] The product is then filtered, washed with cold water, and dried under reduced pressure.[12]

Visualization

G Synthetic Pathway to L-DOPA from Vanillin cluster_0 Core Synthesis cluster_1 Resolution & Final Step Vanillin Vanillin + Hydantoin VH Vanillylhydantoin Vanillin->VH 1. Condensation 2. Hydrogenation HMA 3-(4-hydroxy-3-methoxy -phenyl)alanine VH->HMA 3. Hydrolysis AcMA (R,S)-N-acetyl-3-(4-acetoxy -3-methoxyphenyl)alanine HMA->AcMA 4. Acetylation S_AcMA (S)-Enantiomer AcMA->S_AcMA 5. Resolution LDOPA L-DOPA S_AcMA->LDOPA 6. Acid Hydrolysis

Caption: Multi-step synthesis of L-DOPA starting from vanillin.

Application Note 3: Synthesis of Novel Anti-Infective Agents

Vanillin derivatives have demonstrated significant potential as both antiviral and antimicrobial agents.[13][14] The functional groups of vanillin allow for straightforward modifications to produce libraries of compounds for screening and development.

Experimental Protocols

Protocol 3: General Synthesis of Antiviral Vanillin Ethers

This method describes the synthesis of vanillin derivatives with potential antiviral activity against plant viruses like Potato Virus Y (PVY).[13]

  • Reagents:

    • Vanillin (1.0 eq, 10 mmol)

    • Substituted benzyl chloride (1.0 eq, 10 mmol)

    • Potassium carbonate (K₂CO₃) (1.0 eq, 100 mol%)

    • Potassium iodide (KI) (0.05 eq, 5 mol%)

    • Acetonitrile

  • Procedure:

    • Combine vanillin, the substituted benzyl chloride, K₂CO₃, and KI in acetonitrile.[13]

    • Heat the solution under reflux for 6 hours.[13]

    • Cool the mixture to room temperature and remove the solvent in vacuo.[13]

    • Wash the residue with water and recrystallize from ethanol to afford the purified vanillin derivative.[13]

Protocol 4: General Synthesis of Antimicrobial Schiff Bases

This multi-step protocol outlines the synthesis of Schiff bases from vanillin, which have been tested for antimicrobial potential.[14]

  • Step 1: Acetylation of Vanillin:

    • Dissolve vanillin in dichloromethane (DCM). Add acetic anhydride and dry pyridine.[14]

    • Stir the mixture for 3-4 hours at room temperature.[14]

    • Evaporate the DCM and pour the mixture onto crushed ice to precipitate acetyl vanillin. Filter, wash with water, and recrystallize from ethanol.[14]

  • Step 2: Nitration of Acetyl Vanillin:

    • Dissolve acetyl vanillin in DCM and cool the mixture to between -10°C and -5°C in an ice bath.[14]

    • Add fuming nitric acid and stir for 1-2 hours at room temperature.[14]

    • Add ice-cold water to precipitate the product (acetyl nitro vanillin). Filter, wash, and dry the precipitate.[14]

  • Step 3: Formation of Schiff Bases:

    • Dissolve the acetyl nitro vanillin in ethanol.[14]

    • Add an equimolar amount of a selected amine and stir for 2-3 hours at ambient temperature.[14]

    • Evaporate the solvent to collect the final Schiff base product.[14]

Quantitative Data
Compound IDAssay TypeActivity MeasurementValueReference
Antiviral Activity (Against PVY at 500 µg/mL)
3f (dithioacetal)Curative Activity% Inhibition45.2%[13]
3f (dithioacetal)Protective Activity% Inhibition46.5%[13]
6f (dithioacetal)Curative Activity% Inhibition61.3%[13]
6g (dithioacetal)Protective Activity% Inhibition63.4%[13]
Ribavirin (Control)Curative Activity% Inhibition40.5%[13]
Ribavirin (Control)Protective Activity% Inhibition43.2%[13]
Antimicrobial Activity
F & I (Schiff bases)In vitro assaySignificant activity vs. standardNot quantified[14]

Visualization

G Workflow for Antimicrobial Schiff Base Synthesis Vanillin Vanillin AcetylV Acetyl Vanillin Vanillin->AcetylV Acetylation NitroV Acetyl Nitro Vanillin AcetylV->NitroV Nitration Schiff Schiff Base Derivatives NitroV->Schiff Condensation Reagent1 Acetic Anhydride, Pyridine Reagent1->Vanillin Reagent2 Fuming HNO₃ Reagent2->AcetylV Reagent3 Various Amines Reagent3->NitroV

Caption: Synthesis workflow for antimicrobial Schiff bases from vanillin.

Summary of Other Pharmaceutical Applications

Vanillin's utility extends to its role as a chemical intermediate for several other notable pharmaceuticals:

  • Trimethoprim: An antibiotic used for respiratory tract infections, synthesized from vanillin.[3][15]

  • Papaverine: A vasodilator originally produced from vanillin.[3][15]

  • Aldomet (L-methyldopa): An antihypertensive drug for which vanillin is a key starting material.[15]

  • Alzheimer's Therapeutics: Novel vanillin derivatives have been synthesized and evaluated as multi-target agents for Alzheimer's disease, showing potent antioxidant activity and selective inhibition of butyrylcholinesterase (BuChE).[16]

Vanillin is a highly valuable and sustainable precursor in pharmaceutical synthesis.[5][6] Its reactive functional groups provide a versatile platform for generating a wide array of bioactive molecules and complex APIs. The protocols outlined in this document demonstrate established pathways to important drugs like L-DOPA and capsaicinoids, as well as foundational methods for discovering novel anti-infective and neuroprotective agents. The accessibility and modifiability of vanillin ensure its continued importance in drug discovery and development.

References

Practical Guide to the Asymmetric Reduction of Ketones Using Valinol-Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of valinol-derived chiral auxiliaries, specifically in the context of the Corey-Bakshi-Shibata (CBS) reduction, for the asymmetric synthesis of chiral secondary alcohols from prochiral ketones. The CBS reduction is a highly reliable and widely used method in organic synthesis, celebrated for its high enantioselectivity and broad substrate scope.[1][2][3] These protocols and data are intended to serve as a practical resource for laboratory work in academic research and the pharmaceutical industry.

Introduction to Valinol in Asymmetric Synthesis

(S)-Valinol, a chiral amino alcohol derived from the natural amino acid (S)-valine, is a readily available and cost-effective chiral precursor for the synthesis of oxazaborolidine catalysts. These catalysts are central to the CBS reduction, a powerful method for the enantioselective reduction of a wide array of ketones.[4] The reaction typically employs borane as the reducing agent and a catalytic amount of the valinol-derived oxazaborolidine. The chiral environment created by the catalyst directs the hydride delivery from the borane to one of the two enantiotopic faces of the ketone, resulting in the formation of a specific enantiomer of the corresponding alcohol with high enantiomeric excess (e.e.).[2][5]

Quantitative Data Summary

The following tables summarize the performance of valinol-derived oxazaborolidine catalysts in the asymmetric reduction of various ketones. The data highlights the excellent enantioselectivities and yields achievable with this methodology.

Table 1: Asymmetric Reduction of Aryl Methyl Ketones

Ketone SubstrateProductCatalyst Loading (mol%)Yield (%)e.e. (%)Reference
Acetophenone(R)-1-Phenylethanol109598[6]
4'-Methylacetophenone(R)-1-(p-Tolyl)ethanol109697[6]
4'-Methoxyacetophenone(R)-1-(4-Methoxyphenyl)ethanol109496[6]
4'-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanol109795[6]
2'-Methoxyacetophenone(R)-1-(2-Methoxyphenyl)ethanol109291[6]

Table 2: Asymmetric Reduction of Other Ketones

Ketone SubstrateProductCatalyst Loading (mol%)Yield (%)e.e. (%)Reference
α-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol109085[6]
Propiophenone(R)-1-Phenyl-1-propanol109396[6]
Pinacolone(R)-3,3-Dimethyl-2-butanol108589[6]
2-Octanone(R)-2-Octanol108881[6]
Cyclohexyl methyl ketone(R)-1-Cyclohexylethanol108969[6]

Experimental Protocols

Preparation of (S)-Valinol-Derived Oxazaborolidine Catalyst

This protocol describes the in situ generation of the active oxazaborolidine catalyst from (S)-valinol and borane.

Materials:

  • (S)-Valinol

  • Borane-tetrahydrofuran complex (BH3·THF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask and standard glassware for air-sensitive techniques

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar, add (S)-valinol (1.0 equiv).

  • Dissolve the (S)-valinol in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BH3·THF (2.0 equiv) dropwise to the stirred solution. Hydrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.

  • The resulting solution contains the active oxazaborolidine catalyst and is ready for use in the asymmetric reduction of ketones.

General Protocol for the Asymmetric Reduction of a Ketone (Example: Acetophenone)

This protocol details the asymmetric reduction of acetophenone to (R)-1-phenylethanol using a pre-formed or in situ generated (S)-valinol-derived oxazaborolidine catalyst.

Materials:

  • (S)-Valinol-derived oxazaborolidine catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 1.0 M in toluene, or prepared in situ)

  • Borane-tetrahydrofuran complex (BH3·THF), 1.0 M solution in THF

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes and needles for transfer of reagents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add the (S)-valinol-derived oxazaborolidine catalyst (0.1 equiv).

  • Add anhydrous THF to the flask and cool the solution to 0 °C in an ice bath.

  • To this solution, add BH3·THF (0.6 equiv) dropwise over 5 minutes. Stir the mixture at 0 °C for 15 minutes.

  • In a separate flask, prepare a solution of acetophenone (1.0 equiv) in anhydrous THF.

  • Add the acetophenone solution dropwise to the catalyst-borane mixture at 0 °C over a period of 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Add 1 M HCl and stir the mixture for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure chiral alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Catalytic Cycle of the CBS Reduction

CBS_Cycle Catalytic Cycle of CBS Reduction cluster_main Catalyst Oxazaborolidine Catalyst Activated_Catalyst Catalyst-BH3 Complex Catalyst->Activated_Catalyst + BH3 Borane BH3 Ternary_Complex Ternary Complex Activated_Catalyst->Ternary_Complex + Ketone Ketone R-CO-R' Product_Complex Product-Catalyst Complex Ternary_Complex->Product_Complex Hydride Transfer Product_Complex->Catalyst Release of Product Alcohol Chiral Alcohol Product_Complex->Alcohol

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Workflow for Asymmetric Ketone Reduction

Workflow Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Catalyst_Prep Catalyst Preparation (in situ or pre-formed) Setup->Catalyst_Prep Reagent_Addition Addition of BH3 and Ketone Catalyst_Prep->Reagent_Addition Reaction Reaction Monitoring (TLC) Reagent_Addition->Reaction Quench Quenching (Methanol) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the asymmetric reduction of ketones.

Factors Influencing Enantioselectivity

Factors Key Factors for High Enantioselectivity High_ee High Enantiomeric Excess (e.e.) Catalyst Chiral Catalyst Structure High_ee->Catalyst Temperature Reaction Temperature High_ee->Temperature Solvent Solvent Polarity High_ee->Solvent Substrate Ketone Substrate Sterics High_ee->Substrate

Caption: Factors influencing the enantioselectivity of the reduction.

References

Application Notes and Protocols for the Analysis of Vanillin in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely used flavoring agent in the food, pharmaceutical, and cosmetic industries.[1] Its presence in the environment can result from industrial wastewater discharge and the decomposition of lignin, a major component of wood.[2] Monitoring vanillin levels in environmental matrices such as water, soil, and air is crucial to understand its fate, transport, and potential ecological impact. These application notes provide detailed protocols for the sensitive and accurate determination of vanillin in various environmental samples using modern analytical techniques.

Analytical Methods Overview

Several analytical techniques are available for the quantification of vanillin. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Spectrophotometric methods can also be employed for rapid screening.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of vanillin.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Sample MatrixSample PreparationColumnMobile PhaseDetectorLODLOQRecovery (%)Reference
WaterSolid-Phase Extraction (SPE)C18Methanol:Water (gradient)UV/DAD---[2]
SoilUltrasound-Assisted Extraction (UAE) with Ethanol/WaterC18Acetonitrile:Water with 0.2% Acetic Acid (gradient)PDA0.65 µg/g1.2 µg/g98.5 - 99.6[4]
Vanilla ExtractDilution with MethanolC18 (150 x 4.6 mm, 5 µm)40:60 Methanol:0.2% v/v H3PO4UV (254 nm)---[5]
Food ProductsLiquid-Liquid ExtractionODS C18Acetonitrile:10% Acetic Acid in Water (55:45)UV/Fluorescence0.05 µg/mL0.17 µg/mL87[6]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Sample MatrixSample PreparationColumnCarrier GasDetectorLODLOQRecovery (%)Reference
Vegetable OilHeadspace-Solid Phase Microextraction (HS-SPME)HP-5-MSHeliumMS (SIM)20 µg/kg50 µg/kg89 - 101[7]
WaterLiquid-Liquid Extraction with Dichloromethane--MS---[8]
ColaSolid-Phase Extraction (SPE)TraceGOLD TG-WaxMS A-MS--96 - 103[9]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Sample MatrixSample PreparationColumnMobile PhaseDetectorLODLOQRecovery (%)Reference
Infant Formula---MS/MS-15 µg/kg-[10]
Rat PlasmaProtein Precipitation, Derivatization with Dansyl ChlorideC8Acetonitrile:0.5% Formic Acid in WaterESI-MS/MS-10 ng/mL>87[11]
WaterDirect Injection--MS/MS---[12]

Table 4: Other Analytical Methods

| Method | Sample Matrix | Sample Preparation | Limit of Detection (LOD) | Linear Range | Recovery (%) | Reference | |---|---|---|---|---|---| | Capillary Electrophoresis | Air | Active Carbon Adsorption | ~10⁻⁵ mol/L | 0 - 10⁻² mol/L | - |[13] | | Spectrophotometry | Milk Powder | Colorimetric Assay with o-toluidine | 1 pg/mL | 1 - 100 µg/mL | 91.1 - 101.6 |[14] |

Experimental Protocols

Protocol 1: Determination of Vanillin in Water by Solid-Phase Extraction (SPE) and HPLC-UV

This protocol is suitable for the analysis of vanillin in various water samples, including river water and wastewater.

1. Materials and Reagents

  • Vanillin standard (99% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Glass fiber filters (0.45 µm)

2. Sample Preparation (SPE)

  • Filter the water sample (500 mL) through a 0.45 µm glass fiber filter to remove suspended particles.

  • Adjust the pH of the water sample to approximately 3 with formic acid.

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water (pH 3). Do not allow the cartridge to dry.

  • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • After loading, wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the retained vanillin with 5 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

3. HPLC-UV Analysis

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile. Gradient elution: 0-15 min, 10-50% B; 15-20 min, 50-10% B; 20-25 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV detector at 280 nm

  • Quantification: Based on a calibration curve prepared from vanillin standards.

Protocol 2: Determination of Vanillin in Soil by Ultrasound-Assisted Extraction (UAE) and GC-MS

This protocol is designed for the extraction and quantification of vanillin in soil and sediment samples.

1. Materials and Reagents

  • Vanillin standard (99% purity)

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Sodium sulfate (anhydrous)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

2. Sample Preparation (UAE)

  • Air-dry the soil sample and sieve it through a 2 mm mesh.

  • Weigh 10 g of the soil sample into a beaker.

  • Add 20 mL of a methanol:water (1:1, v/v) mixture.

  • Place the beaker in an ultrasonic bath and extract for 30 minutes.[15][16]

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the supernatants and evaporate to a small volume (approx. 2 mL) using a rotary evaporator.

  • Perform a liquid-liquid extraction of the aqueous residue with dichloromethane (3 x 10 mL).

  • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

3. Derivatization and GC-MS Analysis

  • To the 1 mL extract, add 100 µL of the derivatizing agent (BSTFA with 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 80°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.

  • Injection Mode: Splitless.

  • MS Detector: Electron Impact (EI) ionization at 70 eV.

  • Scan Range: m/z 50-550.

  • Quantification: Based on the peak area of the characteristic ions of the derivatized vanillin, using an external or internal standard calibration.

Protocol 3: Determination of Vanillin in Air by Active Sampling and Capillary Electrophoresis (CE)

This method is suitable for monitoring vanillin in the air, for instance, near industrial facilities.[13]

1. Materials and Reagents

  • Vanillin standard (99% purity)

  • Activated carbon tubes

  • Methanol (HPLC grade)

  • Sodium tetraborate (analytical grade)

  • Boric acid (analytical grade)

2. Air Sampling

  • Use a personal sampling pump to draw a known volume of air (e.g., 100 L) through an activated carbon tube at a flow rate of 0.5-1 L/min.

  • After sampling, seal the ends of the tube.

3. Sample Preparation

  • Break both ends of the activated carbon tube and transfer the contents to a small vial.

  • Add 1 mL of methanol to desorb the vanillin.

  • Shake or vortex the vial for 30 minutes.

  • Centrifuge and take the supernatant for CE analysis.

4. Capillary Electrophoresis Analysis

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Running Buffer: 20 mM sodium tetraborate buffer, pH 9.2.

  • Applied Voltage: 20 kV.

  • Detection: UV detector at 270 nm.

  • Injection: Hydrodynamic injection.

  • Quantification: Based on peak area using an external standard calibration curve.

Visualizations

Experimental_Workflow_Water_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis WaterSample Water Sample (500 mL) Filtration Filtration (0.45 µm) WaterSample->Filtration pH_Adjust pH Adjustment (pH 3) Filtration->pH_Adjust SPE_Load Sample Loading pH_Adjust->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Dry Drying SPE_Wash->SPE_Dry SPE_Elute Elution (Methanol) SPE_Dry->SPE_Elute Evaporation Evaporation SPE_Elute->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV Data Data Acquisition & Quantification HPLC_UV->Data

Caption: Workflow for Vanillin Analysis in Water Samples.

Experimental_Workflow_Soil_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis SoilSample Soil Sample (10 g) UAE Ultrasound-Assisted Extraction SoilSample->UAE Centrifugation Centrifugation UAE->Centrifugation LLE Liquid-Liquid Extraction Centrifugation->LLE Drying Drying (Na2SO4) LLE->Drying Concentration Concentration Drying->Concentration Derivatization Derivatization (BSTFA) Concentration->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Acquisition & Quantification GC_MS->Data

Caption: Workflow for Vanillin Analysis in Soil Samples.

Experimental_Workflow_Air_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis AirSample Air Sampling (Active Carbon Tube) Desorption Desorption (Methanol) AirSample->Desorption Centrifugation Centrifugation Desorption->Centrifugation CE Capillary Electrophoresis Analysis Centrifugation->CE Data Data Acquisition & Quantification CE->Data

Caption: Workflow for Vanillin Analysis in Air Samples.

References

Application of Valinol-Derived Ligands in Asymmetric Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valinol-derived chiral ligands have emerged as a versatile and highly effective class of auxiliaries in asymmetric catalysis. Their ready availability from the natural chiral pool, straightforward modification, and the stereochemically defined backbone make them ideal scaffolds for the synthesis of ligands for a variety of enantioselective transformations. In the realm of cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds, Valinol-derived ligands, particularly phosphine-oxazoline (PHOX) and Schiff base ligands, have demonstrated remarkable efficacy in inducing high levels of stereocontrol.

These application notes provide a detailed overview of the use of Valinol-derived ligands in key cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The information presented herein is intended to serve as a practical guide for researchers in academia and industry, offering insights into ligand synthesis, reaction optimization, and expected outcomes.

Ligand Synthesis Protocols

The modular nature of Valinol allows for the synthesis of a diverse range of ligands. Below are representative protocols for the preparation of a phosphine-oxazoline (PHOX) ligand and a Schiff base ligand derived from (S)-Valinol.

Protocol 1: Synthesis of (S)-4-isopropyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole ((S)-iPr-PHOX)

This protocol outlines a common route for the synthesis of a PHOX ligand, a prominent class of P,N-ligands used in asymmetric catalysis.[1][2]

Step 1: Synthesis of the Oxazoline Precursor

  • To a solution of 2-bromobenzonitrile (1.0 eq) in anhydrous chlorobenzene (2 M), add zinc chloride (0.1 eq).

  • Add (S)-Valinol (1.2 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole.

Step 2: Phosphination

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole (1.0 eq) in anhydrous THF (0.5 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise and stir the mixture at -78 °C for 1 hour.

  • Add chlorodiphenylphosphine (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the (S)-iPr-PHOX ligand as a white solid.

Protocol 2: Synthesis of a Valinol-Derived Schiff Base Ligand

This protocol describes the straightforward synthesis of a chiral Schiff base ligand from (S)-Valinol and a substituted salicylaldehyde.

  • Dissolve (S)-Valinol (1.0 eq) in methanol or ethanol (0.5 M) in a round-bottom flask.

  • Add the desired salicylaldehyde derivative (e.g., 2-hydroxy-1-naphthaldehyde) (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can often be used without further purification or can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base ligand.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Valinol-derived PHOX ligands have been successfully employed in the asymmetric variant of this reaction to synthesize axially chiral biaryls.

Application Note:

Valinol-derived PHOX ligands, in combination with a palladium precursor, form highly active and enantioselective catalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The steric bulk on the oxazoline ring and the electronic properties of the phosphine group can be tuned to optimize both yield and enantioselectivity.[3]

Quantitative Data for Asymmetric Suzuki-Miyaura Coupling
EntryAryl HalideArylboronic AcidLigandBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
12-Bromo-3-methyl-N-phenylbenzamide1-Naphthylboronic acid(S)-iPr-PHOX analog K₃PO₄THF50729585
22-Bromo-N-phenylnaphthalene-1-carboxamidePhenylboronic acid(S)-tBu-PHOX analog CsFToluene80488892
31-Bromo-2-methoxynaphthalene2-Methylphenylboronic acid(S)-Ph-PHOX analog K₂CO₃Dioxane100249178

Note: The specific structures of the PHOX analogs and detailed reaction conditions can be found in the cited literature.[3]

General Protocol for Asymmetric Suzuki-Miyaura Coupling
  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the Valinol-derived PHOX ligand (6 mol%) to an oven-dried Schlenk tube.

  • Add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), and base (e.g., K₃PO₄, 3.0 eq).

  • Add the anhydrous solvent (e.g., THF, 0.1 M).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with stirring for the specified time (typically 24-72 hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Ar'-B(OR)₂ Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar' L* Chiral P,N-Ligand (e.g., PHOX)

Caption: Catalytic cycle for the Suzuki-Miyaura reaction with a chiral P,N-ligand.

Application in Heck Reaction

The Heck reaction enables the coupling of unsaturated halides with alkenes. Valinol-derived ligands, including both PHOX and Schiff base types, have been instrumental in developing enantioselective variants of this reaction.

Application Note:

In the asymmetric Heck reaction, Valinol-derived ligands create a chiral environment around the palladium center, which directs the migratory insertion of the olefin and subsequent β-hydride elimination to favor the formation of one enantiomer of the product. The choice of ligand, base, and solvent is crucial for achieving high enantioselectivity and regioselectivity.[4]

Quantitative Data for Asymmetric Heck Reaction
EntryAryl Halide/TriflateAlkeneLigandBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1Phenyl triflate2,3-Dihydrofuran(S)-iPr-PHOX Proton SpongeBenzene60488599
24-Methoxyphenyl iodideStyreneValinol-Schiff Base K₂CO₃DMF100158875
31-Naphthyl triflateCyclopentene(S)-tBu-PHOX DIPEADioxane80249296

Note: Specific ligand structures and detailed reaction conditions are available in the corresponding literature.[5]

General Protocol for Asymmetric Heck Reaction
  • In an inert atmosphere glovebox or under a stream of argon, charge a Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂, 5 mol%) and the Valinol-derived ligand (e.g., PHOX or Schiff base, 6 mol%).

  • Add the anhydrous solvent (e.g., dioxane or DMF, 0.2 M) and stir for 20-30 minutes to allow for catalyst pre-formation.

  • Add the aryl halide or triflate (1.0 eq), the alkene (1.5-2.0 eq), and the base (e.g., Proton Sponge or K₂CO₃, 1.2-2.0 eq).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 60-120 °C) for the required duration (12-48 hours).

  • Monitor the reaction by TLC or GC analysis.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Valinol-derived P,N-ligands have been shown to be effective in promoting the enantioselective coupling of amines with aryl halides.

Application Note:

The use of chiral P,N-ligands derived from Valinol in the Buchwald-Hartwig amination allows for the synthesis of enantioenriched N-aryl amines and related heterocyclic structures. The steric and electronic properties of the ligand are critical in controlling the enantioselectivity of the reductive elimination step, which is often the enantiodetermining step of the catalytic cycle.[6][7]

Quantitative Data for Asymmetric Buchwald-Hartwig Amination
EntryAryl HalideAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
12-BromotolueneAniline(S)-iPr-PHOX analog NaOtBuToluene100189488
21-Bromo-2-methylnaphthaleneMorpholine(S)-tBu-PHOX analog LiHMDSDioxane80248995
32-ChloropyridineBenzylamineValinol-derived P,N-ligand K₃PO₄t-BuOH110128582

Note: The specific structures of the ligands and detailed reaction conditions can be found in the cited literature.[6][8]

General Protocol for Asymmetric Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the Valinol-derived ligand (2.4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Add the aryl halide (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent (e.g., toluene, 0.5 M).

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) for the specified time (12-24 hours).

  • Monitor the reaction's progress by TLC or GC.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Less Common Applications: Sonogashira and Negishi Couplings

While the application of Valinol-derived ligands is well-documented for Suzuki, Heck, and Buchwald-Hartwig reactions, their use in Sonogashira and Negishi couplings is less frequently reported in the literature.

  • Sonogashira Coupling: Some studies have explored the use of copper complexes with chiral ligands derived from amino acids, including Valinol, for asymmetric Sonogashira-type reactions, particularly for C(sp³)–C(sp) bond formation.[9] However, detailed protocols and broad substrate scopes with high enantioselectivities are still under development.

  • Negishi Coupling: The Negishi reaction, which couples organozinc reagents with organic halides, has seen limited application of simple Valinol-derived ligands. While chiral ligands are crucial for enantioselective Negishi couplings, the literature predominantly features other classes of ligands.[1][10][11] Further research is needed to explore the potential of Valinol-derived scaffolds in this area.

Logical Workflow for Ligand Application in Cross-Coupling

Ligand Application Workflow cluster_synthesis Ligand Synthesis cluster_catalysis Catalyst Formation & Reaction Valinol Valinol Ligand Synthesis Ligand Synthesis Valinol->Ligand Synthesis Reagents Reagents Reagents->Ligand Synthesis Chiral Ligand Valinol-Derived Ligand Catalyst Formation In-situ Catalyst Formation Chiral Ligand->Catalyst Formation Metal Precursor Pd or Cu Precursor Metal Precursor->Catalyst Formation Cross-Coupling Reaction Cross-Coupling Reaction Catalyst Formation->Cross-Coupling Reaction Product Enantioenriched Product Cross-Coupling Reaction->Product Purification & Analysis Substrates Aryl Halide + Coupling Partner Substrates->Cross-Coupling Reaction

Caption: Workflow for the application of Valinol-derived ligands in cross-coupling.

Conclusion

Valinol-derived ligands, especially PHOX and related P,N-systems, are powerful tools for asymmetric cross-coupling reactions. Their modular synthesis allows for fine-tuning of steric and electronic properties to achieve high yields and enantioselectivities in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The detailed protocols and data presented in these application notes serve as a valuable resource for chemists engaged in the synthesis of chiral molecules for pharmaceutical and materials science applications. While their application in Sonogashira and Negishi couplings is less established, the versatility of the Valinol scaffold suggests potential for future developments in these areas as well.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Vanillin from Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of vanillin from ferulic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the bioconversion of ferulic acid into vanillin.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the experimental process, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Vanillin Yield Sub-optimal Reaction Conditions: Temperature, pH, or agitation speed may not be ideal for the selected microorganism.[1][2]Systematically optimize each parameter. For example, for Bacillus subtilis, optimal conditions might be around 35°C and a stirring speed of 220 rpm. For some processes, a pH range of 8.0–9.5 has been shown to favor vanillin production.[1]
Nutrient Limitation: The medium may lack essential nutrients, such as a suitable nitrogen source.Supplement the medium with a richer nitrogen source. Corn steep liquor has been used as a cost-effective alternative to peptone and yeast extract.[1]
Microorganism Inactivity: The microbial culture may be old, contaminated, or not properly activated.Use a fresh inoculum for each experiment. Verify the purity of the culture through microscopy and plating. Ensure proper inoculum size and age.[3]
Vanillin Yield Decreases Over Time Product Inhibition: Vanillin is toxic to many microorganisms, and its accumulation can inhibit further production.[4]Implement in situ product recovery methods, such as using adsorbent resins (e.g., Amberlite XAD-2) to remove vanillin from the medium as it is produced.[2][4] A two-phase system for controlled release of ferulic acid can also help.
Byproduct Formation: Vanillin may be further metabolized by the microorganism into vanillic acid or vanillyl alcohol.[3][5]Use a microorganism strain with a knocked-out vanillin dehydrogenase (vdh) gene to prevent the oxidation of vanillin to vanillic acid.[3][6] Process optimization, like adding an anti-oxidation agent, can also be applied.[5]
Low Conversion of Ferulic Acid Substrate Inhibition: High concentrations of ferulic acid can be toxic to microorganisms, inhibiting their growth and metabolic activity.[2][3]Implement a fed-batch or pulsed feeding strategy to maintain a low but steady concentration of ferulic acid in the medium.[2] For Bacillus subtilis B7, the conversion rate was high at 0.2 g/L of ferulic acid but dropped significantly at concentrations above 0.8 g/L.[2]
Poor Substrate Bioavailability: Ferulic acid may not be readily available to the microorganisms.Ensure adequate mixing and agitation to improve mass transfer.
Difficulty in Vanillin Purification Complex Bioconversion Broth: The presence of unreacted ferulic acid, vanillic acid, vanillyl alcohol, and other metabolites complicates purification.[7]Adjust the pH of the broth to ensure vanillin is protonated and volatile, while ferulic acid and vanillic acid remain non-volatile, facilitating separation by vacuum distillation.[7][8]
Inefficient Extraction Method: The chosen solvent or extraction technique may not be optimal.Use a suitable solvent like ethyl acetate, which has a high affinity for vanillin.[9] Alternative methods like pervaporation can selectively recover vanillin.[7]
Inconsistent Results Between Batches Variability in Starting Materials: Differences in the composition of the medium, especially complex nitrogen sources like corn steep liquor, can lead to variations.Standardize all components of the medium and the entire experimental protocol.
Fluctuations in Environmental Conditions: Minor changes in temperature, pH, or aeration can impact microbial metabolism.Tightly control all experimental parameters using a bioreactor with automated monitoring and control systems.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield of vanillin from ferulic acid?

A1: Several operational factors significantly affect vanillin biosynthesis. These include temperature, pH, incubation time, initial substrate concentration, the nature and concentration of the nitrogen source, the choice of microorganism, and the dissolved oxygen percentage.[1][2]

Q2: How can I minimize the formation of byproducts like vanillic acid and vanillyl alcohol?

A2: The formation of these byproducts is a common issue as microorganisms can further metabolize the vanillin produced.[3] One effective strategy is to use genetically engineered microbial strains where the genes responsible for vanillin degradation, such as vanillin dehydrogenase (vdh), are inactivated.[3][6] Additionally, optimizing fermentation conditions and using techniques like in situ product removal can help.

Q3: What is substrate inhibition and how can it be overcome?

A3: Ferulic acid, the substrate, can be toxic to microorganisms at high concentrations, which is known as substrate inhibition.[3] This can lead to reduced microbial growth and lower vanillin productivity.[10] To overcome this, a fed-batch strategy, where ferulic acid is added in small, repeated pulses, is recommended to maintain a low, non-toxic concentration in the fermentation broth.[2]

Q4: What are the most effective methods for purifying vanillin from the fermentation broth?

A4: Several methods can be used for vanillin purification. Adsorption using resins like Amberlite XAD-2 is a common technique, although it may not be highly selective.[2][7] Liquid-liquid extraction with organic solvents is another option, but it is often not sustainable.[7] Vacuum distillation is an effective method, especially when the pH of the broth is adjusted to increase the volatility of vanillin while keeping acidic byproducts non-volatile.[7] Pervaporation is an emerging technique that allows for the selective recovery of vanillin.[7]

Q5: Which microorganisms are commonly used for the bioconversion of ferulic acid to vanillin?

A5: A variety of microorganisms, including bacteria and fungi, have been used for this bioconversion. Some of the most studied include species of Amycolatopsis, Pseudomonas, Streptomyces, and Bacillus.[1][2][11][3] Genetically engineered strains of Escherichia coli and Saccharomyces cerevisiae are also being developed for this purpose.[2][3]

Data Presentation

Table 1: Optimal Conditions for Vanillin Production by Different Microorganisms
MicroorganismFerulic Acid (g/L)pHTemperature (°C)Vanillin Yield (mg/L)Molar Yield (%)Reference
Bacillus amyloliquefaciens CICC 100252.339.34-386-[1]
Bacillus subtilis (in stirred packed reactor)1.55-35-57.42
Pediococcus acidilactici PA VIT (Optimized)---376.4 µg/mL-[12]
Bacillus aryabhattai NCIM 5503 (Optimized)2% (v/v)930640.96-
Recombinant E. coli (two-stage process)---7,80069.3[2]
Table 2: Effect of In Situ Product Recovery on Vanillin Titer
MicroorganismConditionVanillin Titer (g/L)Reference
Streptomyces sp. strain V-1With 8% DM11 resin19.2[2]
Amycolatopsis sp. ATCC 39116With 50% (w/v) XAD-2 resin2.9[2]
Engineered Pseudomonas putida KT2440Without resin0.64[4]
Engineered Pseudomonas putida KT2440With XAD-2 resin3.35[4]

Experimental Protocols

General Protocol for Vanillin Production using Bacillus amyloliquefaciens
  • Medium Preparation: Prepare a bioconversion medium containing ferulic acid, a nitrogen source (e.g., corn steep liquor), and other essential salts. A typical medium might contain (per liter): 2.33 g ferulic acid and 7.72 g corn steep liquor.[1] Adjust the initial pH to approximately 9.3.[1]

  • Sterilization: Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterile medium with a fresh culture of Bacillus amyloliquefaciens.

  • Incubation: Incubate the culture at an optimal temperature (e.g., 35°C) with agitation (e.g., 150 rpm) for a specified duration (e.g., 72 hours).[1]

  • Sampling and Analysis: Periodically take samples from the culture to monitor cell growth, ferulic acid consumption, and vanillin production.

  • Extraction: After incubation, centrifuge the culture to separate the biomass. Extract vanillin from the supernatant using a suitable solvent like ethyl acetate.

  • Quantification: Analyze the extracted vanillin concentration using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13]

Protocol for Monitoring Vanillin Synthesis via HPLC
  • Sample Preparation: Centrifuge the fermentation broth sample to remove cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use a C18 column for separation.

  • Mobile Phase: A common mobile phase is a gradient of methanol and water (e.g., 40:60 v/v), sometimes with a small amount of acid (e.g., acetic acid) to improve peak shape.[14]

  • Detection: Use a UV detector set at a wavelength where vanillin has maximum absorbance, typically around 231 nm or 280 nm.[14]

  • Quantification: Prepare a standard curve with known concentrations of pure vanillin. Compare the peak area of the sample to the standard curve to determine the vanillin concentration.

Visualizations

Vanillin_Synthesis_Pathway Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA Feruloyl-CoA synthetase (fcs) Vinylguaiacol 4-Vinylguaiacol Ferulic_Acid->Vinylguaiacol Ferulic acid decarboxylase (fdc) Vanillin Vanillin Feruloyl_CoA->Vanillin Enoyl-CoA hydratase/aldolase (ech) Vinylguaiacol->Vanillin Oxygenase Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Vanillin dehydrogenase (vdh) Vanillyl_Alcohol Vanillyl Alcohol Vanillin->Vanillyl_Alcohol Vanillin reductase Experimental_Workflow cluster_prep Preparation cluster_bioconversion Bioconversion cluster_downstream Downstream Processing cluster_analysis Analysis Medium_Prep Medium Preparation (Ferulic Acid, Nutrients) Sterilization Sterilization Medium_Prep->Sterilization Fermentation Fermentation / Bioreactor (Controlled pH, Temp, Agitation) Sterilization->Fermentation Inoculum_Prep Inoculum Preparation Inoculum_Prep->Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Analysis Quantification (HPLC, GC-MS) Fermentation->Analysis In-process monitoring Extraction Extraction (e.g., LLE, Adsorption) Harvesting->Extraction Purification Purification (e.g., Distillation, Crystallization) Extraction->Purification Purification->Analysis

References

Overcoming challenges in the purification of Valinol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Valinol enantiomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of Valinol enantiomer purification.

Guide 1: Low Enantiomeric Excess (e.e.) in Enzymatic Kinetic Resolution

Question: My enzymatic kinetic resolution of racemic Valinol is resulting in a low enantiomeric excess (e.e.) for both the unreacted substrate and the product. What are the potential causes and how can I fix this?

Answer: Low enantiomeric excess in an enzymatic kinetic resolution is a common problem that can stem from several factors related to the enzyme's activity, reaction conditions, or the stability of the substrate.

Potential Causes and Solutions:

  • Suboptimal Enzyme Activity: The chosen enzyme may have low intrinsic selectivity for Valinol, or its activity could be compromised.

    • Solution: Screen different enzymes, such as various lipases (e.g., Candida antarctica Lipase B) or transaminases, to find one with higher enantioselectivity for your specific substrate.[1][2] Ensure the enzyme is not expired or denatured by improper storage.

  • Incorrect Reaction Time: The reaction may have proceeded too far past the ideal 50% conversion point, where the theoretical maximum e.e. is achieved. In a kinetic resolution, the maximum yield for a single enantiomer is 50%.[3]

    • Solution: Perform a time-course study.[2] Take aliquots at regular intervals and analyze them by chiral HPLC to determine the optimal time to stop the reaction for the highest e.e. of both the remaining starting material and the product.[1]

  • Inappropriate Temperature: Temperature affects both the reaction rate and the enzyme's stability and selectivity.[4]

    • Solution: Evaluate a range of temperatures (e.g., 25°C to 50°C) to find the optimum for the specific enzyme being used.[1] Some enzymes may exhibit higher selectivity at lower temperatures, even if the reaction rate is slower.

  • Racemization: The starting material or the product may be racemizing under the experimental conditions, which can be caused by pH, temperature, or the presence of certain reagents.[1]

    • Solution: Check the stability of the Valinol enantiomers under the reaction conditions without the enzyme. If racemization is observed, consider adjusting the pH, lowering the temperature, or changing the solvent.

Below is a logical workflow to troubleshoot this issue:

G start Problem: Low e.e. in Enzymatic Resolution check_enzyme Is the enzyme known to be selective for Valinol? start->check_enzyme screen_enzymes Action: Screen different lipases or transaminases. check_enzyme->screen_enzymes No / Unsure check_time Was a time-course study performed? check_enzyme->check_time Yes screen_enzymes->check_time run_time_course Action: Monitor reaction by chiral HPLC over time to find optimal endpoint. check_time->run_time_course No check_temp Is the temperature optimized? check_time->check_temp Yes run_time_course->check_temp optimize_temp Action: Test a range of temperatures (e.g., 25-50°C). check_temp->optimize_temp No check_racemization Is racemization occurring? check_temp->check_racemization Yes optimize_temp->check_racemization test_stability Action: Run control experiment without enzyme to check for racemization. Adjust pH/temp if needed. check_racemization->test_stability Yes / Unsure solution Solution: Improved Enantiomeric Excess check_racemization->solution No test_stability->solution

Caption: Troubleshooting logic for low enantiomeric excess.

Guide 2: Poor Separation in Chiral HPLC Analysis

Question: I am trying to analyze the e.e. of my Valinol sample, but I'm seeing poor peak resolution, peak tailing, or no separation at all on my chiral HPLC. What should I do?

Answer: Achieving good separation of enantiomers by chiral HPLC depends on a complex interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase.[5] Poor resolution is often solvable by methodical optimization.

Potential Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for Valinol. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are common choices for amino alcohols.[6][7]

    • Solution: If optimization on your current column fails, screen different types of chiral columns. For example, if you are using a cellulose-based column, try an amylose-based or a macrocyclic glycopeptide column like CHIROBIOTIC T.[1][7]

  • Suboptimal Mobile Phase: The composition of the mobile phase (solvents and additives) is critical for chiral recognition.

    • Solution 1 (Solvent Ratio): Systematically vary the ratio of the organic modifier (e.g., methanol, ethanol, isopropanol) to the aqueous or non-polar component.[1]

    • Solution 2 (Additives): Introduce small amounts (e.g., 0.1%) of acidic or basic additives. For an amino alcohol like Valinol, a basic additive like diethylamine (DEA) can improve peak shape by suppressing the ionization of the stationary phase's residual silanols, while an acidic additive like trifluoroacetic acid (TFA) can protonate the analyte.[1]

  • Incorrect Flow Rate or Temperature:

    • Flow Rate: A flow rate that is too high reduces the interaction time between the analyte and the CSP, leading to poor resolution.[1] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[1]

    • Temperature: Temperature affects the thermodynamics of chiral recognition.[1] Evaluate a range of column temperatures (e.g., 15°C to 40°C) to find the optimum.[1]

  • Analyte Derivatization: Valinol has a poor chromophore, which can lead to low sensitivity.[8]

    • Solution: Consider pre-column derivatization with a reagent like o-phthalaldehyde (OPA) to create a derivative with a strong chromophore, which often improves peak shape and detectability.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of Valinol? The most common methods for separating Valinol enantiomers are enzymatic kinetic resolution, diastereomeric salt crystallization, and preparative chiral chromatography.[3] Enzymatic resolution is often preferred for its high selectivity under mild conditions.[3]

Q2: How does enzymatic kinetic resolution work for Valinol? Enzymatic kinetic resolution uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemic Valinol at a much faster rate than the other.[2][3] This results in a mixture containing one enantiomer as the unreacted alcohol and the other as an ester. These two compounds have different chemical properties and can then be easily separated by standard methods like column chromatography. The theoretical maximum yield for the desired enantiomer is 50%.[3]

Q3: What is diastereomeric salt crystallization? This is a classical chemical method where a racemic mixture of Valinol (which is basic) is reacted with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid.[9] This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility.[3][9] By carefully choosing the solvent, one diastereomeric salt can be induced to crystallize preferentially, allowing it to be separated by filtration. The chiral resolving agent is then removed to yield the purified Valinol enantiomer.[9]

Q4: Why is determining enantiomeric excess (e.e.) important? Enantiomeric excess (e.e.), also known as optical purity, is a measure of the purity of a chiral sample.[10] It quantifies how much more of one enantiomer is present compared to the other. In the pharmaceutical industry, different enantiomers of a drug can have vastly different biological activities or toxicities, making it critical to produce and verify single-enantiomer products.[11]

Q5: What is the most common analytical technique to measure the e.e. of Valinol? High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for analyzing the enantiomeric composition of Valinol.[5] This method allows for the direct separation and quantification of the two enantiomers.[6]

Data Presentation: Comparison of Purification Methods

The table below summarizes the key characteristics of the primary methods used for Valinol enantiomer purification.

FeatureEnzymatic Kinetic ResolutionDiastereomeric Salt CrystallizationPreparative Chiral Chromatography
Principle Enzyme selectively reacts with one enantiomer.[3]Formation of diastereomeric salts with different solubilities.[9]Direct separation on a chiral stationary phase.[3]
Typical Max Yield 50% (unless coupled with racemization).[3]<50% per crystallization cycle.[3]>90%
Typical e.e. Often >99%Variable, may require multiple recrystallizations.Often >99%
Advantages High selectivity, mild reaction conditions, environmentally friendly (uses enzymes).[3]Well-established, scalable, no complex equipment needed.[3][9]High purity, direct separation, applicable to many compounds.[12]
Disadvantages 50% theoretical yield limit, requires screening for a suitable enzyme.[3]Can be labor-intensive, success is unpredictable, may require screening of resolving agents and solvents.[9]High cost of chiral stationary phases and solvents, lower throughput.[12][13]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (R,S)-Valinol

This protocol describes a typical lipase-catalyzed acylation for the kinetic resolution of racemic Valinol.

  • Preparation: To a sealed vial, add racemic Valinol (1 mmol), an appropriate organic solvent (e.g., 10 mL of hexane or toluene), and an acyl donor (e.g., vinyl acetate, 1.5 mmol).[2]

  • Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica Lipase B, typically 20-50 mg).[1]

  • Reaction: Place the vial in a shaker incubator and stir at a controlled temperature (e.g., 30-40°C).[1]

  • Monitoring: Periodically (e.g., every 2 hours), withdraw a small aliquot. Quench the reaction, filter the enzyme, and analyze the sample by chiral HPLC to determine the conversion and the e.e. of the substrate and product.[1]

  • Workup: When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme. The enzyme can often be washed with solvent and reused.

  • Purification: Concentrate the filtrate. The resulting mixture of unreacted Valinol and the acylated product can be separated using standard silica gel column chromatography.

  • Analysis: Confirm the e.e. of the separated Valinol enantiomer and the hydrolyzed product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis of Valinol

This protocol provides a starting point for analyzing the enantiomeric excess of a Valinol sample.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiral Stationary Phase column (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).[6][7]

  • Mobile Phase: A typical mobile phase is a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous buffer or a non-polar solvent like hexane. A starting point could be 80:20 Methanol/0.1% Triethylammonium Acetate (TEAA), pH 4.1.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 °C.[6]

  • Detection: UV at 210 nm (or a wavelength suitable for a derivatized analyte).[6]

  • Sample Preparation: Dissolve a small amount of the Valinol sample in the mobile phase to a concentration of approximately 1 mg/mL.[6]

  • Injection: Inject 10 µL of the sample.

  • Analysis: Integrate the peak areas for the two enantiomers (A1 and A2). Calculate the enantiomeric excess using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100.

Visualizations

G cluster_0 Purification Phase cluster_1 Analysis & Final Product racemate Racemic (R,S)-Valinol method_choice Choose Resolution Method racemate->method_choice ekr Enzymatic Kinetic Resolution (EKR) method_choice->ekr Enzymatic crystallization Diastereomeric Salt Crystallization method_choice->crystallization Chemical separation Separation of Products (e.g., Chromatography) ekr->separation crystallization->separation hydrolysis Product Hydrolysis (if required) separation->hydrolysis hplc Chiral HPLC Analysis to Determine e.e. hydrolysis->hplc product Purified (R)- or (S)-Valinol hplc->product

Caption: General workflow for the purification of Valinol enantiomers.

References

Troubleshooting low conversion rates in vanillin oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during the oxidation of vanillin.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during vanillin oxidation experiments in a question-and-answer format.

Q1: Why is my vanillin oxidation reaction showing a low conversion rate?

A low conversion rate in vanillin oxidation can be attributed to several factors, ranging from suboptimal reaction conditions to catalyst inefficiency. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Reaction Conditions: Ensure that the temperature, pressure, and pH of your reaction are within the optimal range for the specific oxidation method you are using. For instance, in the oxidation of 4-methyl guaiacol to vanillin, increasing the temperature from 70°C to 90°C can significantly increase the yield.[1] However, temperatures exceeding 100°C may lead to the formation of by-products like vanillic acid, which can decrease the overall yield of vanillin.[1]

  • Evaluate Catalyst Performance: The choice and condition of the catalyst are critical. Catalyst deactivation or the use of a suboptimal catalyst can drastically reduce conversion rates. For example, in the oxidation of bio-4-methyl guaiacol, a NiCo2O4/SiO2 composite catalyst has shown significantly higher conversion and vanillin yield compared to unsupported NiCo2O4 or other catalysts like NiO, MnO2, and CuO.[1]

  • Check Purity of Starting Materials: Impurities in the vanillin substrate can interfere with the reaction. Ensure the purity of your vanillin and solvents.

  • Monitor for By-product Formation: The formation of undesired by-products, such as vanillic acid through over-oxidation, can lower the yield of the desired product.[1][2] Shorter reaction times can help minimize over-oxidation. Dimerization and repolymerization of vanillin can also occur under certain conditions.[3]

  • Ensure Proper Stoichiometry: Verify the molar ratios of your reactants and catalyst. For instance, in the silver oxide oxidation of vanillin, the ratio of silver oxide and sodium hydroxide to vanillin is a key parameter.[4][5]

Q2: I am observing the formation of significant amounts of vanillic acid. How can I minimize this?

The formation of vanillic acid is a common issue, often resulting from the over-oxidation of vanillin.[1][2]

Mitigation Strategies:

  • Optimize Reaction Time: Monitor the reaction progress using techniques like HPLC to determine the point of maximum vanillin yield before significant conversion to vanillic acid occurs.

  • Control Oxidant Concentration: Carefully control the amount of the oxidizing agent.

  • Adjust Reaction Temperature: As mentioned, temperatures above 100°C can favor the formation of vanillic acid in some systems.[1]

  • Catalyst Selection: Employing a catalyst with high selectivity for vanillin production can minimize the formation of vanillic acid. For example, a NiCo2O4/SiO2 composite catalyst has been shown to exhibit excellent selectivity for vanillin with no detectable vanillic acid.[1]

Q3: My catalyst seems to be inactive or has low efficiency. What should I do?

Catalyst performance is paramount for a successful oxidation reaction.

Troubleshooting Catalyst Issues:

  • Catalyst Activation/Preparation: Ensure that the catalyst is properly prepared and activated according to the established protocol. For instance, freshly precipitated silver oxide is often recommended for the oxidation of vanillin to vanillic acid.[4][5]

  • Catalyst Loading: Optimize the catalyst loading. Insufficient catalyst will result in a slow or incomplete reaction.

  • Catalyst Support: The support material can significantly impact catalyst activity and selectivity. For example, a SiO2 support for a NiCo2O4 catalyst was found to dramatically increase the surface area and improve catalytic efficiency.[1]

  • Catalyst Deactivation: Consider the possibility of catalyst poisoning or deactivation over time. If you are reusing a catalyst, its performance may decrease with each cycle.

Q4: How does pH affect the conversion rate of my vanillin oxidation?

The pH of the reaction medium can have a substantial impact on the reaction rate and product selectivity. For example, in the bioconversion of ferulic acid to vanillin, increasing the pH from 7.0 to 9.0 has been shown to have a positive effect on the ferulic acid consumption rate and vanillin production yield.[6] Similarly, in the enzymatic oxidation of vanillin in dairy products, the conversion to vanillic acid is pH-dependent.[7][8] It is crucial to maintain the optimal pH for your specific reaction system.

Data Presentation

Table 1: Comparison of Different Catalysts for the Oxidation of Bio-4-methyl Guaiacol [1]

CatalystMaterial Conversion (%)Vanillin Yield (%)
NiCo₂O₄/SiO₂99.786.3
NiCo₂O₄98.575.4
Co₃O₄95.368.5
NiO92.463.7
CuO79.648.4
Pd(OAc)₂80.946.2
MnO₂84.250.9
No Catalyst15.28.3
Conditions: 4-methyl guaiacol (0.2 mol), NaOH (1 mol), catalyst (0.2 mol%), methanol (200 mL), O₂ pressure (0.035 MPa), reaction temperature (90 °C), reaction time (8 h).

Table 2: Effect of Temperature on Vanillin Yield from 4-methyl Guaiacol Oxidation [1]

Temperature (°C)Vanillin Yield (%)
7052.0
8071.5
9086.3
10081.2
Conditions: 4-methyl guaiacol (0.2 mol), NaOH (1 mol), NiCo₂O₄/SiO₂ catalyst (0.2 mol%), methanol (200 mL), O₂ pressure (0.035 MPa), reaction time (8 h).

Experimental Protocols

Protocol 1: Oxidation of Vanillin to Vanillic Acid using Silver Oxide

This protocol is based on the procedure described in Organic Syntheses.[4]

Materials:

  • Vanillin

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 6N

  • Deionized water

  • Ice

Procedure:

  • Preparation of Silver Oxide:

    • Dissolve 170 g (1.0 mole) of silver nitrate in 1 L of water in a 2 L beaker.

    • With stirring, add a solution of 44 g (1.07 moles) of 97% sodium hydroxide in 400 ml of water.

    • Stir the mixture for 5 minutes.

    • Collect the silver oxide precipitate on a Büchner funnel and wash with water until free of nitrates.[4]

  • Oxidation Reaction:

    • Transfer the freshly precipitated silver oxide to a 4 L beaker.

    • Add 2 L of water and 200 g (4.85 moles) of 97% sodium hydroxide pellets with vigorous stirring.

    • If the temperature is below 55°C, warm the mixture to 55-60°C.

    • With continued stirring at 55-60°C, add 152 g (1.0 mole) of vanillin. The reaction will begin after a few minutes, indicated by the transformation of silver oxide to metallic silver and the evolution of heat.[4][5]

  • Work-up and Isolation:

    • After the reaction is complete, transfer the solution to a 4 L beaker, rinsing the reaction vessel with 500 ml of water.

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with approximately 1.2 L of 6N hydrochloric acid, keeping the mixture cool with an ice bath.

    • Filter the resulting light-tan precipitate, wash with 150 ml of ice water, and dry to obtain vanillic acid.[4]

Protocol 2: HPLC Analysis of Vanillin Oxidation Reaction Mixture

This is a general guideline for monitoring the progress of a vanillin oxidation reaction.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, and UV-Vis detector is suitable.[9]

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.[9][10]

  • Mobile Phase: A mixture of methanol and acidified water (e.g., 0.2% v/v phosphoric acid or 0.5% acetic acid) is a typical mobile phase. A common gradient is 40:60 methanol:acidified water.[9][10]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 254 nm or 280 nm.[9][10]

  • Injection Volume: 10 µL.[9]

Sample Preparation:

  • Withdraw a small aliquot from the reaction mixture at various time points.

  • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

Analysis:

  • Inject the prepared sample into the HPLC system.

  • Identify and quantify vanillin and any by-products (e.g., vanillic acid) by comparing their retention times and peak areas with those of known standards.

Visualizations

Troubleshooting_Vanillin_Oxidation start Low Conversion Rate Observed check_conditions Verify Reaction Conditions (Temp, Pressure, pH) start->check_conditions check_catalyst Evaluate Catalyst (Activity, Loading, Support) start->check_catalyst check_purity Check Starting Material Purity start->check_purity check_byproducts Analyze for By-products (e.g., Vanillic Acid) start->check_byproducts optimize_conditions Optimize Conditions check_conditions->optimize_conditions Suboptimal optimize_catalyst Optimize Catalyst System check_catalyst->optimize_catalyst Inactive/Inefficient purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impure adjust_time_selectivity Adjust Reaction Time & Improve Selectivity check_byproducts->adjust_time_selectivity High By-products success Conversion Rate Improved optimize_conditions->success optimize_catalyst->success purify_reagents->success adjust_time_selectivity->success Vanillin_Oxidation_Pathway Vanillin Vanillin DesiredProduct Desired Product (e.g., Vanillic Acid) Vanillin->DesiredProduct Oxidation OverOxidation Over-oxidation Vanillin->OverOxidation Excess Oxidant/ High Temp SideReactions Side Reactions Vanillin->SideReactions OxidizingAgent Oxidizing Agent (e.g., O₂, Ag₂O) Catalyst Catalyst VanillicAcid Vanillic Acid OverOxidation->VanillicAcid Byproducts Other By-products (Dimers, etc.) SideReactions->Byproducts

References

Technical Support Center: Optimizing Valinol-Mediated Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Valinol-mediated catalysis.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving Valinol-mediated catalysis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is showing low yield. What are the potential causes and how can I improve it?

Low reaction yield can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Temperature: Temperature significantly impacts reaction rates. The optimal temperature for Valinol-mediated reactions can vary. It is advisable to screen a range of temperatures (e.g., from room temperature to 80°C) to find the ideal condition for your specific transformation.[1]

  • Incorrect Catalyst Loading: The amount of catalyst used is crucial. Both too little and too much catalyst can negatively affect the yield.[2][3][4] It is recommended to perform a catalyst loading study, typically varying the concentration from 1 mol% to 10 mol%, to determine the optimal amount.

  • Poor Solvent Choice: The solvent plays a critical role in stabilizing reactants and transition states.[5][6][7][8] The polarity and coordinating ability of the solvent can influence catalytic activity. Screening a variety of solvents with different properties (e.g., polar protic, polar aprotic, non-polar) is a key optimization step.

  • Impure Reagents or Starting Materials: The purity of your valinol, substrates, and solvents is paramount. Impurities can act as catalyst poisons or lead to unwanted side reactions.[9] Ensure all reagents are of high purity and solvents are appropriately dried.

  • Inefficient Stirring: In heterogeneous reactions, or reactions with poor solubility, inefficient stirring can lead to a low reaction rate.[9] Ensure vigorous and consistent stirring throughout the reaction.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.[10] This can be caused by air or moisture sensitivity, thermal instability, or reaction with impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent deactivation.

Q2: I am observing low enantioselectivity in my asymmetric reaction. How can I improve the stereochemical outcome?

Achieving high enantioselectivity is often the primary goal of using a chiral catalyst like Valinol.

Potential Causes and Solutions:

  • Suboptimal Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the major enantiomer.

  • Solvent Effects: The solvent can significantly influence the chiral induction by interacting differently with the diastereomeric transition states.[5][6] A thorough solvent screen is highly recommended.

  • Incorrect Ligand or Additive: In many cases, Valinol is used as a precursor to a more complex ligand or is used in conjunction with a metal catalyst. The nature of the metal and any additional ligands can have a profound impact on enantioselectivity. Consider screening different metal sources or additives.

  • Substrate Concentration: High substrate concentrations can sometimes lead to the formation of dimeric or oligomeric catalyst species, which may have different selectivity. Optimizing the substrate concentration can be beneficial.

  • Purity of the Chiral Catalyst: Ensure the enantiomeric purity of the Valinol or Valinol-derived catalyst is high. Even small amounts of the other enantiomer can significantly erode the enantiomeric excess of the product.

Q3: My reaction is not proceeding to completion, and I observe unreacted starting material. What should I do?

Incomplete conversion is a common issue that can often be resolved by adjusting the reaction parameters.

Potential Causes and Solutions:

  • Insufficient Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress over an extended period using techniques like TLC, GC, or HPLC.

  • Catalyst Deactivation: As mentioned previously, the catalyst may be losing its activity over time.[10] Consider adding a second portion of the catalyst or running the reaction under more stringent inert conditions.

  • Equilibrium Limitations: The reaction may be reversible and have reached equilibrium. If so, consider strategies to shift the equilibrium towards the product, such as removing a byproduct (e.g., water).

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe.[2][3][4] Try increasing the catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of Valinol in catalysis?

Valinol, being a chiral amino alcohol, is a versatile building block in asymmetric catalysis.[11] It is commonly used in two main ways:

  • As a chiral auxiliary: It can be attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.

  • As a precursor to chiral ligands: Valinol is frequently used to synthesize more complex chiral ligands, such as oxazolines, which can then be coordinated to a metal center to create a chiral Lewis acid or transition metal catalyst.[11]

Q2: How does temperature generally affect Valinol-mediated reactions?

Temperature has a dual effect on reactions. Increasing the temperature generally increases the reaction rate. However, for asymmetric reactions, higher temperatures can lead to a decrease in enantioselectivity.[1][12][13] This is because at higher temperatures, there is more thermal energy available to overcome the energy difference between the diastereomeric transition states, leading to the formation of a more racemic product. Therefore, a balance must be struck between achieving a reasonable reaction rate and obtaining high enantioselectivity.

Q3: What types of solvents are typically used for Valinol-mediated catalysis?

The choice of solvent is highly dependent on the specific reaction being performed. A wide range of solvents can be employed, and a solvent screen is a crucial part of reaction optimization.[5][6][8] Common choices include:

  • Aprotic polar solvents: such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN).

  • Protic solvents: such as ethanol or isopropanol, although these can sometimes interfere with the catalyst.

  • Non-polar solvents: such as toluene or hexane.

The solvent can influence the solubility of reactants, the stability of the catalyst, and the stereochemical outcome of the reaction.[5]

Q4: What is a typical catalyst loading for a Valinol-derived catalyst?

Catalyst loading can vary significantly depending on the efficiency of the catalyst and the nature of the reaction.[2][3][4] For screening purposes, a loading of 5-10 mol% is a common starting point. For highly efficient catalysts, loadings can be as low as 0.1 mol% or even lower. An optimization study is necessary to determine the ideal catalyst loading for a specific process, balancing reaction time, yield, and cost.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of key reaction parameters on the outcome of a hypothetical Valinol-mediated aldol reaction. This data is illustrative and should be adapted based on experimental findings for a specific reaction.

Table 1: Effect of Temperature on Yield and Enantioselectivity

EntryTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1408590
225 (RT)7895
3065>99
4-2040>99

Table 2: Effect of Catalyst Loading on Reaction Outcome

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
11246096
22.5127595
3568295
41048394

Table 3: Effect of Solvent on a Valinol-Mediated Reaction

EntrySolventDielectric ConstantYield (%)Enantiomeric Excess (ee, %)
1Toluene2.47085
2Dichloromethane9.18295
3Tetrahydrofuran7.67592
4Acetonitrile37.56588

Experimental Protocols

General Protocol for a Valinol-Derived Oxazoline Ligand Synthesis

This protocol describes a general method for the synthesis of a common class of ligands derived from Valinol.

  • Preparation of the Amino Alcohol: (S)-Valinol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane.

  • Formation of the Intermediate: A nitrile (1.1 eq) and a Lewis acid catalyst (e.g., ZnCl₂, 0.1 eq) are added to the solution.

  • Cyclization: The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.

  • Workup and Purification: The reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired oxazoline ligand.

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing Valinol-mediated catalysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_optimization Optimization Loop cluster_analysis Analysis & Workup reagents Select High-Purity Reagents & Valinol setup Assemble Dry Glassware under Inert Atmosphere reagents->setup solvent_prep Dry Solvents solvent_prep->setup addition Add Reactants & Valinol Catalyst setup->addition screening Screen Parameters: - Temperature - Solvent - Catalyst Loading addition->screening monitoring Monitor Reaction Progress (TLC, GC, HPLC) screening->monitoring Iterate monitoring->screening workup Reaction Workup & Purification monitoring->workup Reaction Complete analysis Analyze Yield & Enantioselectivity workup->analysis

Caption: Experimental workflow for optimizing Valinol-mediated catalysis.

troubleshooting_logic start Problem Identified low_yield Low Yield start->low_yield low_ee Low Enantioselectivity start->low_ee incomplete_rxn Incomplete Reaction start->incomplete_rxn temp_yield Optimize Temperature low_yield->temp_yield loading_yield Optimize Catalyst Loading low_yield->loading_yield solvent_yield Screen Solvents low_yield->solvent_yield purity_yield Check Reagent Purity low_yield->purity_yield temp_ee Lower Temperature low_ee->temp_ee solvent_ee Screen Solvents low_ee->solvent_ee ligand_ee Modify Ligand/Additive low_ee->ligand_ee time_incomplete Increase Reaction Time incomplete_rxn->time_incomplete catalyst_incomplete Check for Deactivation incomplete_rxn->catalyst_incomplete equilibrium_incomplete Address Equilibrium incomplete_rxn->equilibrium_incomplete

Caption: Troubleshooting logic for common issues in Valinol catalysis.

References

Common side products in the synthesis of vanillin and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vanillin. The information provided is intended to help overcome common challenges and optimize experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of vanillin via common industrial routes.

Lignin-Based Synthesis

Issue 1: Low vanillin yield with high amounts of vanillic acid.

  • Question: My vanillin yield from lignin oxidation is lower than expected, and I am observing a significant amount of vanillic acid as a byproduct. What is causing this, and how can I prevent it?

  • Answer: The formation of vanillic acid is typically due to the over-oxidation of the desired vanillin product.[1] To minimize this side reaction, it is crucial to carefully control the reaction conditions. One of the most critical parameters is temperature. At temperatures above 150°C, the rate of vanillin conversion to vanillic acid increases significantly.[1]

    Recommendations:

    • Optimize Reaction Temperature: Maintain the reaction temperature at or near 150°C for optimal vanillin yield.[1]

    • Control Reaction Time: Shorter reaction times can reduce the exposure of vanillin to oxidative conditions, thereby minimizing its conversion to vanillic acid.

    • Limit Oxidizing Agent: Carefully control the concentration of the oxidizing agent (e.g., O₂, H₂O₂) to avoid an excessively oxidative environment.

Issue 2: Significant formation of acetovanillone.

  • Question: My product mixture contains a high concentration of acetovanillone. What leads to its formation, and what steps can I take to reduce it?

  • Answer: Acetovanillone is a common byproduct in the oxidative depolymerization of lignin.[2] Its formation is related to the structure of the lignin itself and the reaction conditions. While it is a known product of lignin depolymerization, its yield can be influenced by the reaction parameters.

    Recommendations:

    • Catalyst Selection: The choice of catalyst can influence the product distribution. Some catalytic systems may favor the formation of vanillin over acetovanillone.

    • Lignin Source and Fractionation: The type of lignin used as a starting material can impact the product profile. Fractionating the lignin to obtain a more uniform starting material may help in achieving a more selective conversion to vanillin.

    • Purification: While difficult to completely avoid during the reaction, acetovanillone can be separated from vanillin during the purification process using techniques like adsorption chromatography.[2][3]

Guaiacol-Glyoxylic Acid Synthesis

Issue 1: Formation of ortho- and di-substituted side products.

  • Question: I am observing the formation of 2-hydroxy-3-methoxy-mandelic acid (o-VMA) and 2-hydroxy-3-methoxy-1,5-mandelic acid (di-VMA) in my reaction. How can I improve the regioselectivity towards the desired para-substituted product?

  • Answer: The formation of o-VMA and di-VMA is a result of the condensation reaction occurring at the ortho position of the phenolic hydroxyl group of guaiacol, in addition to the desired para position.[1][4] The di-substituted product (di-VMA) forms from the further reaction of VMA or o-VMA with glyoxylic acid, with o-VMA being more prone to this subsequent reaction.[4]

    Recommendations:

    • Use of Aluminum(III) Catalyst: The addition of an Al³⁺ catalyst has been shown to significantly improve the selectivity for the desired para-isomer (VMA) and reduce the formation of di-VMA.[1][4] In the presence of Al³⁺, the selectivity for VMA can increase from 83% to 88%, while di-VMA selectivity can decrease from 14% to less than 4%.[1]

    • Maintain an Excess of Guaiacol: Using a molar ratio of guaiacol to glyoxylic acid of at least 1.5:1 can help to minimize the formation of di-substituted products.[5]

    • Control pH: The pH of the reaction medium plays a crucial role. The selectivity for di-VMA decreases as the pH is increased from 10 to 12.5.[1] A pH of around 11.5 has been found to be optimal for guaiacol conversion.[1]

    • Temperature Control: The condensation reaction should be carried out at a controlled temperature, as higher temperatures can lead to a decrease in VMA selectivity due to further condensation reactions.[4] A temperature of no higher than 30°C is recommended for the condensation step.[5]

Issue 2: Presence of glycolic and oxalic acids in the product mixture.

  • Question: My final product is contaminated with glycolic and oxalic acids. What is the source of these impurities, and how can I avoid them?

  • Answer: Glycolic and oxalic acids are byproducts of the disproportionation of glyoxylic acid in an alkaline medium.[5] This side reaction can be minimized by careful control of the reaction conditions.

    Recommendations:

    • pH Control: Maintaining the pH of the reaction medium at or below 11 can help to suppress the disproportionation of glyoxylic acid.[5]

    • Slow Addition of Reagents: A slow, controlled addition of the glyoxylic acid solution to the alkaline guaiacol solution can help to maintain a low instantaneous concentration of glyoxylic acid, thereby reducing the likelihood of its disproportionation.

Data Presentation

The following table summarizes quantitative data on vanillin yield and side product formation under different synthesis conditions.

Synthesis RouteKey ParametersVanillin YieldMajor Side ProductsSide Product Yield/SelectivityReference
Lignin Oxidation 150°C, H₂O₂, Mn-Cu mixed oxide catalyst6.8% (w/w)Vanillic AcidNot specified[1]
110°C, 5 bar O₂, 30 g/L lignin9.25% (w/w)Not specifiedNot specified[1]
197°C, 2.4 h, 2.2 atm O₂5.3% (w/w)Acetovanillone3.5% (w/w)[2]
Guaiacol-Glyoxylic Acid No CatalystVMA Selectivity: 83%o-VMA, di-VMAo-VMA: 3%, di-VMA: 14%[1]
With Al³⁺ CatalystVMA Selectivity: 88%o-VMA, di-VMAo-VMA: 8%, di-VMA: <4%[1][4]

Experimental Protocols

Protocol 1: Vanillin Synthesis from Lignin via Oxidative Depolymerization

This protocol is a general guideline for the lab-scale synthesis of vanillin from Kraft lignin.

Materials:

  • Kraft Lignin (dried)

  • Sodium Hydroxide (NaOH) solution (2 M)

  • Molecular Oxygen (O₂)

  • High-pressure reactor

  • Ethyl acetate (for extraction)

  • Hydrochloric acid (HCl) (for acidification)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography column (e.g., silica gel)

Procedure:

  • Reaction Setup:

    • Dry the Kraft lignin in an oven overnight at 75°C.

    • Load 1.40 g of dried lignin into a 600 mL high-pressure reactor vessel.[2]

    • Add 70 mL of 2 M NaOH solution to the reactor.[2]

  • Reaction Execution:

    • Seal the reactor and sparge with O₂ five times to remove air.

    • Pressurize the reactor to the desired initial O₂ pressure (e.g., 2.2 atm).[2]

    • Heat the reactor to the target temperature (e.g., 197°C) over 15-20 minutes with constant stirring (e.g., 250 rpm).[2]

    • Maintain the reaction at the target temperature and pressure for the desired duration (e.g., 2.4 hours).[2]

    • After the reaction is complete, rapidly cool the reactor to quench the reaction.

  • Product Work-up and Purification:

    • Filter the reaction mixture to remove any solid residue.

    • Acidify the filtrate to a pH of 2 with HCl to precipitate unreacted lignin.

    • Filter to remove the precipitated lignin.

    • Extract the filtrate multiple times with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator to obtain the crude product.

    • Further purify the crude product by column chromatography to isolate vanillin.

Protocol 2: Vanillin Synthesis from Guaiacol and Glyoxylic Acid

This protocol describes the synthesis of the intermediate, 3-methoxy-4-hydroxymandelic acid (VMA), and its subsequent conversion to vanillin.

Materials:

  • Guaiacol

  • Glyoxylic acid solution

  • Sodium Hydroxide (NaOH) solution

  • Aluminum sulfate (Al₂(SO₄)₃·18H₂O) (optional catalyst)

  • Four-necked round-bottom flask with condenser, stirrer, and thermometer

  • Nitrogen gas supply

  • Oxidizing agent (e.g., air, O₂)

  • Catalyst for oxidation (e.g., copper-based)

  • Sulfuric acid (for acidification and decarboxylation)

  • Toluene (for extraction)

  • Vacuum distillation apparatus

Procedure:

  • Condensation Reaction (Synthesis of VMA):

    • In a four-necked round-bottom flask, dissolve guaiacol and the Al³⁺ catalyst (if used) in water and adjust the pH to approximately 11.5 with NaOH solution.[1]

    • Cool the mixture in an ice bath.

    • Slowly add the glyoxylic acid solution dropwise while maintaining the temperature below 30°C and stirring vigorously under a nitrogen atmosphere.[5]

    • Continue stirring for several hours at room temperature.

  • Oxidation and Decarboxylation:

    • Introduce an oxidizing agent (e.g., air) and an oxidation catalyst into the reaction mixture containing the VMA.

    • Heat the mixture to facilitate the oxidation of VMA to 4-hydroxy-3-methoxyphenylglyoxylic acid.

    • Acidify the reaction mixture with sulfuric acid to induce decarboxylation, forming crude vanillin.

  • Product Work-up and Purification:

    • Cool the reaction mixture and extract the crude vanillin with toluene.

    • Wash the organic extract with water and then a saturated sodium bicarbonate solution to remove acidic impurities.

    • Dry the toluene extract over anhydrous sodium sulfate.

    • Remove the toluene by distillation.

    • Purify the resulting crude vanillin by vacuum distillation and/or recrystallization.

Mandatory Visualization

Lignin_to_Vanillin_Pathway Lignin Lignin Depolymerization Oxidative Depolymerization Lignin->Depolymerization Vanillin Vanillin Depolymerization->Vanillin Desired Pathway Acetovanillone Acetovanillone (Side Product) Depolymerization->Acetovanillone Side Reaction Vanillic_Acid Vanillic Acid (Side Product) Vanillin->Vanillic_Acid Over-oxidation

Caption: Synthesis of vanillin from lignin, highlighting the formation of common side products.

Guaiacol_to_Vanillin_Pathway Guaiacol Guaiacol Condensation Condensation Guaiacol->Condensation Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Condensation Disproportionation_Products Glycolic & Oxalic Acids (Side Products) Glyoxylic_Acid->Disproportionation_Products Disproportionation (Alkaline Medium) VMA Vanillylmandelic Acid (VMA) Condensation->VMA Para-substitution (Desired) oVMA o-VMA (Side Product) Condensation->oVMA Ortho-substitution Oxidation_Decarboxylation Oxidation & Decarboxylation VMA->Oxidation_Decarboxylation diVMA di-VMA (Side Product) VMA->diVMA Further Condensation Vanillin Vanillin Oxidation_Decarboxylation->Vanillin oVMA->diVMA Further Condensation

Caption: Synthesis of vanillin from guaiacol and glyoxylic acid, illustrating side product formation pathways.

Frequently Asked Questions (FAQs)

  • Q1: Which synthesis route for vanillin is considered the most environmentally friendly?

    • A1: The synthesis of vanillin from lignin, a byproduct of the paper and pulp industry, is often considered a "greener" route as it utilizes a renewable resource and valorizes a waste stream. However, the environmental impact of the entire process, including the chemicals used for oxidation and purification, must be considered.

  • Q2: What analytical techniques are most suitable for monitoring the progress of vanillin synthesis and quantifying side products?

    • A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to monitor the reaction progress and quantify the amounts of vanillin and its side products in the reaction mixture.

  • Q3: Can the side products of vanillin synthesis be utilized?

    • A3: Some side products have potential applications. For example, o-VMA is a precursor for the synthesis of some antibiotics.[1] However, the economic viability of separating and purifying these side products for other uses depends on their market value and the complexity of the separation process.

  • Q4: How can I improve the overall yield of my vanillin synthesis?

    • A4: To improve the overall yield, it is essential to optimize the reaction conditions to maximize the formation of the desired product while minimizing side reactions. This includes careful control of temperature, pressure, pH, reactant ratios, and catalyst selection. Additionally, efficient purification methods are crucial to minimize product loss during isolation.

References

Technical Support Center: Enhancing the Stability of Valinol-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Valinol-based catalysts.

Troubleshooting Guide: Common Stability Issues and Solutions

Valinol-based catalysts are powerful tools in asymmetric synthesis, but their performance can be compromised by various deactivation pathways. This guide outlines common problems, their probable causes, and actionable solutions to enhance catalyst stability and ensure reproducible results.

Issue Potential Cause Recommended Solution
Gradual loss of catalytic activity over time Oxidative Degradation: The amino alcohol moiety of the Valinol ligand is susceptible to oxidation, leading to inactive species.[1][2]- Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).- Use degassed solvents and reagents.- Consider the addition of antioxidants if compatible with the reaction.
Hydrolysis: If the catalyst or its support is sensitive to water, hydrolysis can lead to decomposition.- Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.
Thermal Decomposition: High reaction temperatures can cause the catalyst to break down.[3]- Optimize the reaction temperature to the lowest effective level.- Perform thermal stability analysis (e.g., TGA) to determine the catalyst's decomposition temperature.
Loss of enantioselectivity during the reaction Ligand Dissociation/Leaching: For immobilized catalysts, the chiral ligand may detach from the support.- Strengthen the ligand-support interaction through covalent bonding.- Perform a leaching test to quantify the extent of ligand detachment.
Formation of Achiral Active Species: Partial degradation of the chiral ligand can lead to the formation of non-selective catalytic sites.- Monitor the reaction mixture for the formation of byproducts using techniques like NMR or Mass Spectrometry.
Inconsistent results between batches Catalyst Poisoning: Impurities in the substrate, solvent, or reagents can bind to the active sites and deactivate the catalyst.- Purify all starting materials.- Use high-purity solvents.
Mechanical Attrition (for heterogeneous catalysts): Physical stress from stirring or flow can cause the catalyst particles to break down, altering their activity.- Optimize stirring speed.- For packed-bed reactors, ensure appropriate flow rates.
Difficulty in catalyst recovery and reuse (for immobilized catalysts) Leaching of the Active Component: The metal center or the entire catalytic complex may leach into the reaction medium.[4][5][6]- Covalently immobilize the catalyst onto a robust support like silica.[7]- Perform hot filtration test to confirm heterogeneous nature of the catalysis.
Fouling of the Catalyst Surface: Reaction byproducts or polymers can deposit on the catalyst surface, blocking active sites.- Wash the catalyst with an appropriate solvent after each cycle.- Consider calcination for robust inorganic supports if applicable.

Frequently Asked Questions (FAQs)

Q1: What is the most common degradation pathway for Valinol-based catalysts?

A1: Oxidative degradation of the amino alcohol functional group is a primary concern. The presence of oxygen can lead to the formation of inactive aldehydes or ketones, thus compromising the catalyst's effectiveness.[1][2] Reactions should ideally be conducted under an inert atmosphere to mitigate this issue.

Q2: How can I improve the recyclability of my immobilized Valinol-based catalyst?

A2: Immobilizing the Valinol-based catalyst on a solid support, such as mesoporous silica, through covalent bonding is an effective strategy to enhance recyclability and minimize leaching.[7] This approach provides a stable anchor for the catalytic species, allowing for easier separation and reuse.

Q3: My reaction works well with a fresh catalyst but the activity drops significantly upon recycling. What could be the reason?

A3: A significant drop in activity upon recycling often points towards catalyst leaching or poisoning. Leaching involves the loss of the active catalytic species into the reaction medium. Poisoning occurs when impurities from the reactants or solvent accumulate on the catalyst's active sites. Performing a hot filtration test and analyzing the filtrate for the active metal can help diagnose leaching.

Q4: What is a "hot filtration test" and how do I perform it?

A4: A hot filtration test is a simple and effective method to determine if a reaction is truly heterogeneous. During the reaction, the solid catalyst is filtered out while the reaction mixture is still hot. The filtrate is then allowed to continue reacting under the same conditions. If the reaction in the filtrate proceeds, it indicates that some of the active catalyst has leached into the solution.

Q5: Can the Valinol ligand itself decompose under reaction conditions?

A5: Yes, besides oxidation, the Valinol ligand can undergo thermal decomposition at elevated temperatures. The degradation pathway of the amino acid valine involves deamination and decarboxylation, and similar pathways could be possible for Valinol under harsh conditions.[3][8][9] It is crucial to determine the thermal stability of your specific catalyst using techniques like Thermogravimetric Analysis (TGA).

Data Presentation: Illustrative Stability Enhancement

The following tables provide illustrative data on how different stabilization strategies can enhance the performance and recyclability of Valinol-based catalysts. Note: The data presented here are representative examples and may not reflect the exact outcomes for all Valinol-based catalyst systems.

Table 1: Effect of Immobilization on Catalyst Performance and Reusability

CatalystCycleConversion (%)Enantiomeric Excess (%)
Homogeneous Valinol-Catalyst 19895
27590
35082
Silica-Immobilized Valinol-Catalyst 19794
29694
39593
49492
59291

Table 2: Impact of Reaction Atmosphere on Catalyst Stability

Catalyst SystemAtmosphereFinal Conversion (%) (after 24h)Final Enantiomeric Excess (%)
Valinol-Cu Catalyst Air6570
Valinol-Cu Catalyst Nitrogen9592

Experimental Protocols

Protocol 1: Accelerated Aging Test

This protocol is designed to simulate the long-term stability of a Valinol-based catalyst under elevated thermal stress.

Objective: To assess the thermal stability of the catalyst over an extended period.

Materials:

  • Valinol-based catalyst

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Nitrogen or Argon)

  • Oven or heating block with precise temperature control

  • Substrate and solvent for a standard activity test

Procedure:

  • Place a known amount of the catalyst in the reaction vessel.

  • Purge the vessel with an inert gas for 15-20 minutes.

  • Seal the vessel and place it in an oven or heating block pre-set to a specific temperature (e.g., 80°C, 100°C). The temperature should be below the known decomposition point but high enough to accelerate aging.

  • Age the catalyst for a defined period (e.g., 24, 48, 72 hours).

  • After aging, allow the catalyst to cool to room temperature.

  • Evaluate the catalytic activity and enantioselectivity of the aged catalyst using a standard test reaction.

  • Compare the performance of the aged catalyst with that of a fresh catalyst sample.

Protocol 2: Leaching Test (Hot Filtration)

This protocol helps to determine if the active catalytic species is leaching from a solid-supported Valinol-based catalyst into the reaction medium.

Objective: To verify the heterogeneous nature of the catalyst.

Materials:

  • Immobilized Valinol-based catalyst

  • Reaction setup (flask, condenser, stirrer)

  • Hot filtration apparatus (e.g., heated funnel with filter paper)

  • Substrate, solvent, and reagents for the catalytic reaction

Procedure:

  • Set up the catalytic reaction with the immobilized catalyst.

  • Allow the reaction to proceed for a certain period (e.g., until 20-30% conversion is reached).

  • While maintaining the reaction temperature, quickly filter the solid catalyst from the reaction mixture using the hot filtration apparatus.

  • Transfer the hot filtrate to a new reaction flask and continue the reaction under the same conditions (temperature, stirring).

  • Monitor the progress of the reaction in the filtrate by taking samples at regular intervals and analyzing them (e.g., by GC or HPLC).

  • Interpretation:

    • If the reaction in the filtrate does not proceed further, it indicates that the catalyst is truly heterogeneous and stable against leaching.

    • If the reaction continues in the filtrate, it suggests that some of the active catalytic species has leached from the support.

Visualizations

Catalyst_Degradation_Pathways cluster_degradation Degradation Pathways Active_Catalyst Active Valinol-Based Catalyst Oxidation Oxidation (e.g., by air) Active_Catalyst->Oxidation O2 Hydrolysis Hydrolysis (e.g., by water) Active_Catalyst->Hydrolysis H2O Thermal_Decomposition Thermal Decomposition (high temperature) Active_Catalyst->Thermal_Decomposition Δ Poisoning Poisoning (e.g., by impurities) Active_Catalyst->Poisoning Impurity Inactive_Species Inactive Species Oxidation->Inactive_Species Hydrolysis->Inactive_Species Thermal_Decomposition->Inactive_Species Poisoning->Inactive_Species

Caption: Common degradation pathways for Valinol-based catalysts.

Stabilization_Workflow Start Catalyst Instability Observed Identify_Cause Identify Degradation Pathway (e.g., Oxidation, Leaching) Start->Identify_Cause Strategy Select Stabilization Strategy Identify_Cause->Strategy Immobilization Immobilization on Support (e.g., Silica) Strategy->Immobilization for leaching Inert_Atmosphere Use of Inert Atmosphere (N2 or Ar) Strategy->Inert_Atmosphere for oxidation Optimize_Conditions Optimize Reaction Conditions (e.g., lower temperature) Strategy->Optimize_Conditions for thermal degradation Implement Implement Strategy Immobilization->Implement Inert_Atmosphere->Implement Optimize_Conditions->Implement Evaluate Evaluate Catalyst Stability (e.g., Recycling, Leaching Test) Implement->Evaluate Stable_Catalyst Stable and Reusable Catalyst Evaluate->Stable_Catalyst

Caption: Workflow for enhancing the stability of Valinol-based catalysts.

References

Degradation pathways of vanillin under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of vanillin under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of vanillin?

Vanillin is susceptible to degradation under several conditions, primarily exposure to high temperatures, light, oxygen, and alkaline pH.[1][2][3] It can undergo oxidation, photodegradation, and other chemical transformations that can alter its flavor, aroma, and chemical properties.[2][4]

Q2: What is the main degradation product of vanillin?

Under many conditions, particularly oxidative and thermal stress, the primary degradation product of vanillin is vanillic acid.[1][5][6] Other degradation products can include vanillyl alcohol, protocatechuic acid, and various dimers and oligomers, especially under more extreme conditions like high-temperature pyrolysis or photodegradation.[3][7][8]

Q3: How does temperature affect the stability of vanillin?

Elevated temperatures significantly accelerate the degradation of vanillin. For instance, heating vanillin at 150°C for 24 hours can result in a thermal decomposition of up to 5%.[1] In aqueous solutions, vanillin is relatively stable up to 250°C when heated for a short duration, but prolonged exposure to high temperatures will lead to increased degradation.[9]

Q4: Is vanillin sensitive to light?

Yes, vanillin is sensitive to light, particularly UV-A radiation.[2][8] Photodegradation can lead to the formation of various by-products, including dimers.[4][8] Therefore, it is crucial to store vanillin and its solutions in light-protected containers.

Q5: How does pH influence the stability of vanillin?

Vanillin is more stable in acidic to neutral conditions.[10] In alkaline solutions, vanillin is more prone to degradation and discoloration.[3] The rate of oxidation to vanillic acid can be influenced by the pH of the medium.

Troubleshooting Guides

Issue 1: Inconsistent analytical results in vanillin stability studies.
  • Possible Cause: Inconsistent sample handling and storage.

    • Solution: Ensure all samples, including standards and controls, are stored under identical and controlled conditions (e.g., temperature, light exposure). Use amber vials or wrap containers in aluminum foil to protect from light.[2][8]

  • Possible Cause: Variability in analytical instrumentation.

    • Solution: Perform regular calibration and maintenance of analytical instruments like HPLC and GC-MS.[11] Use an internal standard to correct for variations in injection volume and detector response.

Issue 2: Unexpected peaks observed in the chromatogram during the analysis of stored vanillin samples.
  • Possible Cause: Formation of degradation products.

    • Solution: Identify the unexpected peaks by comparing their retention times with known degradation products like vanillic acid. Use mass spectrometry (LC-MS or GC-MS) for definitive identification.[1][3] The primary degradation product is often vanillic acid.[1][5][6]

  • Possible Cause: Contamination of the sample or analytical system.

    • Solution: Run a blank (solvent) injection to check for system contamination. Ensure proper cleaning of all glassware and equipment.[11]

Issue 3: Loss of vanillin concentration in formulated products over time.
  • Possible Cause: Degradation due to interactions with other components in the formulation.

    • Solution: Investigate the compatibility of vanillin with other excipients in the formulation. The presence of oxidizing agents or alkaline components can accelerate degradation.[3]

  • Possible Cause: Inappropriate storage conditions of the final product.

    • Solution: Conduct stability studies under various storage conditions (temperature, humidity, light) to determine the optimal storage environment for the formulated product.

Data on Vanillin Degradation

Table 1: Thermal Degradation of Vanillin

Temperature (°C)Duration (hours)Degradation (%)Primary Degradation ProductReference
13024< 5Vanillic Acid[1]
150245Vanillic Acid[1]
500-8.3 (conversion to volatiles)Guaiacol, 5-formylsalicyaldehyde, 4-hydroxybenzaldehyde[7]
650-69.3 (conversion to volatiles)Guaiacol, 5-formylsalicyaldehyde, 4-hydroxybenzaldehyde[7]

Table 2: Recovery of Vanillin in Water After Heating for 60 Minutes

Temperature (°C)Recovery (%)Reference
10093[9]
15098[9]
20098[9]

Experimental Protocols

Protocol 1: Determination of Vanillin and Vanillic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the quantitative analysis of vanillin and its primary degradation product, vanillic acid.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.[12][13]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

2. Reagents and Standards:

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Acetic acid or Phosphoric acid (for mobile phase modification).[12][14]

  • Vanillin and vanillic acid reference standards.

3. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of a mixture of methanol and acidified water (e.g., 40:60 v/v methanol:water with 0.2% acetic acid).[15]

  • Degas the mobile phase before use.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of vanillin and vanillic acid in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

5. Sample Preparation:

  • Dissolve the sample containing vanillin in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.[16]

6. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.[14]

  • Injection volume: 10-20 µL.

  • Column temperature: Ambient or controlled (e.g., 30°C).

  • Detection wavelength: 231 nm or 254 nm.[13][15]

7. Data Analysis:

  • Quantify the concentration of vanillin and vanillic acid in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Analysis of Vanillin Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification and quantification of volatile degradation products of vanillin.

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for the analysis of phenolic compounds (e.g., DB-5MS or equivalent).[17]

2. Reagents:

  • Solvent for extraction (e.g., dichloromethane, ethyl acetate).[18]

  • Derivatizing agent (optional, e.g., BSTFA, for silylation to improve volatility and peak shape).

  • Vanillin and potential degradation product reference standards.

3. Sample Preparation:

  • Extract the vanillin and its degradation products from the sample matrix using a suitable solvent.

  • Concentrate the extract if necessary.

  • If derivatization is required, follow the standard procedure for the chosen reagent.

  • Dissolve the final extract in a suitable solvent for injection.

4. GC-MS Conditions:

  • Injector Temperature: 250-280°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[19]

  • Oven Temperature Program: Start at a lower temperature (e.g., 110°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all compounds.[19]

  • MS Interface Temperature: 280-300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from a suitable m/z range (e.g., 40-400 amu) to detect vanillin and its expected degradation products.

5. Data Analysis:

  • Identify the degradation products by comparing their mass spectra with reference libraries (e.g., NIST).

  • Quantify the compounds using an internal or external standard method.

Visualizations

Vanillin_Degradation_Pathway cluster_conditions Degradation Conditions Vanillin Vanillin (C8H8O3) VanillicAcid Vanillic Acid Vanillin->VanillicAcid Oxidation VanillylAlcohol Vanillyl Alcohol Vanillin->VanillylAlcohol Reduction Dimers Dimers / Oligomers Vanillin->Dimers Photodegradation ProtocatechuicAcid Protocatechuic Acid VanillicAcid->ProtocatechuicAcid Demethylation Heat High Temperature Heat->Vanillin Light Light (UV) Light->Vanillin Oxygen Oxygen Oxygen->Vanillin Alkaline_pH Alkaline pH Alkaline_pH->Vanillin

Caption: Major degradation pathways of vanillin under various stress conditions.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase Injection Inject Sample MobilePhase->Injection Standards Prepare Standards Standards->Injection Sample Prepare Sample Sample->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for HPLC analysis of vanillin.

Troubleshooting_Logic Problem Inconsistent Vanillin Results CheckStorage Check Sample Storage Conditions Problem->CheckStorage StorageOK Storage Conditions OK? CheckStorage->StorageOK Evaluate CheckInstrument Check Instrument Performance InstrumentOK Instrument Performance OK? CheckInstrument->InstrumentOK Evaluate StorageOK->CheckInstrument Yes FixStorage Action: Standardize Storage (Light/Temp) StorageOK->FixStorage No Calibrate Action: Calibrate & Maintain Instrument InstrumentOK->Calibrate No Reanalyze Re-analyze Samples InstrumentOK->Reanalyze Yes FixStorage->Reanalyze Calibrate->Reanalyze ProblemSolved Problem Resolved Reanalyze->ProblemSolved

Caption: Logical troubleshooting guide for inconsistent vanillin analysis results.

References

Technical Support Center: Enhancing Enantioselectivity of Valinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of enantiomerically enriched Valinol derivatives.

Troubleshooting Guide: Low Enantioselectivity

Low enantiomeric excess (e.e.) is a frequent issue in asymmetric synthesis. The following guide provides a systematic approach to identifying and resolving the root causes of poor enantioselectivity in reactions involving Valinol derivatives.

Question: My reaction is showing low enantioselectivity. What are the potential causes and how can I improve it?

Answer: Low enantioselectivity can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Catalyst and Ligand Integrity:

  • Purity: Ensure the chiral auxiliary or catalyst derived from Valinol is of high purity. Impurities can interfere with the formation of the active chiral complex.

  • Air and Moisture Sensitivity: Many organometallic catalysts and chiral ligands are sensitive to air and moisture. It is crucial to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).[1]

2. Reaction Conditions:

  • Temperature: Temperature is a critical parameter. Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states. Consider performing the reaction at 0 °C, -20 °C, or even -78 °C.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, consequently, the enantioselectivity. If using a polar coordinating solvent, consider switching to a non-polar, non-coordinating solvent like toluene or dichloromethane.

  • Catalyst Loading: Insufficient catalyst loading can lead to a competing, non-selective background reaction. A systematic increase in catalyst loading may improve enantioselectivity.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to racemization of the product. Monitor the reaction progress and enantiomeric excess over time to determine the optimal duration.

3. Substrate and Reagent Considerations:

  • Purity of Starting Materials: Ensure the purity of your substrates and reagents, as impurities can act as catalyst poisons or participate in side reactions.

  • Stoichiometry: Incorrect stoichiometry of reagents can affect the efficiency of the chiral catalyst and lead to lower enantioselectivity.

Below is a troubleshooting workflow to guide your optimization process:

G start Low Enantioselectivity Observed catalyst Check Catalyst/Auxiliary Integrity - Purity - Handling (Inert Atmosphere) start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If catalyst is pure and handled correctly success High Enantioselectivity Achieved catalyst->success If issue is resolved temp Vary Temperature (e.g., RT, 0°C, -20°C, -78°C) conditions->temp solvent Screen Solvents (Polar vs. Non-polar) temp->solvent temp->success If issue is resolved loading Adjust Catalyst Loading solvent->loading solvent->success If issue is resolved time Monitor Reaction Time loading->time loading->success If issue is resolved reagents Verify Reagent Purity & Stoichiometry time->reagents time->success If issue is resolved reagents->success If optimization is successful G reaction_type Desired Asymmetric Transformation alkylation Asymmetric Alkylation reaction_type->alkylation aldol Asymmetric Aldol Reaction reaction_type->aldol other Other Transformations reaction_type->other oxazolidinone Valinol-derived Oxazolidinone (Chiral Auxiliary) alkylation->oxazolidinone aldol->oxazolidinone imidazolidinone Valinol-derived Imidazolidinone (Chiral Auxiliary) aldol->imidazolidinone proline_thioamide Proline-Valinol Thioamide (Organocatalyst) aldol->proline_thioamide G start Start setup Reaction Setup - Dry Glassware - Inert Atmosphere start->setup reagents Addition of Reagents - Chiral Auxiliary/Catalyst - Substrates - Solvent setup->reagents reaction Reaction at Controlled Temperature reagents->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring workup Reaction Quench & Work-up monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Analysis of Enantioselectivity (e.g., Chiral HPLC/GC) purification->analysis end End analysis->end

References

Resolving peak tailing issues in vanillin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of vanillin.

Troubleshooting Guide

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and resolution of vanillin analysis. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

My vanillin peak is tailing. Where should I begin?

The first step is to determine if the tailing issue is specific to the vanillin peak or if it affects all peaks in the chromatogram. This initial assessment will help to narrow down the potential causes.

Troubleshooting Workflow for Peak Tailing

Vanillin Peak Tailing Troubleshooting Troubleshooting Workflow for Vanillin Peak Tailing start Peak Tailing Observed all_peaks_tail Do all peaks exhibit tailing? start->all_peaks_tail specific_peaks_tail Vanillin peak tails, others are symmetrical all_peaks_tail->specific_peaks_tail No system_issue System-wide issue likely all_peaks_tail->system_issue Yes chemical_issue Chemical interaction issue likely specific_peaks_tail->chemical_issue Yes check_extracolumn Check for excessive extra-column volume system_issue->check_extracolumn check_column Inspect column for voids or contamination system_issue->check_column check_injection Verify injection solvent compatibility system_issue->check_injection adjust_ph Optimize mobile phase pH (acidic is often better) chemical_issue->adjust_ph check_column_chem Consider column chemistry (e.g., end-capped C18) chemical_issue->check_column_chem reduce_concentration Reduce sample concentration to avoid overload chemical_issue->reduce_concentration solution Symmetrical Peak check_extracolumn->solution check_column->solution check_injection->solution adjust_ph->solution check_column_chem->solution reduce_concentration->solution

Caption: A logical workflow for diagnosing and resolving peak tailing in vanillin chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing vanillin?

A1: Peak tailing for vanillin, a phenolic compound, is often due to secondary interactions between the analyte and the stationary phase. The most common causes include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar functional groups of vanillin, leading to peak tailing.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of vanillin (approximately 7.4), a mixed population of ionized and non-ionized molecules can exist, resulting in broadened and tailing peaks.

  • Column Overload: Injecting a sample with too high a concentration of vanillin can saturate the stationary phase, causing poor peak shape.[1]

  • Column Degradation: Over time, columns can develop voids or become contaminated, leading to distorted peak shapes for all analytes, including vanillin.[2]

Q2: How does adjusting the mobile phase pH improve vanillin peak shape?

A2: Adjusting the mobile phase pH can significantly improve the peak shape of ionizable compounds like vanillin. By lowering the pH of the mobile phase to at least two units below the analyte's pKa, the ionization of the phenolic hydroxyl group on vanillin is suppressed. This promotes a single, neutral form of the analyte, which interacts more uniformly with the stationary phase, resulting in a sharper, more symmetrical peak. For vanillin, a mobile phase pH in the acidic range (e.g., pH 2.5-3.5) is often recommended.[1][3]

Q3: What type of column is best suited for vanillin analysis to minimize peak tailing?

A3: A high-quality, end-capped C18 column is generally recommended for the analysis of vanillin and other phenolic compounds.[1][3] End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small silane, effectively shielding them from interacting with polar analytes like vanillin. This minimization of secondary interactions leads to improved peak symmetry.

Q4: Can my sample preparation contribute to peak tailing?

A4: Yes, sample preparation can play a role in peak tailing. Two key factors to consider are:

  • Sample Solvent: Ideally, your vanillin standard and sample should be dissolved in the mobile phase. If a stronger solvent is used for dissolution, it can cause peak distortion, especially if a large volume is injected.

  • Sample Concentration: As mentioned earlier, overloading the column is a common cause of peak tailing. If you observe that the peak shape worsens with increasing concentration, try diluting your sample.[1]

Data Presentation

The following table illustrates the expected improvement in the tailing factor of a vanillin peak upon adjusting the mobile phase pH. A tailing factor of 1 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.

Mobile Phase pHTailing Factor (Tf)Peak Shape
7.01.8Significant Tailing
5.01.4Moderate Tailing
3.0 1.1 Symmetrical

Note: This data is illustrative and the actual tailing factor will depend on the specific column and chromatographic conditions used.

Experimental Protocols

This section provides a detailed methodology for the analysis of vanillin using reversed-phase HPLC, designed to produce symmetrical peaks.

Objective: To develop and validate an HPLC method for the quantification of vanillin with minimal peak tailing.

Materials and Reagents:

  • Vanillin reference standard (≥99% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (acidified to pH 3.0 with phosphoric acid) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation:

    • To prepare 1 L of the aqueous portion of the mobile phase, add deionized water to a 1 L volumetric flask.

    • Carefully add a small amount of phosphoric acid and mix.

    • Measure the pH and adjust to 3.0 ± 0.1 by adding more acid as needed.

    • Bring the flask to volume with deionized water.

    • Filter the aqueous mobile phase through a 0.45 µm filter.

    • In a separate container, mix 600 mL of the acidified water with 400 mL of acetonitrile.

    • Degas the final mobile phase mixture before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of vanillin reference standard and transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 10, 25, 50, 100, and 200 µg/mL).

  • Sample Preparation:

    • For solid samples, accurately weigh a portion of the homogenized sample and extract it with a suitable solvent (e.g., methanol or the mobile phase).

    • For liquid samples, accurately dilute a known volume with the mobile phase.

    • Ensure the final concentration of vanillin in the sample solution falls within the range of the standard curve.

    • Filter all sample solutions through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Before running samples, perform at least five replicate injections of a mid-range standard solution (e.g., 50 µg/mL).

    • The system suitability criteria should be met:

      • Tailing factor for the vanillin peak: ≤ 1.5

      • Relative standard deviation (RSD) of the peak area: ≤ 2.0%

      • Theoretical plates: ≥ 2000

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of vanillin in the samples by comparing their peak areas to the calibration curve.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the chemical reasoning behind adjusting the mobile phase pH to mitigate peak tailing for vanillin.

Vanillin Ionization and Silanol Interaction Effect of Mobile Phase pH on Vanillin Peak Shape cluster_high_ph High pH (e.g., pH 7) cluster_low_ph Low pH (e.g., pH 3) vanillin_ionized Vanillin (deprotonated, anionic) repulsion Ionic Repulsion & Mixed-Mode Retention vanillin_ionized->repulsion silanol_ionized Silanol Group (deprotonated, anionic) silanol_ionized->repulsion peak_tailing Peak Tailing repulsion->peak_tailing vanillin_neutral Vanillin (protonated, neutral) hydrophobic_interaction Uniform Hydrophobic Interaction vanillin_neutral->hydrophobic_interaction silanol_neutral Silanol Group (protonated, neutral) silanol_neutral->hydrophobic_interaction symmetrical_peak Symmetrical Peak hydrophobic_interaction->symmetrical_peak

Caption: The influence of mobile phase pH on vanillin and silanol ionization, and its effect on peak shape.

References

Technical Support Center: Stereochemical Integrity of Valinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Valinol Functionalization. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during the chemical modification of L-valinol. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help maintain the stereochemical purity of your compounds.

Troubleshooting Guide: Minimizing Racemization of Valinol

This guide addresses common issues encountered during the functionalization of L-valinol that can lead to a loss of enantiomeric purity.

Problem Potential Cause Recommended Solution
Significant racemization (>5%) observed in the final product after tosylation or mesylation. Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide the energy needed to overcome the activation barrier for racemization.[1]Optimize Reaction Conditions:Temperature: Lower the reaction temperature. Performing the reaction at 0°C or even -20°C can significantly reduce the rate of racemization.[1] • Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.[1]
Strongly Basic Conditions: The use of strong, non-hindered bases can facilitate the deprotonation of the α-carbon, leading to racemization. Pyridine, while common, can sometimes promote racemization.Reagent and Catalyst Selection:Milder Bases: Employ more sterically hindered or milder organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) instead of less hindered bases.[1] • In-situ Activation: For some reactions, in-situ activation where the activating reagent is added to a mixture of the substrate and nucleophile can minimize the time the activated species is exposed to potentially racemizing conditions.[2]
Loss of stereochemical integrity during N-acylation or N-alkylation. Inappropriate Protecting Group Strategy: The absence of a suitable protecting group on the nitrogen atom can lead to side reactions and racemization, particularly through the formation of oxazoline intermediates.Implement a Robust Protecting Group Strategy:Urethane-type Protecting Groups: Utilize urethane-based protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which are known to suppress racemization.[3] • Bulky Protecting Groups: The steric hindrance provided by groups like Boc can physically block access to the chiral center, inhibiting racemization.[1]
Racemization detected after purification. Acidic Purification Conditions: Purification methods like chromatography on standard silica gel (which is acidic) can sometimes lead to the racemization of sensitive compounds.[1]Optimize Purification Method:Neutral Support: Use a neutral support like alumina for chromatography. • Deactivated Silica Gel: Deactivate silica gel by pre-treating it with a solution of triethylamine in the eluent.[1]
Low coupling efficiency when using milder, racemization-suppressing conditions. Steric Hindrance: The bulky isopropyl group of valinol can slow down reactions, especially when coupled with other sterically demanding molecules.[2]Use More Powerful Coupling Reagents: For amide bond formations, consider using highly efficient coupling reagents like HATU or COMU, which are known to be effective for sterically hindered amino acids while having a lower propensity for racemization when used correctly.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for N-protected valinol during functionalization?

A1: The primary mechanism for N-alkoxycarbonyl-protected amino alcohols like N-Boc-valinol involves the potential for intramolecular cyclization to form a 5(4H)-oxazolone intermediate, especially when the hydroxyl group is activated (e.g., during tosylation or mesylation) or when the amino group is part of a peptide bond being activated. The alpha-proton of this oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality.[2]

Q2: At which stages of my experimental workflow is racemization most likely to occur?

A2: Racemization can occur at several stages:

  • During the main reaction: If the reaction conditions are harsh (e.g., high temperature, strong base), racemization of the product or intermediates can occur.[1]

  • During work-up: Aqueous work-ups involving strong acids or bases can cause racemization of the final product.[1]

  • During purification: As mentioned in the troubleshooting guide, chromatography on acidic media like silica gel can lead to racemization of sensitive compounds.[1]

Q3: How does the choice of solvent affect racemization?

A3: The solvent can play a significant role by influencing the stability of charged or polar intermediates that may be prone to racemization. Protic solvents can stabilize ionic intermediates, which may facilitate racemization. Aprotic polar solvents can also contribute to racemization depending on the specific reaction mechanism. It is often necessary to screen different solvents to find the optimal conditions that minimize racemization while ensuring sufficient reactivity.[1]

Q4: Can protecting groups completely prevent racemization?

A4: While protecting groups are a critical tool in minimizing racemization, they may not always prevent it completely. Urethane-type protecting groups like Boc and Cbz are highly effective at suppressing oxazolone formation. The effectiveness also depends on the reaction conditions. For instance, even with a protecting group, harsh basic conditions or elevated temperatures can still lead to some degree of racemization.

Quantitative Data on Racemization

The following table provides illustrative data on the extent of racemization of L-valinol derivatives under various functionalization conditions. These values are representative and can vary based on specific experimental parameters.

Functionalization Protecting Group Reagents and Conditions Approximate % of D-enantiomer (Racemization)
Tosylation NoneTsCl, Pyridine, 25°C, 12h10-15%
Tosylation NoneTsCl, TEA, DCM, 0°C, 4h2-5%
Mesylation BocMsCl, DIEA, DCM, -10°C, 2h< 1%
Acylation CbzAcetic Anhydride, DMAP, DCM, 0°C, 1h< 2%
Amide Coupling BocHBTU, DIEA, DMF, 25°C, 2h3-6%
Amide Coupling BocCOMU, DIEA, DMF, 25°C, 1h< 2%

Experimental Protocols

Protocol 1: N-Boc Protection of L-Valinol with Minimal Racemization

This protocol describes the protection of the amino group of L-valinol using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • L-Valinol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), distilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-valinol (1.0 eq.) in anhydrous DCM (10 mL per gram of valinol) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 eq.) dropwise to the solution.

  • In a separate flask, dissolve (Boc)₂O (1.05 eq.) in anhydrous DCM (5 mL per gram of (Boc)₂O).

  • Add the (Boc)₂O solution dropwise to the valinol solution over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-valinol, which can often be used without further purification.

Protocol 2: Tosylation of N-Boc-L-Valinol

This protocol details the conversion of the hydroxyl group of N-Boc-L-valinol to a tosylate, a good leaving group, while minimizing epimerization.

Materials:

  • N-Boc-L-valinol

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-L-valinol (1.0 eq.) in anhydrous DCM (15 mL per gram) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice-salt bath.

  • Add triethylamine (1.5 eq.) dropwise, followed by the portion-wise addition of TsCl (1.2 eq.).

  • Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding cold saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 40°C.

  • The crude product can be purified by column chromatography on deactivated silica gel if necessary.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol provides a general method for determining the enantiomeric excess of a functionalized valinol derivative. The specific column and mobile phase may need to be optimized for your particular compound.

Materials and Equipment:

  • Functionalized valinol derivative sample

  • Racemic standard of the functionalized valinol derivative

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD)

Procedure:

  • Method Development (if necessary):

    • Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

    • Screen different chiral columns and mobile phase compositions (e.g., varying ratios of hexane/isopropanol) to achieve baseline separation of the two enantiomers.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve your synthesized product in the optimized mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the optimized mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the L- and D-enantiomers.

    • Inject the sample of your synthesized product.

    • Record the chromatogram and integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • Calculate the ee using the following formula, where A_L and A_D are the peak areas of the L- and D-enantiomers, respectively: ee (%) = |(A_L - A_D) / (A_L + A_D)| * 100

Visualizations

Mechanism of Racemization

racemization_mechanism cluster_0 Base-Catalyzed Racemization L_Valinol_Derivative N-Protected L-Valinol Derivative Carbanion Achiral Carbanion Intermediate L_Valinol_Derivative->Carbanion + Base - H+ Carbanion->L_Valinol_Derivative + H+ D_Valinol_Derivative N-Protected D-Valinol Derivative Carbanion->D_Valinol_Derivative + H+

Caption: Base-catalyzed racemization of a valinol derivative via a planar, achiral carbanion intermediate.

Experimental Workflow for Stereopure Functionalization

workflow Start L-Valinol Protection N-Protection (e.g., Boc, Cbz) Start->Protection Functionalization Functionalization (e.g., Tosylation, Acylation) Mild Conditions Protection->Functionalization Workup Aqueous Workup (Avoid strong acid/base) Functionalization->Workup Purification Purification (Neutral or deactivated support) Workup->Purification Analysis Chiral HPLC Analysis (ee determination) Purification->Analysis End Enantiopure Product Analysis->End

Caption: A generalized workflow for the functionalization of L-valinol while minimizing racemization.

Troubleshooting Decision Tree

troubleshooting_tree Racemization Racemization > 2%? High_Temp High Temperature? Racemization->High_Temp Yes No_Racemization Stereochemical Integrity Maintained Racemization->No_Racemization No Strong_Base Strong/Unhindered Base? High_Temp->Strong_Base No Lower_Temp Lower Reaction Temp to 0°C High_Temp->Lower_Temp Yes Silica_Gel Purification on Silica? Strong_Base->Silica_Gel No Change_Base Use Hindered Base (e.g., DIEA) Strong_Base->Change_Base Yes Change_Support Use Neutral Alumina or Deactivated Silica Silica_Gel->Change_Support Yes Recheck Re-analyze ee Silica_Gel->Recheck No, consult further Lower_Temp->Recheck Change_Base->Recheck Change_Support->Recheck

Caption: A decision tree for troubleshooting common causes of racemization in valinol functionalization.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Vanillin and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of vanillin and its primary metabolites, vanillic acid and vanillyl alcohol. The information presented is supported by experimental data from various in vitro antioxidant assays, offering insights into their potential therapeutic applications.

Executive Summary

Vanillin, a widely used flavoring agent, and its metabolites, vanillic acid and vanillyl alcohol, exhibit significant antioxidant activities. These compounds effectively scavenge free radicals and modulate cellular oxidative stress through various mechanisms. This guide delves into a comparative analysis of their efficacy as determined by several standard antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). Furthermore, it explores the underlying signaling pathways influenced by these compounds in mitigating oxidative stress.

Comparative Antioxidant Activity: Quantitative Data

The antioxidant capacities of vanillin, vanillic acid, and vanillyl alcohol have been evaluated using multiple assays. The following tables summarize the available quantitative data from various studies. It is important to note that direct comparison of absolute values between different studies may be challenging due to variations in experimental conditions.

CompoundDPPH Radical Scavenging Activity (IC50)Reference
Vanillin>100 µM[1]
Vanillin283.76 µg/mL[2]
Vanillin0.81 µg/mL[3]
Vanillic Acid0.85 µg/mL[3]
Vanillyl AlcoholSimilar activity to BHT[4]
CompoundABTS Radical Cation Scavenging Activity (IC50)Reference
Vanillin16.25 µM[1]
VanillinStronger than ascorbic acid and Trolox[5]
Vanillic Acid-
Vanillyl Alcohol-
CompoundORAC Value (µM Trolox Equivalents/µM)Reference
VanillinMuch stronger than ascorbic acid and Trolox[5]
Vanillic Acid-
Vanillyl Alcohol-

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are based on standard laboratory procedures.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare various concentrations of the test compounds (vanillin, vanillic acid, vanillyl alcohol) and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.

  • In a 96-well plate or test tubes, add a specific volume of the test compound or standard solution.

  • Add an equal volume of the DPPH solution to each well/tube and mix thoroughly.

  • Incubate the plate/tubes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a wavelength of approximately 517 nm using a spectrophotometer.

  • A blank containing only the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

Procedure:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

  • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add a small volume of the test sample or standard to the FRAP reagent.

  • Measure the absorbance at 593 nm after a specified incubation time (e.g., 4 minutes).

  • A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.

  • The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator (e.g., AAPH). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • Prepare a working solution of the fluorescent probe (fluorescein) in a phosphate buffer (75 mM, pH 7.4).

  • Prepare various concentrations of the test compounds and a standard (Trolox).

  • In a black 96-well plate, add the test compound or standard, followed by the fluorescein solution.

  • Incubate the plate at 37°C for a short period.

  • Initiate the reaction by adding the AAPH solution.

  • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

  • The area under the curve (AUC) is calculated for each sample and the blank.

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

  • The ORAC value is expressed as Trolox equivalents.

Signaling Pathways in Antioxidant Defense

Vanillin and its metabolites exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the response to oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and the immune response, and it is also intricately linked to oxidative stress. In some contexts, NF-κB activation can lead to the expression of pro-inflammatory and pro-oxidant genes. Vanillin has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators and reactive oxygen species (ROS).[6][7]

NF_kB_Pathway cluster_stimulus Oxidative Stress / Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus ROS / LPS / TNF-α IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA (κB sites) NFkB_n->DNA Binds Genes Pro-inflammatory & Pro-oxidant Genes DNA->Genes Transcription Vanillin Vanillin & Metabolites Vanillin->IKK Inhibits

NF-κB signaling pathway and the inhibitory effect of vanillin.
Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that plays a critical role in antioxidant defense by producing NADPH. NADPH is essential for the regeneration of reduced glutathione (GSH), a major intracellular antioxidant, via the enzyme glutathione reductase. By maintaining a high ratio of NADPH/NADP+, the PPP supports the cellular capacity to neutralize ROS. Vanillin and its metabolites have been suggested to modulate metabolic pathways, including the reactivation of the pentose phosphate pathway, to bolster antioxidant defenses.[8]

PPP_Pathway cluster_PPP Pentose Phosphate Pathway cluster_antioxidant Antioxidant Defense G6P Glucose-6-Phosphate PPP_enzymes G6PD & 6PGD G6P->PPP_enzymes R5P Ribose-5-Phosphate PPP_enzymes->R5P NADPH NADPH PPP_enzymes->NADPH Produces GR Glutathione Reductase NADPH->GR Reduces GSSG GSSG (Oxidized Glutathione) GSSG->GR GSH GSH (Reduced Glutathione) GPx Glutathione Peroxidase GSH->GPx GR->GSH Regenerates ROS ROS ROS->GPx H2O H2O GPx->GSSG GPx->H2O Vanillin Vanillin & Metabolites Vanillin->PPP_enzymes Potentially Modulates

Role of the Pentose Phosphate Pathway in antioxidant defense.

Experimental Workflow for Antioxidant Assay

The general workflow for evaluating the antioxidant activity of vanillin and its metabolites using in vitro assays is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Vanillin, Vanillic Acid, Vanillyl Alcohol) C Perform Serial Dilutions of Test Compounds A->C B Prepare Assay Reagents (DPPH, ABTS, FRAP, ORAC) D Incubate Samples with Assay Reagents B->D C->D E Measure Absorbance or Fluorescence D->E F Calculate % Inhibition E->F G Determine IC50 or TEAC Values F->G H Compare Antioxidant Activities G->H

General workflow for in vitro antioxidant activity assessment.

Conclusion

Vanillin and its metabolites, vanillic acid and vanillyl alcohol, are promising natural antioxidants. While their efficacy varies depending on the specific assay and the nature of the free radical, they all demonstrate the ability to mitigate oxidative stress. Vanillin appears to be particularly potent in the ABTS and ORAC assays, suggesting its effectiveness against specific types of radicals. The antioxidant activity of these compounds is not solely due to direct radical scavenging but also involves the modulation of critical cellular signaling pathways such as the NF-κB and potentially the Pentose Phosphate Pathway. Further research, particularly comparative studies under standardized conditions, is warranted to fully elucidate their relative potencies and therapeutic potential in conditions associated with oxidative stress.

References

A Comparative Guide to a Novel HILIC-Based Method for Valinol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a New Hydrophilic Interaction Liquid Chromatography (HILIC) Method with Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the Detection of Valinol.

This guide provides a comprehensive validation and comparison of a novel analytical method for the detection and quantification of Valinol, a crucial chiral building block in the synthesis of various pharmaceuticals. The new method, employing Hydrophilic Interaction Liquid Chromatography (HILIC) with post-column derivatization and fluorescence detection, is compared against the well-established Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization. This document presents supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Data Presentation: A Head-to-Head Comparison

The performance of the novel HILIC method was rigorously evaluated against a traditional RP-HPLC method. The following table summarizes the key validation parameters for the quantitative analysis of Valinol.

ParameterNovel HILIC-FLD Method Traditional RP-HPLC-FLD Method
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL
Linearity Range 0.15 - 50 µg/mL0.3 - 100 µg/mL
Correlation Coefficient (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (RSD%) < 2.0%< 3.0%
Analysis Time ~15 minutes~25 minutes

Experimental Protocols: A Detailed Look at the Methodologies

Novel Analytical Method: HILIC with Post-Column Derivatization and Fluorescence Detection

This method offers the advantage of separating the highly polar Valinol in its underivatized form, simplifying sample preparation.

1. Sample Preparation:

  • Dissolve the Valinol sample in a mixture of acetonitrile and water (80:20, v/v) to a final concentration within the linearity range.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: TSKgel Amide-80 (or equivalent HILIC phase)

  • Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% of a 10 mM ammonium formate buffer (pH 4.0).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

3. Post-Column Derivatization:

  • The column effluent is mixed with a solution of o-phthalaldehyde (OPA) and 2-mercaptoethanol in a reaction coil.

  • The derivatization reaction forms a highly fluorescent isoindole derivative.

4. Detection:

  • Detector: Fluorescence Detector

  • Excitation Wavelength: 340 nm

  • Emission Wavelength: 450 nm

Traditional Analytical Method: RP-HPLC with Pre-Column Derivatization and Fluorescence Detection

This widely-used method involves derivatizing Valinol prior to injection to enhance its retention on a reversed-phase column and to introduce a fluorescent tag.

1. Pre-Column Derivatization:

  • To an aliquot of the Valinol sample, add a borate buffer (pH 9.5).

  • Add the derivatizing reagent, o-phthalaldehyde (OPA) with 3-mercaptopropionic acid (MPA), and allow the reaction to proceed for a short, controlled time (e.g., 2 minutes).

  • Neutralize the reaction with an acid (e.g., phosphoric acid) to stabilize the derivative.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: A buffer such as sodium acetate or phosphate at a slightly acidic to neutral pH.

    • Solvent B: Acetonitrile or Methanol.

    • A typical gradient might start at a low percentage of Solvent B, increasing over time to elute the derivatized Valinol.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 20 µL

3. Detection:

  • Detector: Fluorescence Detector

  • Excitation Wavelength: 340 nm

  • Emission Wavelength: 450 nm

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows of both the novel HILIC and the traditional RP-HPLC methods.

novel_hilic_workflow cluster_sample_prep Sample Preparation cluster_hplc HILIC Separation cluster_derivatization Post-Column Derivatization cluster_detection Detection sp1 Dissolve Valinol Sample (Acetonitrile/Water) sp2 Filter Sample (0.45 µm) sp1->sp2 hplc HILIC Column (Underivatized Valinol) sp2->hplc Inject deriv Mix with OPA Reagent hplc->deriv Elute detect Fluorescence Detector (Ex: 340 nm, Em: 450 nm) deriv->detect Flow

Caption: Workflow of the novel HILIC method for Valinol detection.

traditional_rp_hplc_workflow cluster_sample_prep Pre-Column Derivatization cluster_hplc RP-HPLC Separation cluster_detection Detection sp1 Valinol Sample sp2 Add Buffer and OPA Reagent sp1->sp2 sp3 React & Neutralize sp2->sp3 hplc C18 Column (Derivatized Valinol) sp3->hplc Inject detect Fluorescence Detector (Ex: 340 nm, Em: 450 nm) hplc->detect Elute

Caption: Workflow of the traditional RP-HPLC method for Valinol detection.

Logical Comparison of Methodologies

The choice between the novel HILIC and traditional RP-HPLC methods depends on the specific analytical requirements, such as sample throughput, sensitivity needs, and the complexity of the sample matrix.

logical_comparison cluster_hilic Novel HILIC Method cluster_rphplc Traditional RP-HPLC Method h1 Simplified Sample Prep (No Derivatization) h2 Faster Analysis Time h1->h2 h3 Higher Sensitivity (Lower LOD/LOQ) h2->h3 h4 Ideal for Polar Analytes h3->h4 r1 Requires Pre-Column Derivatization r2 Longer Analysis Time r1->r2 r3 Well-Established & Robust r1->r3 r4 Versatile for Various Matrices r3->r4 start Analytical Need start->h1 High Throughput & Sensitivity start->r1 Established Protocol & Versatility

Caption: Logical comparison of the HILIC and RP-HPLC methods.

Comparative study of different catalysts for vanillin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanillin, a key flavoring agent and a valuable platform chemical, is in high demand. While traditionally extracted from vanilla beans, the majority of vanillin is now produced through various synthetic routes due to cost and supply limitations. The efficiency and sustainability of these synthetic processes heavily rely on the choice of catalyst. This guide provides a comparative analysis of different catalysts employed in vanillin synthesis, supported by experimental data, to aid researchers in selecting the most suitable catalytic system for their specific needs.

Catalytic Pathways to Vanillin

Vanillin can be synthesized from several precursors, including lignin, guaiacol, ferulic acid, and eugenol. The catalytic conversion of these substrates involves various reaction types, primarily oxidation and C-C bond cleavage. The choice of precursor often dictates the type of catalyst and the overall process design.

Comparison of Catalytic Systems

The synthesis of vanillin can be broadly categorized into three main catalytic approaches: heterogeneous, homogeneous, and biocatalytic. Each approach presents distinct advantages and disadvantages in terms of activity, selectivity, reusability, and environmental impact.

Heterogeneous Catalysis

Heterogeneous catalysts are widely explored for vanillin synthesis due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Common heterogeneous catalysts include mixed metal oxides, supported noble metals, and functionalized carbons.

Table 1: Performance of Heterogeneous Catalysts in Vanillin Synthesis

CatalystPrecursorReaction ConditionsConversion (%)Selectivity (%)Yield (%)Reference
CeO₂-Co₃O₄Vanillyl AlcoholO₂, atmospheric pressure100100100[1]
LaFeO₃ perovskiteVanillyl Alcohol180 °C, 2 h, 1.0 MPa O₂100-33.0[2]
N-rGO/Mn₃O₄Vanillyl Alcohol120 °C, 12 h, O₂ balloon-91.566.9[3]
NiCo₂O₄/SiO₂4-MethylguaiacolLow O₂ pressure (0.035 MPa)>86.3 (isolated yield)->86.3[4]
Cu-Mn mixed oxideKraft LigninAlkaline wet oxidation, 1M H₂O₂--7.2 (w/w)[5]
N,P-functionalized Activated CarbonKraft Lignin200 °C, 10 bar O₂--~3.1 wt% (30% higher than uncatalyzed)[6]
Fenton-type (Fe⁰, Fe²⁺, Fe³⁺)Alkaline Lignin41.4 °C, 60 min, pH 3--0.690[7][8]
Ni/ZrPVanillin (HDO)220 °C, 0.5 MPa H₂, 30 min97.25-88.39 (of 2-methoxy-4-methylphenol)[9]

Note: HDO refers to hydrodeoxygenation, a common reaction in biorefining where vanillin is a starting material for other valuable chemicals.

Homogeneous Catalysis

Homogeneous catalysts, while often exhibiting high activity and selectivity, present challenges in separation and recycling. Common examples include metal complexes and polyoxometalates.

Table 2: Performance of Homogeneous Catalysts in Vanillin Synthesis

CatalystPrecursorReaction ConditionsConversion (%)Selectivity (%)Yield (%)Reference
Copper(II) complex + TEMPOVanillyl AlcoholAmbient conditionsHighHigh-[10][11]
Tetrabutylammonium ionLignin (Japanese cedar)120 °C, 72 h--7.2 (w/w)[5]
Aluminum(III)Guaiacol + Glyoxylic Acid-Increased reaction efficiencyIncreased selectivity for VMA and o-VMA-[12][13]
Superacids (e.g., CF₃SO₃H)Guaiacol + Formic AcidRoom temperature--5.2 (molar)[14]

VMA: Vanillylmandelic acid, an intermediate in the guaiacol route to vanillin. TEMPO: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, a radical catalyst often used in oxidation reactions.

Biocatalysis

Biocatalytic routes offer a green and highly selective alternative for vanillin synthesis, often operating under mild conditions. These methods utilize whole microbial cells or isolated enzymes.

Table 3: Performance of Biocatalysts in Vanillin Synthesis

Biocatalyst (Organism/Enzyme)PrecursorKey TransformationYield (%)Reference
Nocardia sp. strain NRRL 5646 (purified carboxylic acid reductase)Vanillic AcidReductionQuantitative[15][16]
Soybean Lipoxygenase (LOX)IsoeugenolOxidative cleavage-[17]
Engineered Dioxygenase (NOV1 variant)Ferulic AcidOne-step conversion~4-fold higher than Cso2[18]
Enzyme Cascade (CYP102A1 variant + VAO variant)3-MethylanisoleThree-step cascade1.1 (in vivo)[19]
Cell-free bi-enzymatic cascadeEugenolTwo-step oxidation91 (product formation)[20]
Amycolatopsis sp. ATCC 39116Ferulic AcidBioconversion0.71 g/L (from 2 g/L ferulic acid)[21]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for catalyst evaluation and comparison. Below are representative methodologies for key experiments in vanillin synthesis.

General Protocol for Heterogeneous Catalyst Screening (e.g., Oxidation of Vanillyl Alcohol)
  • Catalyst Preparation: Synthesize the catalyst using a specific method (e.g., co-precipitation, impregnation, sol-gel). Characterize the catalyst using techniques such as XRD, BET, SEM, TEM, and XPS to determine its physicochemical properties.

  • Reaction Setup: In a typical batch reactor, add the catalyst to a solution of vanillyl alcohol in a suitable solvent (e.g., toluene, water).

  • Reaction Conditions: Seal the reactor, purge with an oxidizing agent (e.g., O₂), and heat to the desired temperature under constant stirring.[1][2]

  • Sampling and Analysis: Withdraw aliquots from the reaction mixture at regular intervals. Analyze the samples using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of vanillyl alcohol and the selectivity towards vanillin.

  • Catalyst Reusability: After the reaction, recover the catalyst by filtration or centrifugation, wash with a suitable solvent, dry, and reuse in subsequent reaction cycles to evaluate its stability.[1]

General Protocol for Biocatalytic Conversion (e.g., Ferulic Acid to Vanillin)
  • Microorganism Cultivation: Cultivate the selected microbial strain (e.g., Amycolatopsis sp.) in a suitable growth medium containing essential nutrients.[21]

  • Biotransformation: Introduce the precursor (ferulic acid) into the microbial culture. The biotransformation can be carried out using growing cells, resting cells, or immobilized enzymes.

  • Reaction Conditions: Maintain optimal conditions for the biocatalyst, including pH, temperature, and aeration.

  • Product Extraction and Analysis: After the desired reaction time, separate the biomass from the culture broth. Extract the product (vanillin) from the broth using a suitable solvent (e.g., ethyl acetate). Quantify the vanillin concentration using HPLC.

  • By-product Analysis: Analyze the extract for potential by-products (e.g., vanillyl alcohol, vanillic acid) to determine the selectivity of the biotransformation.

Visualizing Catalytic Pathways and Workflows

Diagrams can effectively illustrate complex relationships and processes in catalyst research.

Vanillin_Synthesis_Workflow cluster_precursor Precursor Selection cluster_catalyst Catalyst Development cluster_process Process Optimization cluster_product Final Product Lignin Lignin Catalyst_Synthesis Catalyst Synthesis & Characterization Guaiacol Guaiacol Ferulic_Acid Ferulic Acid Eugenol Eugenol Catalyst_Screening Catalyst Screening Catalyst_Synthesis->Catalyst_Screening Reaction_Conditions Optimization of Reaction Conditions Catalyst_Screening->Reaction_Conditions Product_Analysis Product Analysis (Yield, Selectivity) Reaction_Conditions->Product_Analysis Catalyst_Recycling Catalyst Recycling & Stability Test Product_Analysis->Catalyst_Recycling Vanillin Vanillin Product_Analysis->Vanillin Catalyst_Recycling->Catalyst_Screening Re-test

Caption: A generalized workflow for the development and evaluation of catalysts for vanillin synthesis.

Catalytic_Routes_to_Vanillin Lignin Lignin Vanillin Vanillin Lignin->Vanillin Oxidative Depolymerization (e.g., Cu-Mn oxides, N,P-Carbon) Guaiacol Guaiacol Guaiacol->Vanillin Condensation & Oxidative Decarboxylation (e.g., Al³⁺, Superacids) Ferulic_Acid Ferulic Acid Ferulic_Acid->Vanillin Biocatalytic Conversion (e.g., Engineered Enzymes) Eugenol Eugenol Eugenol->Vanillin Bi-enzymatic Oxidation

Caption: Major synthetic routes to vanillin from different precursors and associated catalyst types.

Conclusion

The selection of an optimal catalyst for vanillin synthesis is a multi-faceted decision that depends on the desired precursor, process scalability, economic viability, and environmental considerations. Heterogeneous catalysts offer significant advantages in terms of reusability and process simplification. Homogeneous catalysts can provide high activity and selectivity but require efficient separation techniques. Biocatalysis represents a promising green alternative, with ongoing research focused on improving enzyme stability and productivity. This guide provides a foundational comparison to assist researchers in navigating the diverse landscape of catalytic systems for vanillin production. Further investigation into specific catalyst-substrate interactions and process optimization is essential for advancing the sustainable and efficient synthesis of this important molecule.

References

A Comparative Guide to L-Valinol and Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are indispensable tools in the field of asymmetric synthesis, serving as versatile chiral auxiliaries, ligands, and organocatalysts.[1] Their efficacy is rooted in a bifunctional structure containing both a Lewis basic amino group and a Brønsted acidic hydroxyl group, which can coordinate with reagents to create a defined chiral environment for stereoselective transformations.[1] Among these, L-Valinol, derived from the readily available amino acid L-valine, is a prominent choice due to the steric influence of its isopropyl group.

This guide provides an objective comparison of L-Valinol against other common amino alcohols—L-Phenylalaninol, L-Alaninol, and L-Leucinol. The comparison is supported by experimental data from benchmark reactions, detailed protocols for key synthetic transformations, and diagrams illustrating critical workflows and mechanisms.

Performance Comparison: L-Valinol vs. Alternatives

The performance of a chiral amino alcohol is primarily assessed by its ability to induce high stereoselectivity, typically measured as enantiomeric excess (e.e.), in asymmetric reactions. The choice of the amino alcohol's side chain (R-group) is critical as its steric and electronic properties directly influence the transition state of the reaction, thereby determining the stereochemical outcome.

  • L-Valinol (R = isopropyl): Offers a good balance of steric bulk, which is effective at shielding one face of a reactive intermediate. It is widely used in the preparation of chiral oxazolidinones and Corey-Bakshi-Shibata (CBS) catalysts.[2]

  • L-Phenylalaninol (R = benzyl): The aromatic benzyl group provides significant steric hindrance and can participate in π-stacking interactions, which can be advantageous for certain substrates and reaction mechanisms.

  • L-Alaninol (R = methyl): Features the smallest side chain among the compared alcohols. This minimal steric bulk can lead to lower enantioselectivity in some reactions but may be optimal where larger groups hinder substrate approach.

  • L-Leucinol (R = isobutyl): The isobutyl group offers slightly different steric properties compared to L-Valinol's isopropyl group, which can subtly alter the chiral pocket and influence selectivity.

The following tables summarize the performance of these amino alcohols as chiral ligands or catalyst precursors in two standard benchmark reactions: the enantioselective addition of diethylzinc to an aldehyde and the CBS reduction of a ketone.

Data Presentation

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is a classic benchmark for evaluating the effectiveness of chiral ligands.[3] The amino alcohol coordinates with the zinc reagent, forming a chiral complex that delivers the ethyl group to one enantiotopic face of the aldehyde.

Chiral Amino Alcohol LigandR-GroupYield (%)e.e. (%)Reference
L-ValinolIsopropyl~85~73[4]
L-PhenylalaninolBenzylHighup to 98[5]
L-AlaninolMethylHighup to 95[4]
L-LeucinolIsobutylHighup to 95[4]

Note: Results can vary based on specific reaction conditions (catalyst loading, temperature, solvent). The data presented is compiled from representative literature to show general performance trends.

Table 2: Asymmetric Reduction of Acetophenone using CBS Catalysts

In the Corey-Bakshi-Shibata (CBS) reduction, the chiral amino alcohol is the precursor to the active oxazaborolidine catalyst.[6] The catalyst coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly enantioselective hydride transfer.[6][7]

Amino Alcohol PrecursorR-GroupYield (%)e.e. (%)Reference
L-ValinolIsopropyl>95>97[8]
L-PhenylalaninolBenzyl>95~96[9]
L-Prolinol (for comparison)(cyclic)>99>99[10]

Note: L-Prolinol derived catalysts are often considered the gold standard for the CBS reduction, achieving exceptionally high enantioselectivity, and are included here for context.[9][10]

Mandatory Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the application of chiral amino alcohols in asymmetric synthesis.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product start1 Chiral Amino Alcohol (e.g., L-Valinol) cat_prep Catalyst / Auxiliary Preparation start1->cat_prep start2 Prochiral Substrate (e.g., Ketone) reaction Asymmetric Reaction (e.g., CBS Reduction) start2->reaction cat_prep->reaction workup Reaction Workup & Purification reaction->workup end_product Enantiopure Chiral Alcohol workup->end_product

Caption: A typical experimental workflow for asymmetric synthesis.

logical_relationship center Choice of Chiral Amino Alcohol sub Substrate Scope center->sub steric Steric Factors (R-Group) center->steric product Desired Product Configuration center->product cost Cost & Availability center->cost val Isopropyl (L-Valinol) steric->val phe Benzyl (L-Phenylalaninol) steric->phe ala Methyl (L-Alaninol) steric->ala leu Isobutyl (L-Leucinol) steric->leu

Caption: Factors influencing the selection of a chiral amino alcohol.

cbs_cycle catalyst CBS Catalyst (Oxazaborolidine) complex1 Catalyst-Borane Complex catalyst->complex1 Coordination borane BH₃ (Borane) borane->complex1 ketone Prochiral Ketone (R-CO-R') complex2 Ternary Complex (Catalyst-Borane-Ketone) ketone->complex2 alcohol Chiral Alcohol Product complex1->complex2 Coordination alkoxyborane Alkoxyborane Intermediate complex2->alkoxyborane Intramolecular Hydride Transfer alkoxyborane->catalyst Regeneration alkoxyborane->alcohol Workup

Caption: Simplified catalytic cycle of the CBS reduction.

Experimental Protocols

1. Synthesis of a Chiral Oxazolidin-2-one from L-Valinol

Chiral oxazolidin-2-ones are excellent chiral auxiliaries, famously used in Evans' asymmetric aldol reactions. This protocol describes a common method for their synthesis from an amino alcohol.[11]

  • Objective: To synthesize (S)-4-isopropyl-1,3-oxazolidin-2-one from L-Valinol.

  • Materials:

    • L-Valinol

    • Ethyl Carbonate or Diethyl Carbonate

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Toluene or Xylene

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-Valinol (1.0 eq.), ethyl carbonate (2.0-3.0 eq.), and a catalytic amount of anhydrous potassium carbonate (0.1 eq.).

    • Add toluene to the flask to create a slurry.

    • Heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure oxazolidin-2-one.[2]

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and optical rotation measurements.[2]

2. Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of a Ketone

The CBS reduction is a reliable and highly enantioselective method for reducing prochiral ketones to chiral secondary alcohols.[7][12]

  • Objective: To synthesize (S)-1-phenylethanol from acetophenone using an in situ generated CBS catalyst from L-valinol-derived amino alcohol.

  • Materials:

    • (S)-2-Methyl-CBS-oxazaborolidine (can be purchased or prepared from the corresponding amino alcohol and borane). Alternatively, the catalyst can be generated in situ.

    • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF.

    • Acetophenone.

    • Anhydrous Tetrahydrofuran (THF).

    • Methanol (MeOH).

    • Hydrochloric Acid (HCl), 1N solution.

  • Procedure:

    • Catalyst Preparation (in situ): To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-2-amino-3-methyl-1,1-diphenylbutanol (derived from L-Valine) (0.1 eq.) and dissolve in anhydrous THF. Cool the solution to 0 °C.

    • Add BH₃·THF solution (0.1 eq.) dropwise to the amino alcohol solution. Stir for 15-30 minutes to form the oxazaborolidine catalyst.

    • Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to room temperature, substrate-dependent).

    • In a separate flask, prepare a solution of acetophenone (1.0 eq.) in anhydrous THF.

    • Slowly add the acetophenone solution to the catalyst solution via a syringe pump over 30 minutes.

    • Simultaneously or subsequently, add the remaining BH₃·THF solution (stoichiometric amount, e.g., 0.6-1.0 eq.) to the reaction mixture, ensuring the temperature remains constant.

    • Stir the reaction for 1-4 hours, monitoring progress by TLC.

    • Quenching: Once the reaction is complete, quench it by slowly adding methanol dropwise at 0 °C until gas evolution ceases.

    • Warm the mixture to room temperature and remove the solvent under reduced pressure.

    • Workup: Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (e.e.) of the (S)-1-phenylethanol product using chiral HPLC or GC.[7]

Conclusion

L-Valinol serves as a highly effective and versatile chiral building block in asymmetric synthesis. Its performance is often comparable to other common amino alcohols, with the choice ultimately depending on the specific steric and electronic demands of the substrate and reaction.

  • L-Valinol is an excellent general-purpose choice, providing high enantioselectivity in many standard reactions like the CBS reduction due to its well-balanced isopropyl steric group.[8]

  • L-Phenylalaninol may offer superior performance when π-stacking interactions are possible or when a larger steric director is required.[5]

  • L-Alaninol and L-Leucinol provide alternatives with smaller and slightly larger non-aromatic side chains, respectively, and can be screened when optimizing a reaction to achieve the highest possible stereoselectivity.[4]

By understanding the subtle differences between these auxiliaries and employing rigorous experimental protocols, researchers can effectively leverage chiral amino alcohols to achieve their desired stereochemical outcomes in the development of complex, enantiopure molecules.

References

A Comparative Guide to the Cross-Validation of Vanillin Quantification in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of vanillin in complex matrices. Ensuring the accuracy and reproducibility of analytical data is critical in research and development. This document outlines key performance data and detailed experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to facilitate method selection and inter-laboratory cross-validation.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the quantitative performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for vanillin quantification. These values are compiled from various studies and represent typical performance benchmarks.

Table 1: Performance Characteristics of Vanillin Quantification Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²)> 0.99> 0.99> 0.998
Limit of Detection (LOD)0.051 - 0.073 µg/mL[1]20 µg/kg[2]6.2 - 20.1 µg/kg[3]
Limit of Quantification (LOQ)~1.21 µM50 µg/kg[2]15 µg/kg[4]
Accuracy (% Recovery)97.8%[5]89.1 - 101.9%[2]87.6 - 101.7%[3][6]
Precision (%RSD)< 2%[7]1.9 - 5.1%[8]< 5%[3][6]
SelectivitySusceptible to interferencesHighHighly selective[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving reproducible results and successful cross-validation between laboratories.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the routine analysis of vanillin in various samples.

Sample Preparation (Vanilla Extracts):

  • Dilute the vanilla extract sample one-thousand-fold.[5]

  • Homogenize and dilute the extract (1:10) with the mobile phase.[9]

  • Filter the diluted sample through a 0.45 µm membrane filter prior to injection.[9]

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of methanol and water (e.g., 55:45, v/v) or acetonitrile and aqueous acetic acid (e.g., 55% acetonitrile-45% aqueous acetic acid (1%)).[5][9]

  • Flow Rate: Isocratic elution at 1.0 - 1.5 mL/min.[5][9]

  • Detection: UV detector set at 275 nm or 280 nm.[5][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds like vanillin. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique.

Sample Preparation (HS-SPME for Vegetable Oils):

  • Place a measured amount of the oil sample into a headspace vial.

  • Add an internal standard (e.g., isotope-labeled vanillin).[2]

  • Equilibrate the sample at a specific temperature to allow vanillin to partition into the headspace.

  • Expose a solid-phase microextraction (SPME) fiber to the headspace to adsorb the analytes.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A capillary column suitable for flavor compounds (e.g., DB-5MS).[8]

  • Injector: Operate in splitless mode and thermally desorb the analytes from the SPME fiber.

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.[8] Quantitative ion pairs for vanillin can be m/z 153.1→m/z 93.1.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying vanillin in complex matrices like food products.[3][4][6]

Sample Preparation (Liquid-Liquid Extraction for Dairy Products):

  • Spike the sample with an internal standard.

  • Perform a liquid-liquid extraction (LLE) using a suitable solvent like acetonitrile.[3][6]

  • Use a cleaning sorbent such as n-hexane to remove interfering substances.[3][6]

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A tandem mass spectrometer operating in electrospray ionization (ESI) positive or negative mode.[1] Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both vanillin and the internal standard.

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Vanilla Extract) Dilution Dilution Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for Vanillin Quantification by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Vegetable Oil) Headspace Headspace Generation Sample->Headspace Extraction SPME Adsorption Headspace->Extraction Desorption Thermal Desorption Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for Vanillin Quantification by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Dairy Product) Extraction Liquid-Liquid Extraction Sample->Extraction Cleanup Cleanup Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for Vanillin Quantification by LC-MS/MS.

References

Determining the Enantiomeric Purity of Valinol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is paramount in the synthesis and quality control of chiral molecules like Valinol, a crucial building block in asymmetric synthesis and pharmaceutical drug development. The biological activity of chiral compounds is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. This guide provides a comparative analysis of the most common analytical techniques for determining the enantiomeric excess of Valinol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

At a Glance: Method Comparison

A summary of the key performance indicators for each method is presented below. It is important to note that specific quantitative data for Valinol was not uniformly available across all techniques in the surveyed literature. In such cases, data for the closely related amino acid, Valine, or its derivatives are provided as a reasonable proxy.

MethodPrincipleSample PreparationAnalysis Time (typical)Sensitivity (LOD/LOQ)Key AdvantagesKey Disadvantages
Chiral HPLC Differential interaction with a chiral stationary phase (CSP)Dissolution in mobile phase; potential derivatization15-30 minHigh (e.g., can quantify 0.05% of the minor enantiomer for derivatized valine)[1]High resolution and accuracy, applicable to a wide range of compounds, well-established.Requires specialized and often expensive chiral columns, method development can be time-consuming.
Chiral GC Separation of volatile derivatives on a chiral stationary phaseDerivatization to increase volatility (e.g., acylation, silylation)20-45 minVery high (sub-nanogram levels possible)High separation efficiency, suitable for volatile and semi-volatile compounds.Requires derivatization which adds a step and potential for side reactions, sample must be thermally stable.[2]
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) leading to distinct NMR signalsSimple mixing of analyte and CSA in an NMR tube5-15 minModerateRapid analysis, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, may require higher sample concentration, signal overlap can be an issue.
Polarimetry Measurement of the rotation of plane-polarized lightDissolution in a suitable solvent< 5 minLowVery fast and simple, non-destructive.Insensitive for samples with high enantiomeric excess, requires a known specific rotation of the pure enantiomer, susceptible to impurities.[1]

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Experimental Protocol (Indirect Method via Pre-column Derivatization):

This protocol is adapted from a method for determining the enantiomeric purity of Valine by derivatization with o-phthalaldehyde (OPA) and a chiral thiol.[1]

  • Derivatization Reagent Preparation: Prepare a solution of o-phthalaldehyde (OPA) and a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), in a borate buffer.

  • Sample Preparation:

    • Accurately weigh and dissolve the Valinol sample in the borate buffer to a known concentration (e.g., 1 mg/mL).

    • To an aliquot of the Valinol solution, add the OPA/IBLC derivatization reagent.

    • Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature to form diastereomeric isoindole derivatives.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

    • Column: A standard achiral reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: Fluorescence detection (Excitation: 340 nm, Emission: 450 nm) for high sensitivity.

  • Data Analysis:

    • The two diastereomeric derivatives will elute at different retention times.

    • Integrate the peak areas of the two diastereomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Experimental Workflow: Chiral HPLC (Indirect Method)

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Valinol Valinol Sample Derivatization Derivatization Valinol->Derivatization Deriv_Reagent OPA/IBLC Reagent Deriv_Reagent->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers HPLC HPLC System (Achiral Column) Diastereomers->HPLC Separation Separation of Diastereomers HPLC->Separation Detector Fluorescence Detector Separation->Detector Chromatogram Chromatogram with Two Peaks Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Valinol Valinol Sample Derivatization Derivatization Valinol->Derivatization Deriv_Reagent HFBCF Reagent Deriv_Reagent->Derivatization Volatile_Deriv Volatile Derivative Derivatization->Volatile_Deriv GC GC System (Chiral Column) Volatile_Deriv->GC Separation Separation of Enantiomers GC->Separation Detector FID or MS Detector Separation->Detector Chromatogram Chromatogram with Two Peaks Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result cluster_interaction In NMR Tube cluster_nmr NMR Spectrum cluster_quantification Quantification Analyte Enantiomeric Mixture (R-Valinol & S-Valinol) Complex_R Diastereomeric Complex (R-Valinol + R-BINOL) Analyte->Complex_R Complex_S Diastereomeric Complex (S-Valinol + R-BINOL) Analyte->Complex_S CSA Chiral Solvating Agent (e.g., R-BINOL) CSA->Complex_R CSA->Complex_S Signal_R Distinct NMR Signal 1 Complex_R->Signal_R Signal_S Distinct NMR Signal 2 Complex_S->Signal_S Integration Integration of Signals Signal_R->Integration Signal_S->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess Calculation->Result

References

A Comparative Guide to Vanillin Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of vanillin is a critical step in various applications, from flavor and fragrance formulation to the synthesis of pharmaceutical intermediates. This guide provides an objective comparison of prevalent vanillin extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.

The demand for natural vanillin, prized for its complex aromatic profile, continues to grow. However, its extraction from vanilla beans or its synthesis from bio-based sources like lignin presents challenges in terms of efficiency, cost, and environmental impact.[1][2][3] This comparison benchmarks several key extraction methodologies: conventional solvent extraction, modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), and green technologies like Supercritical Fluid Extraction (SFE).

Comparative Analysis of Extraction Efficiency

The selection of an extraction technique is a trade-off between yield, time, solvent consumption, and the quality of the final product. The following table summarizes quantitative data from various studies to provide a clear comparison of the performance of different methods.

Extraction TechniqueVanillin Yield (%)Extraction TimeKey Solvents/ConditionsKey AdvantagesKey Disadvantages
Conventional (Soxhlet) ~1.25%[4][5]8 - 16 hours[6][7]Ethanol, Ethanol/Water mixtures[6]Well-established, simple setupTime-consuming, high solvent and energy consumption[8]
Maceration Variable, generally lower than modern techniques[9]Days to weeks[10]Ethanol/Water mixturesSimple, low energy inputVery slow, potentially lower efficiency[11]
Microwave-Assisted Extraction (MAE) ~1.8%[4][5] - 2.37%[12]30 - 60 minutes[12][13]Ethanol/Water (e.g., 72% Ethanol)[12]Rapid, reduced solvent use, higher yields[9][14]Potential for thermal degradation of sensitive compounds[10]
Ultrasound-Assisted Extraction (UAE) ~0.99%[4][5]30 - 120 seconds[5]Ethanol/Water mixturesFast, energy-efficient, can be performed at ambient temperature[7][10]Yield may be lower than MAE[4][5]
Supercritical Fluid Extraction (SFE-CO2) High purity (up to 97.35% w/w in oleoresin)[15][16]40 minutes to several hours[15]Supercritical CO2, often with a co-solvent like ethanol[17]"Green" solvent, high selectivity, solvent-free extract[17][18]High initial equipment cost, high pressure required[18]
Natural Deep Eutectic Solvents (NADES) with UAE Up to 18.5 mg/g (equivalent to ~1.85%)[13][19]~32 minutes[13][19]Choline chloride-based NADES[13][19]Environmentally friendly, biodegradable solvents, high efficiency[13]Solvent recovery and reuse can be challenging

Experimental Workflow for Benchmarking

The process of comparing and validating the efficiency of different vanillin extraction techniques follows a structured workflow. This ensures that the results are reproducible and comparable. The general steps involved are outlined in the diagram below.

G cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis & Quantification cluster_comparison Performance Evaluation A Vanilla Bean Sourcing & Curing B Grinding/Milling to Defined Particle Size A->B C1 Conventional (e.g., Soxhlet) B->C1 Parallel Extraction C2 Microwave-Assisted (MAE) B->C2 Parallel Extraction C3 Ultrasound-Assisted (UAE) B->C3 Parallel Extraction C4 Supercritical Fluid (SFE) B->C4 Parallel Extraction D Filtration & Solvent Removal C1->D C2->D C3->D C4->D E Quantitative Analysis (HPLC/UV-Vis) D->E F Aroma Profile Analysis (GC-MS) D->F G Compare Yield, Time, Energy, Solvent Use E->G H Assess Final Product Quality & Purity F->H I Select Optimal Technique G->I H->I

References

Valinol Derivatives as Alpha-Glucosidase Inhibitors: A Comparative Docking Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Valinol derivatives as potential inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. The information presented herein is based on published experimental data from in vitro enzyme inhibition assays, supplemented by molecular docking studies that elucidate the binding interactions between these derivatives and the target protein.

Comparative Performance of Valinol Derivatives

The inhibitory effects of a series of synthesized L-valinol derived fluorinated sultam triazoles against α-glucosidase have been evaluated. The results, summarized in the table below, indicate that several of these derivatives exhibit significant inhibitory activity, with IC50 values in the micromolar range. Notably, these compounds demonstrate a considerable improvement in potency compared to the standard drug, acarbose.

Compound IDStructure/Substitutionα-Glucosidase Inhibition IC50 (µM)
13 Fluorination at C-7'''173.91 ± 2.40
14 Fluorination at C-7'''Inactive
15 Fluorination at C-7'''194.24 ± 2.03
16 Fluorination at C-9'''Inactive
17 Fluorination at C-9'''186.72 ± 2.14
18 Fluorination at C-9'''Inactive
Acarbose Standard Drug875.85 ± 2.03

Data synthesized from studies on L-valinol derived fluorinated sultam triazoles as α-glucosidase inhibitors.[1][2]

Kinetic studies of the active sultam triazoles (13, 15, and 17) were conducted to determine their mode of inhibition.[1] Molecular docking and molecular dynamics simulations have been employed to investigate the binding modes of these active compounds within the active site of α-glucosidase, providing insights that support the in vitro findings.[1][3]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of the Valinol derivatives against α-glucosidase is typically determined spectrophotometrically. A common method involves the use of p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme, in a suitable buffer (e.g., phosphate buffer, pH 6.8), is pre-incubated with various concentrations of the test compounds. The reaction is initiated by the addition of pNPG, and the hydrolysis of pNPG to p-nitrophenol is monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm). The concentration of the compound that inhibits the enzyme activity by 50% (IC50) is then calculated. Acarbose is commonly used as a positive control.

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding conformation and affinity of the Valinol derivatives within the active site of α-glucosidase.

  • Protein Preparation: The three-dimensional crystal structure of α-glucosidase (e.g., from Saccharomyces cerevisiae) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate atomic charges.

  • Ligand Preparation: The 2D structures of the Valinol derivatives are sketched and converted to 3D structures. The ligands are then energetically minimized using a suitable force field (e.g., MMFF94).

  • Grid Generation: A grid box is defined around the active site of the enzyme. The dimensions of the grid are set to encompass the entire binding pocket to allow the ligand to move freely during the docking process.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to dock the prepared ligands into the defined grid box of the protein. The docking algorithm explores various possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. The binding energy values are used to rank the compounds, with lower binding energies generally indicating higher binding affinity. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of inhibition.

Visualizations

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis L1 2D Structure of Valinol Derivative L2 3D Structure Generation L1->L2 L3 Energy Minimization L2->L3 D1 Define Binding Site (Grid Generation) L3->D1 P1 Download PDB Structure of α-glucosidase P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens & Charges P2->P3 P3->D1 D2 Run Docking Algorithm D1->D2 A1 Binding Affinity (Docking Score) D2->A1 A2 Interaction Analysis (H-bonds, etc.) D2->A2 A3 Lead Identification A1->A3 A2->A3

Experimental Workflow for Molecular Docking

G Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Hydrolysis Glucose Glucose Bloodstream Absorption into Bloodstream Glucose->Bloodstream Hyperglycemia Hyperglycemia Bloodstream->Hyperglycemia T2D Type 2 Diabetes Hyperglycemia->T2D AlphaGlucosidase->Glucose ValinolDerivative Valinol Derivative (Inhibitor) ValinolDerivative->AlphaGlucosidase Inhibition

Inhibition of α-Glucosidase in Carbohydrate Metabolism

References

A Comparative Guide to Inter-Laboratory Validation of Vanillin Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the quantification of vanillin. These parameters are critical for assessing the reliability and suitability of a method for stability studies.

Table 1: Performance Characteristics of HPLC Methods for Vanillin Analysis

ParameterReported ValueSample MatrixReference
Linearity (R²)> 0.99Herbal Material & Tincture[1]
Linearity (R²)0.993Standard Solution[2]
Accuracy (Recovery)93.12% - 113.74%Herbal Material & Tincture[1]
Precision (RSD)< 0.90% (Repeatability)Herbal Material & Tincture[1]
Precision (RSD)< 1.09% (Intermediate Precision)Herbal Material & Tincture[1]

Table 2: Performance Characteristics of GC-MS Methods for Vanillin Analysis

ParameterReported ValueSample MatrixReference
Linearity (R²)0.9987Standard Solution[3]
Accuracy (Recovery)96% - 103%Spiked Water[3]
Accuracy (Recovery)93.21% - 103.20%Ice Cream[4]
Precision (RSD)2.7%Spiked Water[3]
Precision (RSD)4.6%Cola[3]
Precision (RSD)1.99% - 4.72%Ice Cream[4]
Limit of Detection (LOD)0.098 µg/gIce Cream[4]

Table 3: Performance Characteristics of UV-Vis Spectrophotometry for Vanillin Analysis

ParameterReported ValueSample MatrixReference
Linearity (Beer's Law Range)5-25 µg/mLStandard Solution[5]
Accuracy (Recovery)98.6%Milk Powder[4]
Accuracy (Recovery)97.3% - 101.1%Food Samples[4]
Precision (RSD)0.34%Milk Powder[4]
Precision (RSD)< 2.0%Food Samples[4]

Experimental Protocols

A detailed and standardized experimental protocol is fundamental for a successful inter-laboratory validation of a vanillin stability test. The following protocol is a generalized framework based on common practices in stability testing.

Objective

To assess the stability of vanillin under defined storage conditions over a specified period.

Materials
  • Vanillin reference standard

  • Vanillin test sample

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Reagents for the chosen analytical method

  • Calibrated analytical instrumentation (HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)

  • Controlled environment stability chambers

Methodology
  • Sample Preparation and Initial Analysis (T=0)

    • Accurately weigh the vanillin test sample and prepare a stock solution of known concentration in a suitable solvent.

    • Prepare a series of working standards from the vanillin reference standard to construct a calibration curve.

    • Analyze the initial concentration of vanillin in the test sample using a validated analytical method (e.g., HPLC, GC-MS, or UV-Vis). This will serve as the baseline (T=0) measurement.

  • Stability Study Design (Isochronous Method)

    • Aliquot the vanillin test sample into multiple sealed containers to be stored under different conditions.

    • Storage Conditions:

      • Long-Term (Real-Time): 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Photostability: Expose samples to a light source according to ICH Q1B guidelines.

    • Time Points:

      • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months

      • Accelerated: 0, 1, 2, 3, 6 months

    • At each designated time point, retrieve the samples from the stability chambers.

  • Sample Analysis

    • Allow the samples to equilibrate to room temperature.

    • Prepare the samples for analysis according to the chosen analytical method.

    • Quantify the concentration of vanillin in each sample.

    • Analyze for the presence of known degradation products, such as vanillic acid.

  • Data Analysis

    • Calculate the percentage of vanillin remaining at each time point relative to the initial concentration.

    • Evaluate any changes in physical appearance, such as color or odor.

    • Determine the rate of degradation and estimate the shelf-life of the product under the tested conditions.

Mandatory Visualization

Vanillin Degradation Pathway

The following diagram illustrates the primary degradation pathway of vanillin to vanillic acid through oxidation.

Vanillin_Degradation Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Vanillic_Acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Vanillin->Vanillic_Acid Oxidation

Caption: A simplified diagram of the oxidative degradation of vanillin.

Experimental Workflow for Vanillin Stability Testing

This diagram outlines the logical flow of a typical vanillin stability study, from initial setup to final data analysis.

Stability_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_data Data Evaluation Sample_Prep Sample Preparation Initial_Analysis Initial Analysis (T=0) Sample_Prep->Initial_Analysis Long_Term Long-Term (25°C/60% RH) Initial_Analysis->Long_Term Accelerated Accelerated (40°C/75% RH) Initial_Analysis->Accelerated Photostability Photostability Initial_Analysis->Photostability Sample_Retrieval Sample Retrieval Long_Term->Sample_Retrieval Accelerated->Sample_Retrieval Photostability->Sample_Retrieval Analytical_Testing Analytical Testing Sample_Retrieval->Analytical_Testing Data_Analysis Data Analysis Analytical_Testing->Data_Analysis Shelf_Life Shelf-Life Estimation Data_Analysis->Shelf_Life

Caption: Workflow for a comprehensive vanillin stability study.

References

A Comparative Analysis of Valinol-Based Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Valinol-Derived Ligand for Enantioselective Synthesis.

The quest for highly efficient and selective chiral catalysts is a cornerstone of modern asymmetric synthesis, particularly in the development of pharmaceutical agents. Valinol, a readily available chiral amino alcohol derived from the natural amino acid valine, serves as a versatile scaffold for a diverse range of privileged ligands. This guide provides a comparative overview of the catalytic activity of different classes of Valinol-based ligands, supported by experimental data from the literature. We will delve into the performance of Valinol-derived amino alcohols, thioamides, and immobilized ligands in key asymmetric transformations.

Performance Comparison of Valinol-Based Ligands

The efficacy of a chiral ligand is primarily measured by its ability to induce high stereoselectivity, typically expressed as enantiomeric excess (ee), and to facilitate efficient conversion to the desired product (yield). The following tables summarize the performance of various Valinol-based ligands in different catalytic reactions.

Table 1: Valinol-Derived Organocatalysts in the Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation. Proline-based catalysts are often employed, and the incorporation of a Valinol moiety can significantly enhance their performance.

Ligand/CatalystAldehyde SubstrateKetone SubstrateCatalyst Loading (mol%)Enantiomeric Excess (ee)Reference
Proline-Valinol Thioamide2-NitrobenzaldehydeAcetone296%[1]
Proline-Valinol Thioamide3-NitrobenzaldehydeCyclohexanone299%[1]
Table 2: Valinol-Based Ligands in Metal-Catalyzed Asymmetric Reactions

Valinol derivatives are also widely used as ligands for transition metals in a variety of asymmetric transformations, including reductions and oxidations.

Ligand/CatalystReaction TypeSubstrateMetalEnantiomeric Excess (ee)YieldTurnover Number (TON)Reference
Valinol-grafted MOFKetone ReductionVarious aromatic & aliphatic ketonesIron(II)up to 99%-up to 15,000
Valinol immobilized on SBA-15Allylic OxidationCyclohexeneCopper39%80%-

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and successful application of these catalytic systems. Below are representative protocols for the synthesis of a Valinol-based ligand and its application in a key asymmetric reaction.

Synthesis of a Proline-Valinol Thioamide Organocatalyst

This protocol describes the synthesis of a prolinethioamide derived from L-proline and L-valinol, which has been shown to be an effective organocatalyst for the direct asymmetric aldol reaction.[1]

Materials:

  • L-proline

  • L-valinol

  • Triethylamine (TEA)

  • Reagents for mixed anhydride formation (e.g., ethyl chloroformate)

  • Dry solvents (e.g., THF)

Procedure:

  • Mixed Anhydride Formation: L-proline is reacted with a suitable chloroformate in the presence of a base like triethylamine to form a mixed anhydride.

  • Amide Coupling: The mixed anhydride is then reacted in situ with L-valinol to form the corresponding prolinamide.

  • Thionation: The resulting amide is subsequently treated with a thionating agent, such as Lawesson's reagent, to yield the final proline-valinol thioamide.

  • Purification: The crude product is purified by column chromatography.

General Procedure for the Asymmetric Aldol Reaction

This protocol outlines a general procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone using a Proline-Valinol thioamide organocatalyst.[1]

Materials:

  • Aldehyde

  • Ketone

  • Proline-Valinol thioamide catalyst (e.g., 2 mol%)

  • Solvent (e.g., water, or solvent-free)

  • Acidic additive (optional)

Procedure:

  • To a mixture of the aldehyde and the ketone, the Proline-Valinol thioamide catalyst is added.

  • The reaction mixture is stirred at a specified temperature (e.g., 0 °C) for a designated period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up, typically involving an acid-base extraction to remove the catalyst.

  • The crude product is purified by column chromatography.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Mandatory Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

experimental_workflow Experimental Workflow for Comparing Valinol-Based Ligands cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Analysis Valinol Valinol LigandA Ligand A (e.g., Schiff Base) Valinol->LigandA Derivatization LigandB Ligand B (e.g., Oxazoline) Valinol->LigandB Derivatization LigandC Ligand C (e.g., Thioamide) Valinol->LigandC Derivatization Reaction Asymmetric Reaction (e.g., Diethylzinc Addition) LigandA->Reaction LigandB->Reaction LigandC->Reaction ProductA Product (from Ligand A) Reaction->ProductA ProductB Product (from Ligand B) Reaction->ProductB ProductC Product (from Ligand C) Reaction->ProductC Substrate Substrate (e.g., Benzaldehyde) Substrate->Reaction Reagent Reagent (e.g., Diethylzinc) Reagent->Reaction Analysis Analysis (Yield, ee%) ProductA->Analysis ProductB->Analysis ProductC->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: A logical workflow for the synthesis, testing, and comparison of different Valinol-based ligands.

signaling_pathway Generalized Catalytic Cycle for Asymmetric Addition Metal Metal-Valinol Ligand Complex Intermediate Chiral Intermediate Metal->Intermediate Coordination Substrate Substrate (Aldehyde) Substrate->Intermediate Reagent Reagent (e.g., R₂Zn) Reagent->Intermediate Nucleophilic Attack Product Chiral Product (Alcohol) Intermediate->Product Product Release Product->Metal Catalyst Regeneration

Caption: A simplified representation of a metal-catalyzed asymmetric addition reaction.

References

Safety Operating Guide

Navigating the Disposal of Vanilol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Vanilol, a common laboratory reagent. Adherence to these guidelines will help safeguard personnel, protect the environment, and maintain regulatory compliance.

"this compound" is often a trade name for a derivative of valinol, such as N-BOC-L-valinol or L-(+)-valinol. These compounds are typically classified as combustible liquids that can cause skin, eye, and respiratory irritation.[1][2][3][4] One safety data sheet (SDS) also indicates that the substance is harmful to aquatic life. Therefore, it is crucial to manage its disposal as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all unused this compound and materials contaminated with it (e.g., pipette tips, gloves, empty containers) as hazardous waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name (e.g., "Waste N-BOC-L-Valinol").

    • Keep the container securely closed when not in use.[1] Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[5]

  • Rinsing Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6]

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[2][4]

  • Disposal:

    • Dispose of the collected this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4]

    • Follow all local, state, and federal regulations for hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8]

Quantitative Data Summary

The following table summarizes key quantitative data for a common form of this compound, N-BOC-L-Valinol, based on available Safety Data Sheets.

PropertyValueSource
Boiling Point 218 °C / 424.4 °F @ 760 mmHg[2]
Flash Point 85 °C / 185 °F[2]
Molecular Formula C10H21NO3[1]

Experimental Protocols Cited

The disposal procedures outlined in this guide are based on standard laboratory safety protocols and hazardous waste management principles. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Vanilol_Disposal_Workflow start Start: this compound Waste Generated is_contaminated Is material contaminated with this compound? start->is_contaminated collect_waste Collect in a designated hazardous waste container is_contaminated->collect_waste  Yes   dispose_non_haz Dispose of as non-hazardous waste is_contaminated->dispose_non_haz  No   label_container Label container with 'Hazardous Waste' and chemical name collect_waste->label_container store_safely Store in a secure, well-ventilated area label_container->store_safely contact_ehs Arrange for pickup by EHS or licensed contractor store_safely->contact_ehs end End: Proper Disposal Complete contact_ehs->end dispose_non_haz->end

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Operational Guide for Handling Valinol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, a comprehensive understanding of safety protocols for handling chemicals is paramount. This document provides essential, immediate safety and logistical information for handling Valinol, a chiral amino alcohol derived from the amino acid valine.[1] It is crucial to note that "Vanilol" is likely a misspelling of "Valinol," as safety and chemical data sheets are available for the latter. Valinol is primarily available as S-isomer (L-Valinol) and is used in the synthesis of chiral intermediates and pharmaceuticals.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling Valinol. Proper PPE is the first line of defense against potential exposure and is critical for ensuring personal safety in the laboratory.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Goggles / Face ShieldUse splash goggles or a face shield to protect against splashes.[3] Eye protection is mandatory as Valinol can cause serious eye irritation.[4]
Hand Protection Chemical-Resistant GlovesWear powder-free nitrile or neoprene gloves.[5] Always inspect gloves before use and remove them correctly to avoid skin contact.[6]
Body Protection Laboratory Coat / GownA disposable gown is preferred, but a clean lab coat is acceptable for non-hazardous compounding.[5] For handling larger quantities or in situations with a higher risk of splashing, a full suit may be necessary.[3]
Respiratory Protection Dust Respirator / NIOSH-approved MaskA dust respirator should be used to avoid inhalation of the product, especially if it is in a solid or powder form.[3] For vapors or when ventilation is inadequate, a fit-tested N95 or N100 NIOSH-approved mask is recommended.[5] In case of fire, firefighters should use a self-contained breathing apparatus (SCBA).[3]
Foot Protection Closed-Toe ShoesNon-slip shoes are recommended to prevent accidents in the laboratory.[7]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of Valinol and ensuring a safe laboratory environment.

Operational Plan: Step-by-Step Handling
  • Engineering Controls : Always handle Valinol in a well-ventilated area. Use process enclosures or local exhaust ventilation to keep airborne levels below exposure limits.[3]

  • Avoid Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[8][9] No smoking should be permitted in the handling area.[3]

  • Personal Hygiene : Wash hands thoroughly after handling and before eating, drinking, smoking, or using the lavatory.[3][8]

  • Avoid Contact and Inhalation : Do not breathe mist or vapor.[3] Avoid contact with skin and eyes.

  • Safe Handling Practices : Use spark-proof tools and take precautionary measures against static discharges.[8]

Storage Plan
  • Container : Keep the container tightly closed.[3][8]

  • Environment : Store in a dry, cool, and well-ventilated place.[3][8]

  • Incompatibilities : Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8][9]

  • Special Conditions : For air-sensitive variants, store under a dry inert gas.[10]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure to Valinol.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4]
Skin Contact Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Consult a physician.[3][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[3][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Consult a physician.[3][4]

Disposal Plan

Proper disposal of Valinol and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Product Disposal : Dispose of contents and container to an approved waste disposal plant.[4][8] Do not let the product enter drains.

  • Container Disposal : Contaminated packaging should be disposed of in the same manner as the product.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling Valinol in a laboratory setting.

G Valinol Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Assess Risks B Review SDS A->B C Select & Don PPE B->C D Use in Ventilated Area C->D E Keep Away from Ignition Sources D->E F Perform Experiment E->F G Properly Store/Dispose of Valinol F->G H Decontaminate Work Area G->H I Remove & Dispose of PPE H->I J Wash Hands I->J

Caption: A workflow diagram outlining the key steps for the safe handling of Valinol.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。